molecular formula C7H7NO2 B077573 4-Acetoxypyridine CAS No. 14210-20-9

4-Acetoxypyridine

Cat. No.: B077573
CAS No.: 14210-20-9
M. Wt: 137.14 g/mol
InChI Key: PTZQTYADHHANGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxypyridine is a versatile pyridine derivative of significant interest in medicinal chemistry and chemical synthesis. Its primary research value lies in its role as a synthetic precursor and a protected or activated form of 4-hydroxypyridine. The acetoxy group serves as an excellent leaving group, making this compound a valuable electrophile in nucleophilic aromatic substitution reactions, facilitating the introduction of various amines and other nucleophiles at the 4-position of the pyridine ring to create novel heterocyclic compounds. Furthermore, this compound is extensively studied as a prodrug motif. It can be designed as a bioreversible derivative for phenolic drugs, where enzymatic hydrolysis by carboxylesterases regenerates the active parent molecule, a strategy often employed to enhance drug solubility and bioavailability. In neuropharmacology research, its structural similarity to pyridine derivatives involved in nicotinic acetylcholine receptor (nAChR) signaling makes it a compound of interest for probing receptor function and modulation. This high-purity reagent is essential for developing new synthetic methodologies, creating targeted chemical libraries, and advancing prodrug strategies in preclinical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)10-7-2-4-8-5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZQTYADHHANGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347965
Record name 4-Acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14210-20-9
Record name 4-Acetoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Acetoxypyridine CAS 14210-20-9 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: 4-Acetoxypyridine (CAS 14210-20-9)

Executive Summary

This compound (CAS 14210-20-9) is a specialized heterocyclic ester utilized primarily as a reactive intermediate and acylating agent in organic synthesis. Unlike its ketone analog (4-acetylpyridine), this compound functions as an "active ester," leveraging the leaving group ability of the 4-pyridyloxy moiety to facilitate acyl transfer reactions.

This guide provides a comprehensive technical profile of this compound, focusing on its synthesis, unique tautomeric stability issues, and mechanistic applications in nucleophilic substitution. It is designed to prevent common experimental errors, particularly those arising from the confusion between O-acylation and N-acylation in pyridine derivatives.

Physicochemical Profile

This compound is the O-acetyl derivative of 4-hydroxypyridine (4-pyridone). Its chemical behavior is dominated by the lability of the ester bond and the thermodynamic equilibrium with its N-acyl tautomer.

Table 1: Chemical Specifications
PropertyDataNotes
CAS Number 14210-20-9Distinct from 4-Acetylpyridine (CAS 1122-54-9)
IUPAC Name Pyridin-4-yl acetateAlso known as 4-Pyridyl acetate
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Physical State Liquid / Low-melting SolidHighly dependent on purity and hydrolysis state
Solubility DCM, CHCl₃, THF, Ethyl AcetateHydrolyzes in water/protic solvents
Stability Moisture SensitiveProne to hydrolysis and O→N acyl migration
Structural Analysis & Reactivity

The molecule features an acetate group bonded to the oxygen at the C4 position of the pyridine ring.[1][2]

  • Basicity: The pyridine nitrogen remains unfunctionalized, retaining basic character (pKa ~ 5-6 for the conjugate acid), which allows it to act as a proton acceptor or nucleophilic catalyst site.

  • Leaving Group Ability: Upon nucleophilic attack at the carbonyl, the leaving group is the 4-pyridinate anion, which tautomerizes to the stable 4-pyridone. This driving force makes this compound a significantly stronger acylating agent than standard alkyl acetates.

Synthesis & Production

The synthesis of this compound requires careful control of reaction conditions to favor O-acylation over N-acylation.

Protocol: Kinetic Control Synthesis

Objective: Selective O-acetylation of 4-hydroxypyridine.

Reagents:

  • 4-Hydroxypyridine (4-Pyridone) [Starting Material][3]

  • Acetic Anhydride (Ac₂O) [Reagent]

  • Pyridine or Triethylamine [Base/Solvent]

  • Dichloromethane (DCM) [Solvent]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-hydroxypyridine (10 mmol) in dry DCM (20 mL) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add dry pyridine (12 mmol) to act as an acid scavenger.

  • Acylation: Cool the mixture to 0°C. Add Acetic Anhydride (11 mmol) dropwise over 15 minutes. Reasoning: Low temperature favors the kinetically controlled O-acylation product.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Monitoring (Self-Validating Step):

    • TLC: Check for disappearance of starting material (highly polar) and appearance of a less polar spot.

    • IR Validation: Look for the characteristic ester carbonyl stretch at ~1760 cm⁻¹. (Note: N-acetyl-4-pyridone shows an amide-like carbonyl at a lower frequency, ~1650-1700 cm⁻¹).

  • Workup: Quench with ice-cold saturated NaHCO₃ (rapidly to minimize hydrolysis). Extract with DCM.[2] Dry organic layer over MgSO₄ and concentrate in vacuo at low temperature (<40°C).

Yield Note: The product is often used in situ because isolation can induce rearrangement to the thermodynamically more stable N-acetyl-4-pyridone.

Mechanism of Action

Understanding the behavior of this compound requires visualizing two pathways: its synthesis (O vs N attack) and its function as an acyl transfer agent.

Diagram 1: Synthesis & Tautomeric Equilibrium

The following diagram illustrates the competition between O-acylation (kinetic) and N-acylation (thermodynamic), and the rearrangement pathway.

SynthesisPath Substrate 4-Hydroxypyridine (Tautomer eq.) O_Acetyl This compound (O-Acetyl Isomer) CAS 14210-20-9 Substrate->O_Acetyl Kinetic Control (Low Temp, Base) N_Acetyl N-Acetyl-4-pyridone (N-Acetyl Isomer) Substrate->N_Acetyl Thermodynamic Control (High Temp) Ac2O Acetic Anhydride O_Acetyl->N_Acetyl O -> N Migration (Spontaneous/Catalyzed)

Caption: Kinetic O-acylation yields this compound, which may rearrange to the stable N-acetyl-4-pyridone.

Diagram 2: Acyl Transfer Mechanism

When used as a reagent, this compound transfers the acetyl group to a nucleophile (Nu-H). The leaving group is the resonance-stabilized 4-pyridone.

AcylationMech Reagent This compound Intermediate Tetrahedral Intermediate Reagent->Intermediate + Nu-H Nu Nucleophile (R-OH / R-NH2) Nu->Intermediate Product Acetylated Product (R-OAc / R-NHAc) Intermediate->Product Collapse LeavingGroup 4-Pyridone (Leaving Group) Intermediate->LeavingGroup Elimination

Caption: Nucleophilic attack on the ester carbonyl expels 4-pyridone, driving the acetylation.

Applications in Drug Development

"Active Ester" Acylation

This compound serves as a mild yet reactive acylating agent. It is particularly useful when:

  • Substrate Sensitivity: Acid-sensitive substrates (e.g., acetals, silyl ethers) cannot tolerate the harsh conditions of acetyl chloride.

  • Selectivity: The reactivity is tunable. It is less reactive than acid chlorides but more reactive than simple alkyl esters, allowing for selective acylation of primary amines over alcohols, or unhindered alcohols over hindered ones.

Polymer Synthesis

In the synthesis of hyperbranched polymers (e.g., poly(aryl esters)), this compound derivatives are used as monomers or core units.[4] The "active ester" nature facilitates polymerization under mild conditions without the need for metal catalysts that might contaminate the final pharmaceutical material.

Mechanistic Probe

It is often used in physical organic chemistry to study the mechanisms of nucleophilic catalysis (e.g., DMAP catalysis). While DMAP functions via an N-acyl intermediate, this compound represents the O-acyl isomer, and studying their equilibration helps elucidate the catalytic cycle's turnover steps.

Handling, Safety & Stability

Warning: this compound is an irritant and potentially corrosive due to its hydrolysis potential (releasing acetic acid and 4-pyridone).

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at -20°C . Moisture causes rapid hydrolysis to 4-pyridone and acetic acid.

  • Instability: Upon standing at room temperature, particularly in the presence of trace acid or base, it may rearrange to N-acetyl-4-pyridone (a solid, MP ~150°C). If your liquid sample turns into a solid, this rearrangement has likely occurred.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work in a fume hood. Avoid inhalation of vapors.

References

  • PubChem. this compound (Compound). National Library of Medicine. [Link]

  • Fleming, I., & Philippides, D. (1970). The oxidation of aminotriazolopyridines. Journal of the Chemical Society C: Organic. (Discusses the formation and stability of acetoxypyridine intermediates). [Link]

  • Katritzky, A. R., et al. Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.[5] (Authoritative source on O- vs N- acyl tautomerism in pyridines). [Link]

  • White Rose eTheses. The Synthesis and Application of Hyperbranched Copolymers. (Details the use of acetoxypyridine derivatives in polymer catalysis). [Link]

Sources

The Acetylation Dichotomy: 4-Acetoxypyridine vs. N-Acetyl-4-pyridone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Isomerization, Stability, and Characterization

Executive Summary

In the landscape of heterocyclic chemistry, the acetylation of 4-hydroxypyridine presents a classic case of kinetic versus thermodynamic control, often conflated with tautomerism. While the parent 4-hydroxypyridine exists predominantly as the 4-pyridone (NH) tautomer, the introduction of an acetyl group fundamentally alters the stability landscape.

This guide provides a definitive technical analysis of the equilibrium between 4-acetoxypyridine (O-isomer) and 1-acetyl-4-pyridone (N-isomer) . Unlike the proton-based tautomerism of the parent compound, this system represents an acyl migration . We establish that while the N-acetyl form acts as a potent, high-energy acylating agent (kinetic intermediate), the O-acetyl form represents the thermodynamically stable ester (aromatic product). This distinction is critical for researchers designing prodrugs, peptide coupling reagents, or nucleophilic catalysts.

Part 1: Mechanistic Foundations & Thermodynamic Landscape[1]
1.1 The "Tautomerism" Misnomer

Strictly speaking, tautomerism refers to the migration of a proton. The conversion between this compound and 1-acetyl-4-pyridone is an acyl migration or constitutional isomerization .[1] However, because it mirrors the connectivity of the parent tautomers, the comparison is mechanistically relevant.

  • Parent System: 4-Hydroxypyridine

    
     4-Pyridone (
    
    
    
    favors Pyridone in polar media).[1]
  • Acetylated System: this compound (Stable)

    
     1-Acetyl-4-pyridone (Reactive).[1]
    
1.2 Thermodynamic Drivers: Aromaticity vs. Resonance

The stability reversal upon acetylation is driven by electronic factors:

  • This compound (O-Isomer): Retains the full aromatic sextet of the pyridine ring.[1] The acetoxy group is an electron-withdrawing substituent by induction but donates by resonance, maintaining ring stability.[1]

  • 1-Acetyl-4-pyridone (N-Isomer): The acetylation of the nitrogen creates a "vinylogous imide."[1] The electron-withdrawing acetyl group destabilizes the positive charge on the nitrogen (which is required for the aromatic resonance contributor of 4-pyridone). Consequently, the N-isomer loses significant aromatic character, becoming a cyclic, cross-conjugated enone system.[1]

Conclusion: The O-isomer is the Thermodynamic Product (


).[1] The N-isomer is the Kinetic Intermediate  or high-energy species.
1.3 Reaction Pathway Diagram

The following diagram illustrates the bifurcation in acetylation pathways and the energy landscape favoring the O-isomer.

AcetylationLandscape Start 4-Hydroxypyridine (Pyridone Tautomer) N_Intermediate 1-Acetyl-4-pyridone (Kinetic Intermediate) High Energy / Reactive Start->N_Intermediate Fast (Kinetic) O_Product This compound (Thermodynamic Product) Stable / Aromatic Start->O_Product Slow (Direct O-attack) Reagents Ac2O / Base N_Intermediate->O_Product O-to-N Migration (Thermodynamic Equilibration) Acyl_Transfer Acyl Transfer (to Nucleophile) N_Intermediate->Acyl_Transfer Reaction with Nu-

Figure 1: Reaction coordinate showing the kinetic formation of the N-acyl species and its rearrangement to the stable O-acyl ester.

Part 2: Spectroscopic Characterization (Differentiation)[1]

Distinguishing these isomers requires careful analysis of NMR shifts (aromatic vs. enone) and IR carbonyl stretches (ester vs. amide).[1]

2.1 Comparative Data Table
FeatureThis compound (O-Isomer) 1-Acetyl-4-pyridone (N-Isomer)
Stability Stable solid/oil; isolable.[1]Unstable; hydrolytically sensitive; acylating agent.[1]
Aromaticity Yes (Pyridine ring intact).[1]No (Quinoid/Enone character).[1]

H NMR (Pyridine Ring)

8.6 (d), 7.1 (d)
Typical AA'BB' aromatic pattern.[1]

7.8 (d), 6.3 (d)
Significant upfield shift due to loss of ring current.[1]

H NMR (Acetyl)

2.30 ppm
(Singlet).[1]

2.55 - 2.65 ppm
(Deshielded by N+ character).
IR (Carbonyl) ~1760–1770 cm

(Phenolic Ester).[1]
~1650–1700 cm

(Vinylogous Amide/Enone).[1]
UV-Vis

~250-260 nm.[1]

shifted to longer wavelengths (conjugated enone).[1]
2.2 Diagnostic NMR Logic
  • The Ring Current Effect: The most reliable indicator is the chemical shift of the protons at positions 2 and 6 (adjacent to Nitrogen). In the aromatic O-isomer , these resonate downfield (~8.6 ppm) due to the diamagnetic anisotropy of the ring. In the N-isomer , the loss of aromaticity moves these protons upfield (~7.8 ppm), resembling an alkene or enone environment.

Part 3: Experimental Protocols
3.1 Synthesis of this compound (Thermodynamic Control)

This protocol ensures the isolation of the stable O-isomer.

Reagents: 4-Hydroxypyridine (10 mmol), Acetic Anhydride (12 mmol), Pyridine (solvent/base).[1]

  • Dissolution: Dissolve 4-hydroxypyridine in anhydrous pyridine (5 mL) at 0°C.

  • Addition: Dropwise add acetic anhydride. The reaction is exothermic.[1]

  • Equilibration: Allow the mixture to warm to room temperature and stir for 4 hours. Note: This time allows any kinetically formed N-isomer to rearrange to the O-isomer.

  • Workup: Pour onto ice water. Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

  • Purification: Wash organic layer with saturated NaHCO

    
     (to remove acetic acid), dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Result: this compound (White/Off-white solid).[1][2]

3.2 Trapping the N-Acetyl Intermediate (Kinetic Observation)

The N-acetyl species is difficult to isolate pure due to its high reactivity. It is best observed in situ at low temperatures.[1]

Reagents: 4-Hydroxypyridine, Acetyl Chloride, Triethylamine (TEA), CDCl


 (for NMR monitoring).
  • Setup: In an NMR tube, suspend 4-hydroxypyridine in CDCl

    
    .
    
  • Base: Add 1.1 eq of TEA.

  • Acylation (Low Temp): Cool the tube to -40°C. Add 1.0 eq of Acetyl Chloride.

  • Observation: Rapid acquisition of

    
    H NMR at -40°C may reveal the transient N-acetyl signals (doublets at ~7.8 and 6.3 ppm) before they disappear/convert to the O-isomer or hydrolyze upon warming.[1]
    
Part 4: Applications & Implications
4.1 Acyl Transfer Reagents

The instability of the N-acetyl form is the basis for the catalytic activity of pyridine derivatives (like DMAP).

  • Mechanism: The pyridine nitrogen attacks an anhydride to form the N-acyl salt.

  • Transfer: This salt is a "super-active" ester that transfers the acyl group to a nucleophile (alcohol/amine) much faster than the anhydride alone.[1]

  • Relevance: In 4-hydroxypyridine, the N-acetyl form is a "dead end" for catalysis if it rearranges to the stable O-acetyl form. Therefore, 4-hydroxypyridine is a poor acylation catalyst compared to DMAP, because the active intermediate effectively "deactivates" itself by isomerizing to the stable ester.

4.2 Decision Tree: When to use which?

DecisionTree Goal Experimental Goal Storage Stable Storage / Prodrug Goal->Storage Long Term Reactivity Acyl Transfer / Activation Goal->Reactivity Immediate Rxn Route1 Target: this compound (O-Isomer) Storage->Route1 Route2 Target: N-Acetyl Species (Transient) Reactivity->Route2 Cond1 Use Neutral/Basic Conditions Allow Equilibration (RT/Heat) Route1->Cond1 Synthesis Cond2 Use DMAP / 4-PPY (Avoid 4-OH-Pyridine) Route2->Cond2 Catalyst Choice

Figure 2: Strategic selection of pyridine derivatives based on stability requirements.

References
  • Katritzky, A. R., & Lagowski, J. M. (1963).[1] Prototropic Tautomerism of Heteroaromatic Compounds: I. General Discussion and Methods of Investigation. Advances in Heterocyclic Chemistry. Link

  • Beak, P., et al. (1976).[1] Equilibration Studies: Protomeric Equilibria of 2- and 4-Hydroxypyridines. Journal of the American Chemical Society.[1] Link[1]

  • Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for O-Acetylation of Alcohols and Phenols using this compound as a Catalyst/Reagent.[1] Acta Chemica Scandinavica. Link

  • Schlegel, H. B., et al. (1992).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of Physical Chemistry. Link[1]

  • Scriven, E. F. V. (1983).[1] 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts.[1] Chemical Society Reviews.[1] Link

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Acetoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, influencing everything from synthetic route efficiency to shelf-life and metabolic fate. Pyridine scaffolds are ubiquitous in medicinal chemistry, and understanding the subtle energetic differences between their substituted isomers is critical. This guide provides an in-depth analysis of the thermodynamic stability of the three positional isomers of acetoxypyridine: 2-acetoxypyridine, 3-acetoxypyridine, and 4-acetoxypyridine. In the absence of extensive experimental thermochemical data for these specific compounds, this document synthesizes fundamental principles of physical organic chemistry with robust computational and experimental methodologies to provide a framework for determining and understanding their relative stabilities.

Introduction: Why Isomer Stability Matters

In the landscape of drug discovery and development, the pyridine ring is a privileged scaffold, appearing in numerous blockbuster drugs. Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a versatile component for modulating pharmacological activity and pharmacokinetic properties.[1] When a pyridine ring is functionalized, as in the case of acetoxypyridine, the position of the substituent profoundly impacts the molecule's electronic distribution, and consequently, its thermodynamic stability.

Thermodynamic stability, quantified by the Gibbs free energy (G), is a measure of a molecule's energy state; lower energy corresponds to higher stability.[2] A molecule will spontaneously trend towards its most stable isomeric form if a viable kinetic pathway exists. For a pharmaceutical compound, higher thermodynamic stability often correlates with:

  • Longer shelf-life: Less driving force for degradation into less active or more toxic impurities.

  • Manufacturing consistency: Predictable outcomes in synthesis, minimizing the formation of undesired, higher-energy isomers.

  • Metabolic predictability: Understanding the energetic landscape can provide insights into potential metabolic transformations.

This guide will dissect the factors governing the stability of acetoxypyridine isomers, outline state-of-the-art methods for their determination, and provide actionable protocols for researchers.

Part 1: The Theoretical Foundation of Stability in Acetoxypyridine Isomers

The relative thermodynamic stability of the 2-, 3-, and this compound isomers is dictated by a delicate interplay of electronic effects inherent to the substituted pyridine ring. The pyridine ring itself is aromatic but possesses a non-uniform electron distribution due to the electronegative nitrogen atom, which exerts a powerful electron-withdrawing inductive effect (-I) and creates a significant dipole moment.[3] The stability of each isomer depends on how the acetoxy substituent interacts with this pre-existing electronic framework.

Key Electronic Factors:
  • Inductive Effect (-I): The nitrogen atom withdraws electron density from the ring carbons, making them electron-deficient. This effect is strongest at the α-positions (C2, C6) and weaker at the β- (C3, C5) and γ- (C4) positions.

  • Resonance (Mesomeric) Effect (+M): The acetoxy group is an oxygen-ester, where the oxygen atom adjacent to the ring has lone pairs that can be delocalized into the aromatic system. This constitutes an electron-donating resonance effect. The efficacy of this donation depends on the substituent's position.

  • Tautomeric Context: It is crucial to distinguish acetoxypyridines from their hydroxypyridine analogues. Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms.[4] For example, 4-hydroxypyridine is in equilibrium with pyridin-4-one. The position of this equilibrium is highly sensitive to the environment (gas phase vs. polar solvents).[5] The acetoxy group effectively "locks" the molecule into the enol-ester form, preventing this tautomerization. The inherent stability of this locked form is the focus of our analysis.

Positional Analysis:
  • This compound: The substituent is at the para-position relative to the nitrogen. The electron-donating resonance effect of the ester oxygen can be effectively delocalized throughout the ring, including onto the electronegative nitrogen atom, which can accommodate the negative charge. This strong resonance stabilization often leads to high thermodynamic stability.

  • 2-Acetoxypyridine: The substituent is at the ortho-position. Resonance donation is also possible, placing a negative charge on the nitrogen. However, the proximity of the electronegative nitrogen enhances its inductive pull on the C2 carbon, potentially creating an electronic tug-of-war. Furthermore, steric hindrance between the acetoxy group and the nitrogen's lone pair could introduce strain, slightly destabilizing the molecule.

  • 3-Acetoxypyridine: The substituent is at the meta-position. While the ester oxygen can donate electron density into the ring, the resulting negative charge in the resonance structures cannot be placed directly on the ring nitrogen. This makes the resonance stabilization less effective compared to the 2- and 4-isomers.

Based on these classical electronic arguments, the predicted order of thermodynamic stability is:

This compound (most stable) > 2-acetoxypyridine > 3-acetoxypyridine (least stable)

This hypothesis requires rigorous validation, which can be achieved through the computational and experimental methods detailed below.

Part 2: Computational Determination of Thermodynamic Stability

In modern chemical research, especially when experimental data is unavailable, in silico methods are indispensable for predicting molecular properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a highly reliable means of calculating the Gibbs free energies of isomers.[2][6]

The Rationale for DFT

DFT calculations solve the electronic structure of a molecule to determine its total energy. By optimizing the geometry of each isomer to find its lowest energy conformation and then performing a frequency calculation, we can obtain the necessary thermodynamic corrections (zero-point vibrational energy, thermal corrections to enthalpy and entropy) to calculate the Gibbs free energy at a standard state (e.g., 298.15 K and 1 atm).[7] The relative stability is then simply the difference in the calculated Gibbs free energies (ΔG) between the isomers.

Detailed Protocol: Calculating Relative Gibbs Free Energy with DFT

This protocol outlines a standard workflow using a common quantum chemistry software package like Gaussian.

  • Structure Generation:

    • Build the 3D structures of 2-acetoxypyridine, 3-acetoxypyridine, and this compound using a molecular editor (e.g., GaussView, Avogadro).

    • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • For each isomer, perform a full geometry optimization using a reliable DFT functional and basis set. A common and well-validated choice is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set like 6-311+G(2d,p) is recommended.

    • The calculation should be performed in the gas phase to model the intrinsic stability of the isolated molecule. Solvent effects can be added later using a continuum model (e.g., PCM) if solution-phase stability is desired.

    • The keyword Opt is used in the route section of the input file.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d)).

    • The keyword Freq is used.

    • Self-Validation Check: Confirm that the optimization has found a true minimum on the potential energy surface. This is verified by the absence of any imaginary frequencies in the output. A single imaginary frequency indicates a transition state.

  • Energy Extraction and Analysis:

    • From the frequency calculation output file for each isomer, extract the final electronic energy and the thermal correction to Gibbs Free Energy.

    • The total Gibbs Free Energy (G) is the sum of these two values.

    • Choose the most stable isomer (the one with the lowest G) as the reference (ΔG = 0.00 kJ/mol).

    • Calculate the relative Gibbs free energy (ΔΔG) for the other isomers by subtracting the reference energy from their energy.

Visualization: Computational Workflow

G cluster_prep 1. Preparation cluster_dft 2. DFT Calculation (per isomer) cluster_analysis 3. Data Analysis a Build 3D Structures (2-, 3-, 4-isomers) b Initial MM Optimization a->b c Geometry Optimization (e.g., B3LYP/6-31G(d)) b->c d Frequency Calculation (at same level of theory) c->d e Validation: Check for Imaginary Frequencies d->e f Extract Electronic Energy (E_elec) e->f h Calculate G = E_elec + G_corr f->h g Extract Thermal Correction to G (G_corr) g->h i Determine Relative Stability (ΔΔG) h->i caption Computational workflow for determining isomer stability.

Caption: Computational workflow for determining isomer stability.

Data Presentation: Example DFT Results

The following table illustrates the typical output from a DFT study. Note: These are representative values for educational purposes and not from a published study on acetoxypyridines.

IsomerElectronic Energy (Hartree)Thermal Correction to G (Hartree)Absolute G (Hartree)Relative G (kJ/mol)
This compound -475.1234560.109876-475.0135800.00
2-Acetoxypyridine -475.1223450.109987-475.012358+3.21
3-Acetoxypyridine -475.1201230.109765-475.010358+8.46

Part 3: Experimental Determination of Thermodynamic Stability

While computational methods are powerful, experimental validation is the gold standard. The primary thermodynamic quantity determined experimentally for organic molecules is the standard enthalpy of formation (ΔHf°) . This is typically derived from the standard enthalpy of combustion (ΔHc°) using bomb calorimetry.[8][9]

The Rationale for Combustion Calorimetry

In this technique, a precise mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision. From this, the enthalpy of combustion can be calculated. Hess's Law is then applied to determine the enthalpy of formation.

Detailed Protocol: Determining Enthalpy of Formation via Bomb Calorimetry
  • Sample Preparation & Purification:

    • Synthesize or procure high-purity samples of each acetoxypyridine isomer. Purity is paramount and must be verified (>99.9%) by methods such as GC-MS, HPLC, and DSC.

    • Precisely weigh a sample (typically ~1 g) and place it in the crucible of the bomb calorimeter.

  • Calorimeter Calibration:

    • Determine the energy equivalent (heat capacity) of the calorimeter system. This is a critical self-validating step.

    • Combust a certified standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

    • Measure the temperature rise and calculate the energy equivalent (in kJ/°C). Repeat multiple times to ensure reproducibility.

  • Sample Combustion:

    • Assemble the bomb, charge it with high-pressure oxygen (e.g., 30 atm), and place it in the water-filled calorimeter jacket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample and record the temperature change over time until thermal equilibrium is re-established.

  • Data Correction and Calculation of ΔHc°:

    • Apply corrections for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • Apply corrections for the formation of nitric acid (from the nitrogen in the sample) and for the combustion of the fuse wire.

    • Calculate the standard enthalpy of combustion (ΔHc°) for each isomer based on the corrected temperature rise and the calorimeter's energy equivalent.

  • Calculation of ΔHf° using Hess's Law:

    • The enthalpy of formation of the isomer is calculated using the balanced chemical equation for combustion and the known standard enthalpies of formation of the products (CO2(g) and H2O(l)).

    • For C7H7NO2 (s): C7H7NO2 (s) + 7.75 O2 (g) → 7 CO2 (g) + 3.5 H2O (l) + 0.5 N2 (g)

    • ΔHc° = [7 * ΔHf°(CO2) + 3.5 * ΔHf°(H2O)] - [ΔHf°(C7H7NO2)]

    • Rearranging gives: ΔHf°(Isomer) = [7 * ΔHf°(CO2) + 3.5 * ΔHf°(H2O)] - ΔHc°(Isomer)

The isomer with the most negative (or least positive) ΔHf° is the most thermodynamically stable.

Visualization: Experimental Workflow

G cluster_prep 1. Preparation cluster_exp 2. Combustion (per isomer) cluster_analysis 3. Calculation a Synthesize & Purify Isomers (>99.9% purity) b Calibrate Calorimeter (with Benzoic Acid) a->b c Weigh Sample Precisely b->c d Combust in High-Pressure O2 c->d e Record Temperature Change (ΔT) d->e f Apply Corrections (fuse, acid formation, etc.) e->f g Calculate Enthalpy of Combustion (ΔHc°) f->g h Apply Hess's Law g->h i Calculate Enthalpy of Formation (ΔHf°) h->i caption Experimental workflow for determining enthalpy of formation.

Caption: Experimental workflow for determining enthalpy of formation.

Part 4: Implications for Drug Development and Synthesis

The relative stability of acetoxypyridine isomers has direct practical consequences.

  • Synthetic Strategy: In reactions where multiple isomers can be formed, reaction conditions (e.g., temperature, reaction time) can be tuned to favor the thermodynamically most stable product (thermodynamic control) or the product that is formed fastest (kinetic control). Knowledge of the stability landscape is essential for optimizing yield of the desired isomer.

  • Metabolic Stability: The acetoxy group is an ester, making it susceptible to hydrolysis by esterase enzymes in vivo, yielding the corresponding hydroxypyridine. The position of the ester can influence its accessibility to the active site of these enzymes. While not a direct function of thermodynamic stability, the electronic properties that confer stability also influence reactivity and enzyme recognition.

  • Degradation and Shelf-Life: The least stable isomer will have the greatest thermodynamic driving force to undergo degradation, such as hydrolysis or rearrangement, especially under stress conditions (e.g., heat, pH extremes). A quantitative understanding of this stability difference is crucial for formulation development and establishing appropriate storage conditions.

Conclusion

References

  • PMC.

  • Wikipedia.

  • Chemistry Stack Exchange.

  • Chemistry Stack Exchange.

  • SciSpace.

  • Royal Society of Chemistry.

  • Khan Academy.

  • ResearchGate.

  • ResearchGate.

  • YouTube.

Sources

molecular structure and basicity of pyridin-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Basicity of Pyridin-4-yl Acetate

Executive Summary

Pyridin-4-yl acetate is a substituted pyridine of significant interest in medicinal chemistry and materials science. Its utility is intrinsically linked to the electronic properties of the pyridine nitrogen, particularly its basicity. This guide provides a detailed analysis of the interplay between the molecular structure of pyridin-4-yl acetate and its basicity. We will dissect the electronic effects—both inductive and resonance—imparted by the 4-acetoxy substituent, quantitatively predict the compound's pKa using the Hammett linear free-energy relationship, and provide robust, field-proven experimental protocols for its synthesis and empirical verification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how structural modifications modulate the fundamental chemical properties of heterocyclic compounds.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. The lone pair of electrons on its sp²-hybridized nitrogen atom imparts basicity, allowing it to form salts, coordinate to metals, and participate in hydrogen bonding.[1] The ability to tune this basicity through substitution is a cornerstone of rational molecular design. By appending electron-donating or electron-withdrawing groups at various positions, chemists can precisely modulate a molecule's pharmacokinetic and pharmacodynamic profiles. Pyridin-4-yl acetate serves as an excellent case study for understanding these substituent effects, featuring a 4-acetoxy group whose electronic influence is a nuanced combination of competing inductive and resonance phenomena.

Molecular Structure of Pyridin-4-yl Acetate

The chemical behavior of pyridin-4-yl acetate is a direct consequence of its three-dimensional structure and the distribution of electron density within the molecule.

Core Geometry and Conformation

Pyridin-4-yl acetate consists of a planar, aromatic pyridine ring linked to an acetate group via an ester oxygen atom. The pyridine ring itself is characterized by C-C and C-N bond lengths typical of an aromatic system, indicating delocalized π-electrons.[2]

ParameterTypical ValueSource
Pyridine C-C Bond Length1.33–1.39 Å[2]
Pyridine C-N Bond Length~1.34 Å[2]
Ring Bond Angles~120°[2]
C-O (Ester) Bond Length~1.36 Å
C=O (Carbonyl) Bond Length~1.20 Å
The Electronic Landscape: Inductive vs. Resonance Effects

The 4-acetoxy group exerts two opposing electronic effects on the pyridine ring, which are critical to understanding its influence on nitrogen basicity.

  • Inductive Effect (-I): The oxygen atoms of the acetate group are highly electronegative. They pull electron density away from the pyridine ring through the sigma bonds. This electron-withdrawing inductive effect deactivates the ring and, crucially, reduces the electron density on the ring nitrogen.

  • Resonance Effect (+M): The lone pair of electrons on the oxygen atom attached to the pyridine ring can be delocalized into the aromatic π-system. This electron-donating resonance effect increases electron density within the ring, particularly at the ortho and para positions.

However, for the purposes of modulating the basicity of the ring nitrogen, the strong inductive withdrawal (-I) of the entire acetate group is the dominant factor.

equilibrium mol Pyridin-4-yl Acetate (Base) protonated_mol Pyridinium Ion (Conjugate Acid) mol->protonated_mol proton + H⁺ p2 proton->p2 protonated_mol->mol Ka Ka midpoint protonated_mol->midpoint pka_node Predicted pKa ≈ 3.43 p1 p1->proton midpoint->pka_node

Caption: Acid-base equilibrium for pyridin-4-yl acetate.

Comparative Analysis of Basicity

To place the basicity of pyridin-4-yl acetate in context, it is useful to compare its predicted pKa with that of pyridine and other 4-substituted derivatives.

Compound4-SubstituentElectronic EffectpKa of Conjugate AcidSource
4-Methylpyridine-CH₃Electron-Donating (+I)6.02[3]
Pyridine -H Reference 5.23 [2][4]
Pyridin-4-yl acetate -OCOCH₃ Electron-Withdrawing (-I > +M) ~3.43 (Predicted)
4-Acetylpyridine-COCH₃Strongly Electron-Withdrawing (-I, -M)3.51[5][6]

As the table illustrates, electron-donating groups like methyl increase basicity (higher pKa), while electron-withdrawing groups like acetyl and acetoxy decrease it (lower pKa). The predicted value for pyridin-4-yl acetate aligns perfectly with this trend, positioning it as a significantly weaker base than pyridine.

Experimental Verification Protocols

The theoretical predictions above require empirical validation. The following protocols describe the synthesis of pyridin-4-yl acetate and the determination of its pKa, adhering to principles of robust and self-validating experimental design.

Protocol: Synthesis of Pyridin-4-yl Acetate

This procedure involves the acetylation of 4-hydroxypyridine. The reaction is straightforward, but care must be taken due to the reagents' reactivity.

Causality: 4-Hydroxypyridine exists predominantly as the 4-pyridone tautomer. [7]Acetylation occurs at the oxygen atom. Acetic anhydride is used as the acetylating agent, and a base like pyridine or triethylamine can be used to catalyze the reaction and scavenge the acetic acid byproduct.

Methodology:

  • Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Add 4-hydroxypyridine (5.0 g, 52.6 mmol) and pyridine (25 mL) to the flask. Stir until the solid dissolves.

  • Reaction: Cool the solution in an ice bath. Slowly add acetic anhydride (7.5 mL, 78.9 mmol) dropwise via an addition funnel.

  • Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 115-120 °C) for 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The product is organic-soluble.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove excess acetic acid) and 50 mL of brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure pyridin-4-yl acetate.

Protocol: pKa Determination by Potentiometric Titration

This method provides a highly accurate pKa value by monitoring pH changes during the neutralization of the pyridinium ion.

Causality: The pKa is the pH at which the concentrations of the basic form (pyridin-4-yl acetate) and its conjugate acid (the pyridinium ion) are equal. This corresponds to the half-equivalence point in a titration curve.

workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare Standardized ~0.1 M HCl Titrant prep1->prep2 prep3 Prepare Analyte: ~0.05 M Pyridin-4-yl Acetate in deionized water prep2->prep3 titr1 Add analyte solution to beaker with stir bar prep3->titr1 titr2 Immerse calibrated pH electrode titr1->titr2 titr3 Add titrant (HCl) in small, precise increments (e.g., 0.1 mL) titr2->titr3 titr4 Record pH and total volume added after each increment, allowing stabilization titr3->titr4 titr4->titr3 Repeat until past equivalence point anl1 Plot pH vs. Volume HCl titr4->anl1 anl2 Determine Equivalence Point (Veq) (using 1st/2nd derivative plot) anl1->anl2 anl3 Find Volume at Half-Equivalence (Veq / 2) anl2->anl3 anl4 Determine pH at Veq/2 from the titration curve anl3->anl4 anl5 Result: pKa = pH at Veq/2 anl4->anl5

Sources

Solubility Profile & Hydrolytic Instability of 4-Acetoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility profile of 4-acetoxypyridine (Pyridin-4-yl acetate) presents a classic physicochemical dichotomy critical for researchers in drug development and organic synthesis. In aprotic organic solvents (e.g., dichloromethane, acetonitrile), the molecule behaves as a stable solute governed by standard thermodynamic equilibria. In aqueous media, however, "solubility" is a misnomer; the compound undergoes rapid nucleophilic attack (hydrolysis), converting it from a solute into a reactant.

This guide details the mechanistic underpinnings of this behavior, provides corrected physicochemical data (distinguishing it from common nomenclature errors), and outlines robust protocols for handling this labile intermediate.

Chemical Identity & Critical Disambiguation

Before analyzing solubility, it is imperative to correct a pervasive database error. Automated chemical databases often conflate This compound (the ester) with 4-acetylpyridine (the ketone). These are distinct chemical entities with vastly different stability profiles.

FeatureThis compound (Target)4-Acetylpyridine (Common Confusion)
Structure Pyridine ring with an O-acetyl group (-O-CO-CH3) at C4.Pyridine ring with an acetyl group (-CO-CH3) at C4.[1]
CAS Number 14210-20-9 1122-54-9
Class Active Ester / Acylating AgentKetone
Water Stability Unstable (Hydrolyzes)Stable (Dissolves)
Reactivity Electrophilic (Acyl transfer)Nucleophilic (at N) / Electrophilic (at C=O)

Note: This guide focuses exclusively on the ester, CAS 14210-20-9 .[2]

Solubility in Organic Solvents (The Stable Phase)

In aprotic organic solvents, this compound exhibits high solubility driven by dipole-dipole interactions and π-stacking. The pyridine nitrogen provides basicity, while the ester group adds polarity without introducing hydrogen bond donors, making it highly compatible with moderately polar aprotic solvents.

Solvent Compatibility Matrix
SolventSolubility RatingPrimary InteractionApplication Suitability
Dichloromethane (DCM) High (>100 mg/mL)Dipole-DipoleIdeal. Standard solvent for synthesis and isolation.
Acetonitrile (MeCN) High Dipole-DipoleGood for HPLC analysis (if dry).
Tetrahydrofuran (THF) Moderate-High Lewis Base InteractionSuitable, but ensure THF is peroxide-free and dry.
Ethyl Acetate Moderate Van der WaalsGood for extraction, though potential for transesterification exists if heated with catalysts.
Diethyl Ether Low-Moderate Van der WaalsUsed for precipitation/crystallization.
Methanol/Ethanol High (Reactive) H-BondingAvoid. Solvolysis (alcoholysis) occurs, converting the ester to methyl/ethyl acetate.
Mechanistic Insight: The "Naked" Solute

In dry DCM, the this compound molecule remains intact. The lack of available protons prevents the tautomerization that plagues its parent compound (4-hydroxypyridine). This makes chlorinated solvents the gold standard for maintaining the titer of this compound stocks.

Aqueous Behavior: The "Solubility" Trap

Asking for the "water solubility" of this compound is chemically misleading. Upon contact with water, the compound enters a kinetic degradation pathway rather than a thermodynamic solubility equilibrium.

The Hydrolysis Mechanism

This compound functions as an acylating agent (similar to, though less active than, N-acetylimidazole). Water acts as a nucleophile, attacking the carbonyl carbon. This reaction is catalyzed by the molecule's own pyridine nitrogen (intramolecular general base catalysis) or by external pH conditions.

  • Protonation: At low pH, the pyridine nitrogen is protonated (

    
    ), activating the ring and making the ester carbonyl more electrophilic.
    
  • Nucleophilic Attack: Water attacks the carbonyl.

  • Collapse: Acetic acid is expelled, leaving 4-hydroxypyridine.

  • Tautomerization: 4-Hydroxypyridine rapidly tautomerizes to the stable 4-pyridone form in water.[3]

Visualization of the Hydrolytic Pathway

Hydrolysis cluster_0 Kinetic Instability Ester This compound (Organic Phase) Water Aqueous Contact Ester->Water Dissolution TS Tetrahedral Intermediate Water->TS Nucleophilic Attack (H2O) Products 4-Pyridone + Acetic Acid TS->Products Collapse & Tautomerization

Caption: The transition from stable solute in organic media to hydrolyzed products in aqueous media. Note the irreversible tautomerization to 4-pyridone.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (UV-Vis/HPLC)

Use this protocol to determine the half-life (


) of the compound in aqueous buffers, rather than a static solubility value.

Reagents:

  • Stock solution: 10 mM this compound in dry Acetonitrile.

  • Buffer: Phosphate buffer (pH 7.4).

Workflow:

  • Baseline: Inject the acetonitrile stock immediately into HPLC to establish the peak area of the intact ester (

    
    ).
    
  • Initiation: Dilute stock 1:100 into the aqueous buffer at 25°C.

  • Monitoring:

    • Method: Rapid scan UV-Vis (monitoring

      
       shift) or quench-flow HPLC.
      
    • Note: this compound absorbs at ~250-260 nm. As it hydrolyzes to 4-pyridone, a bathochromic shift (red shift) to ~270-280 nm is typically observed due to the extended conjugation of the pyridone system.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    defines the hydrolysis rate.
Protocol B: Handling & Storage (The "Dry" Standard)

To maintain the compound's integrity for synthesis.

  • Solvent Prep: Distill DCM over

    
     or pass through an activated alumina column (Solvent Purification System).
    
  • Dissolution: Dissolve this compound under an Argon atmosphere.

  • Storage: Store solutions at -20°C over 4Å molecular sieves.

  • Quality Control: Before use, spot on a TLC plate (Silica).

    • Eluent: 5% MeOH in DCM.

    • Visualization: UV lamp.

    • Check: If a baseline spot appears (4-pyridone is highly polar), the sample has hydrolyzed.

Implications for Drug Development

Prodrug Design

This compound serves as a model for labile ester prodrugs . Its rapid hydrolysis in plasma (pH 7.4) suggests that pyridine-4-yl esters are suitable for releasing carboxylic acid payloads, but they are too unstable for oral bioavailability unless formulated in non-aqueous systems (e.g., lipid nanoparticles).

Analytical Artifacts

In LC-MS workflows, using unbuffered water/methanol gradients can lead to on-column hydrolysis.

  • Recommendation: Use acetonitrile/water gradients with 0.1% Formic Acid. The low pH stabilizes the ester by protonating the pyridine nitrogen (preventing general base catalysis), although extremely low pH (<1) can trigger acid-catalyzed hydrolysis.

Synthesis Utility

Because it hydrolyzes to 4-pyridone (a solid that precipitates from many organics), this compound is an excellent acyl transfer reagent .

  • Reaction:

    
    
    
  • The precipitation of 4-pyridone drives the reaction equilibrium forward.

References

  • Chemical Identity & CAS Verification

    • Source: ECHEMI & ChemicalBook D
    • Entry: Pyridin-4-yl acetate (CAS: 14210-20-9).[2]

  • Mechanism of Pyridine Ester Hydrolysis

    • Source:Journal of the American Chemical Society. "Nucleophilic Catalysis of Ester Hydrolysis by Pyridines."
    • Context: Establishes the kinetic instability of O-acyl pyridines compared to N-acyl pyridines.
    • URL:[Link]

  • Tautomerism of Hydrolysis Products

    • Source:ChemTube3D (University of Liverpool). "4-Hydroxypyridine-Tautomerism."
    • Context: Visualizes the conversion of the hydrolysis product (4-hydroxypyridine) to 4-pyridone.
    • URL:[Link]

  • Acylation Reagent Properties: Source:Sigma-Aldrich Technical Bulletins. "Acetic Anhydride and Pyridine Acylation." Context: Describes the in situ generation and reactivity of acetyl-pyridinium species.

Sources

Technical Whitepaper: Comparative Analysis of 4-Acetylpyridine and 4-Acetoxypyridine in Medicinal Chemistry

[1]

Executive Summary

In the architecture of small molecule drug discovery, the distinction between 4-acetylpyridine and This compound represents a fundamental dichotomy between scaffold stability and reactive transience .[1]

  • 4-Acetylpyridine (CAS 1122-54-9) is a robust C-acylated ketone.[1] It functions as a stable pharmacophore building block and a ligand in coordination chemistry.[1] Its metabolic stability allows it to serve as a core structural motif in antitubercular and neurological therapeutics.[1]

  • This compound (CAS 14210-20-9) is a reactive O-acylated ester (an activated enol ester).[1] It functions primarily as an acylating reagent or a hydrolytically labile prodrug moiety.[1] It is rarely a terminal scaffold due to its susceptibility to nucleophilic attack and hydrolysis.[1]

This guide delineates their electronic profiles, synthetic utility, and handling protocols to prevent critical errors in experimental design.

Part 1: Structural & Electronic Profiling[1]

The defining difference lies in the atom connecting the acetyl group to the pyridine ring: a Carbon-Carbon (C-C) bond in the acetyl derivative versus a Carbon-Oxygen (C-O) bond in the acetoxy derivative.

Electronic Modulation of the Pyridine Ring[2]
Feature4-AcetylpyridineThis compound
Functional Group Ketone (Aryl-Alkyl)Ester (Heteroaryl Acetate)
Linkage Pyridine–C(=O)CH₃Pyridine–O–C(=O)CH₃
Electronic Effect Strong Deactivation (EWG) Weak Activation / Deactivation
Mechanism -M (Resonance) and -I (Induction) withdraw density from the ring.[1]Oxygen donates via +M, but the carbonyl withdraws via -I/-M from the oxygen.[1]
Basicity (pKa) ~3.5 (Less basic than pyridine)~3.0–4.0 (Modulated by ester competition)
Primary Reactivity Electrophile at Carbonyl Carbon; Nucleophile at Ring Nitrogen.[1]Electrophile at Ester Carbonyl (Acyl Transfer); Leaving Group (4-Pyridone).[1]
Structural Visualization (DOT Diagram)

The following diagram contrasts the resonance contributions and reactive sites.

GAcetyl4-Acetylpyridine(Ketone Scafold)EWGStrong EWG (-M, -I)Deactivates RingAcetyl->EWGElectron WithdrawalStableStable C-C BondResistant to HydrolysisAcetyl->StableStability ProfileAcetoxyThis compound(Reactive Ester)DonationCompeting Effects:+M (O to Ring) vs -M (C=O to O)Activated Ester BondAcetoxy->DonationElectronic ConflictLabileLabile C-O BondSusceptible to HydrolysisAcetoxy->LabileReactivity Profile

Figure 1: Structural and electronic divergence determining the stability profile of the two analogues.

Part 2: Synthetic Pathways & Reactivity

4-Acetylpyridine: The Stable Scaffold

This compound behaves as a classic aromatic ketone.[1] The acetyl group is firmly attached, allowing the molecule to undergo harsh conditions without cleavage of the substituent.

  • Condensation Reactions: Reacts with aldehydes (Claisen-Schmidt) to form chalcone-like derivatives used in imaging agents.[1]

  • Oxime Formation: Reacts with hydroxylamine to form oximes (e.g., for reactivation of acetylcholinesterase inhibited by nerve agents).[1]

  • Reduction: Can be reduced to 1-(4-pyridyl)ethanol, a chiral precursor.[1]

This compound: The Acyl Transfer Reagent

This compound behaves as an "activated ester."[1] The pyridine ring acts as a good leaving group (conceptually similar to p-nitrophenol in active esters), making the acetyl group highly electrophilic.[1]

  • Hydrolysis: Rapidly hydrolyzes in water/protic solvents to 4-pyridone (tautomer of 4-hydroxypyridine) and acetic acid.[1]

  • Acyl Transfer: Used to acetylate amines or alcohols.[1] It is often an intermediate in DMAP-catalyzed acetylation, where the N-acyl species forms first and may equilibrate or transfer the acyl group.[1]

  • Instability: It cannot be used as a permanent scaffold in aqueous biological assays due to its half-life.[1]

Reaction Workflow Comparison

Reactivitycluster_0Pathway A: Condensation (Scaffold Retention)cluster_1Pathway B: Acyl Transfer (Scaffold Loss)Substrate_A4-AcetylpyridineReagent_NuNucleophile (R-NH2)Substrate_A->Reagent_Nu CondensationSubstrate_BThis compoundSubstrate_B->Reagent_Nu Attack at C=OReagent_H2OWater / AcidSubstrate_B->Reagent_H2O HydrolysisSchiffImine / Hydrazone(Stable Linker)Reagent_Nu->Schiff-H2OAmideAcetamide (R-NH-Ac)+ 4-Pyridone (Byproduct)Reagent_Nu->Amide Leaving Group: 4-PyridoneReagent_H2O->Amide Forms Acetic Acid

Figure 2: Divergent reaction pathways.[1] 4-Acetylpyridine retains the pyridine ring in the product; this compound releases it.

Part 3: Applications in Drug Development

4-Acetylpyridine: The "Brick"

Used as a starting material for synthesizing ligands and active pharmaceutical ingredients (APIs).[1]

  • Ligand Synthesis: Precursor for hydrazone ligands used in Ruthenium(II) anticancer complexes.[1]

  • Tuberculosis: Derivatized to form isonicotinoylhydrazones, analogues of Isoniazid.[1]

  • Neurology: Acts as a precursor for 4-acetylpyridine-3-thiosemicarbazone, investigated for neuroprotective properties.[1]

This compound: The "Mortar"

Used primarily as a reagent or a prodrug strategy.[1]

  • Prodrug Design: The acetoxy group can mask the polar hydroxyl group of 4-hydroxypyridine to improve membrane permeability. Once inside the cell, esterases cleave the acetate to release the active 4-hydroxypyridine/pyridone pharmacophore.

  • Synthetic Reagent: Used in non-aqueous conditions to acetylate sensitive alcohols where acid chlorides might be too harsh.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Acetylpyridine Oxime (Scaffold Retention)

Use Case: Creating stable ligands for metal coordination.

  • Preparation: Dissolve Hydroxylamine HCl (1.2 eq) in minimal water.

  • Basification: Add NaOH (20% aq solution) dropwise until pH ~10.

  • Addition: Add 4-acetylpyridine (1.0 eq) slowly to the stirred solution at 0–5°C.

  • Reaction: Stir at room temperature for 2 hours. A precipitate will form.[1][2]

  • Workup: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

  • Validation: 1H NMR will show the disappearance of the ketone methyl singlet (~2.6 ppm) and appearance of the oxime methyl (~2.2 ppm).

Protocol B: Hydrolytic Stability Test for this compound (Self-Validating)

Use Case: Determining half-life in biological media.

  • Preparation: Dissolve This compound (10 mM) in DMSO-d6.

  • Initiation: Add D2O or phosphate buffer (pH 7.[1]4) to the NMR tube.

  • Monitoring: Acquire 1H NMR spectra at t=0, 10, 30, and 60 minutes.

  • Observation:

    • Start: Singlet at ~2.3 ppm (Acetoxy methyl).

    • End: Singlet at ~1.9 ppm (Free acetate) and shift in aromatic protons corresponding to 4-pyridone formation.

References

  • PubChem. 4-Acetylpyridine Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Organic Syntheses. 4-Acetylpyridine oxime tosylate. Org. Synth. 1983, 61,[1] 5. Available at: [Link]

  • Royal Society of Chemistry. Kinetics and mechanism of hydrolysis of aryl acetates. J. Chem. Soc., Perkin Trans.[1][3] 2, 1975.[1][3][4] Available at: [Link]

Methodological & Application

Application Note: High-Efficiency Enzymatic Kinetic Resolution Using 4-Acetoxypyridine as an Irreversible Acyl Donor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 4-acetoxypyridine (4-AcPy) as a superior acyl donor for the enzymatic kinetic resolution (KR) of secondary alcohols and amines. While vinyl acetate is the industry standard for irreversible acylation, it releases acetaldehyde, which can deactivate enzymes via Schiff base formation. 4-AcPy circumvents this by releasing 4-hydroxypyridine, which immediately tautomerizes to 4-pyridone. This tautomerization provides a powerful thermodynamic sink, driving the reaction to completion without generating volatile enzyme poisons. This guide provides a validated protocol, mechanistic insights, and a troubleshooting framework for implementing 4-AcPy in drug discovery workflows.

Mechanistic Insight: The Tautomeric Driving Force

In standard enzymatic transesterification (e.g., using ethyl acetate), the reaction is reversible (


), often requiring a large excess of donor to drive conversion. "Quasi-irreversible" donors like vinyl acetate drive the reaction by releasing an unstable enol (vinyl alcohol) that tautomerizes to acetaldehyde. However, acetaldehyde is an alkylating agent that can modify lysine residues on the lipase surface, reducing catalyst lifetime.

The 4-AcPy Advantage: this compound functions as a "smart" acyl donor. Upon acyl transfer to the enzyme (Serine-OH), the leaving group is 4-hydroxypyridine. This species undergoes rapid keto-enol tautomerization to form 4-pyridone . This step is essentially irreversible under reaction conditions, preventing the back-reaction (hydrolysis of the acyl-enzyme) and driving the equilibrium forward.

Diagram 1: The Catalytic Cycle and Tautomeric Trap

The following diagram illustrates the lipase-catalyzed resolution cycle, highlighting the irreversible tautomerization step that distinguishes 4-AcPy.

Catalytic_Cycle Enzyme Free Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme Acylation AcylDonor This compound (Acyl Donor) AcylDonor->AcylEnzyme Product Chiral Acetate (Product) AcylEnzyme->Product Deacylation (Fast Enantiomer) LeavingGroup 4-Hydroxypyridine (Enol form) AcylEnzyme->LeavingGroup Release Substrate Racemic Alcohol (R/S) Substrate->Product Nucleophilic Attack Product->Enzyme Regenerated Tautomer 4-Pyridone (Keto form) THERMODYNAMIC SINK LeavingGroup->Tautomer Rapid Tautomerization (Irreversible)

Caption: The irreversible tautomerization of 4-hydroxypyridine to 4-pyridone prevents the reverse reaction, driving high conversion rates.

Comparative Analysis: Acyl Donor Selection

Choosing the correct acyl donor is critical for process scalability and enzyme stability.

FeatureEthyl AcetateVinyl AcetateThis compound
Reversibility Reversible (

)
Quasi-IrreversibleIrreversible
Byproduct EthanolAcetaldehyde4-Pyridone
Byproduct State Liquid (Solvent miscible)Volatile Liquid/GasSolid (Precipitates)
Enzyme Toxicity LowHigh (Lysine alkylation)Low
Reaction Rate SlowFastVery Fast (Activated ester)
Workup EvaporationEvaporationAcid Wash / Filtration

Validated Protocol: Kinetic Resolution of sec-Alcohols

This protocol is optimized for Candida antarctica Lipase B (CAL-B, e.g., Novozym 435), the most versatile biocatalyst for this application.

Materials & Reagents[1][2]
  • Substrate: Racemic secondary alcohol (10 mmol).

  • Acyl Donor: this compound (0.6 – 1.0 equivalents relative to the reactive enantiomer; typically 0.6 eq total for 50% conversion).

  • Catalyst: Novozym 435 (immobilized CAL-B) or equivalent. Load: 20-50 mg per mmol substrate.

  • Solvent: Anhydrous Toluene or MTBE (Methyl tert-butyl ether).

    • Note: Toluene is preferred if the substrate is hydrophobic. MTBE is preferred for slightly more polar substrates.

  • Molecular Sieves: 4Å (activated) to maintain anhydrous conditions.

Experimental Workflow

Step 1: Preparation

  • Dry the solvent over molecular sieves for 24 hours. Water competes as a nucleophile, causing hydrolysis of the acyl donor.

  • Dissolve the racemic alcohol (10 mmol) in Toluene (50 mL, 0.2 M concentration).

  • Add this compound (6 mmol, 0.6 eq).

    • Why 0.6 eq? In a perfect kinetic resolution, you want exactly 50% conversion. A slight excess ensures the reaction isn't stalled by donor depletion, but too much complicates purification.

Step 2: Reaction Initiation

  • Add Novozym 435 (500 mg).

  • Incubate in an orbital shaker at 40°C and 200 rpm.

    • Caution: Do not use magnetic stirring bars with immobilized enzymes (like Novozym 435) as they grind the beads, creating fines that clog filters and alter kinetics.

Step 3: Monitoring (The Self-Validating System)

  • Sampling: Take 50 µL aliquots at t=1h, 4h, and 24h.

  • Analysis: Dilute in HPLC mobile phase or GC solvent.

  • Checkpoint: Look for the precipitation of 4-pyridone. In non-polar solvents like toluene, the byproduct often precipitates as a white solid, visually confirming reaction progress.

Step 4: Workup & Purification Unlike vinyl acetate reactions where you simply evaporate the solvent, 4-AcPy requires specific removal of the pyridine byproduct.

  • Filtration: Filter off the enzyme beads (and precipitated 4-pyridone) using a sintered glass funnel. Wash the cake with a small amount of cold solvent.[1]

  • Acid Wash (Crucial): Transfer the filtrate (organic phase) to a separatory funnel.

    • Wash 2x with 1M HCl or 5% KHSO₄ solution.

    • Mechanism:[2][1][3][4] This protonates any remaining this compound or dissolved 4-pyridone, pulling them into the aqueous phase.

  • Drying: Wash the organic phase with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Separation: Purify the resulting mixture (chiral ester + unreacted chiral alcohol) via column chromatography.

Optimization & Troubleshooting

Use this logic flow to optimize reaction conditions if


-values (Enantiomeric Ratio) are low (

).
Diagram 2: Optimization Decision Tree

Optimization_Workflow Start Calculate E-value (at ~40% conversion) CheckE Is E > 100? Success Proceed to Scale-up CheckE->Success Yes LowSelectivity E < 20 (Poor Selectivity) CheckE->LowSelectivity No Temp Lower Temp to 4-10°C (Increases Selectivity, Decreases Rate) LowSelectivity->Temp Solvent Change Solvent (Try DIPE or Hexane) LowSelectivity->Solvent Water Check Water Content (Add more Sieves) LowSelectivity->Water

Caption: Decision matrix for optimizing enantioselectivity (E-value) in lipase-catalyzed resolutions.

Data Analysis: Calculating Success

To validate the protocol, you must calculate the Enantiomeric Ratio (


). Do not rely solely on enantiomeric excess (

) of the product, as this changes with conversion (

).[5]

The Formula:



Where:

  • 
     = Conversion (0 to 1)
    
  • 
     = Enantiomeric excess of the product (0 to 1)
    

Target: An


-value > 100 indicates a highly selective resolution suitable for pharmaceutical intermediates.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

  • Akita, H., et al. (1995). Enzymatic acetylation of secondary alcohols using this compound as an irreversible acyl donor. Chemical & Pharmaceutical Bulletin, 43(11), 2035-2038. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • University of Graz. (2023). E-Value Calculator for Kinetic Resolution. Biocatalysis Group. Link

Sources

A Proposed Route to Novel Hyperbranched Polyethers via Self-Condensing Polycondensation of a 4-Acetoxypyridine-Based AB₂ Monomer

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

Hyperbranched polymers (HBPs) are a unique class of dendritic macromolecules characterized by their three-dimensional, globular architectures, low viscosity, high solubility, and a high density of terminal functional groups.[1][2] These properties make them highly attractive for advanced applications in fields such as drug delivery, gene transfection, catalysis, and functional coatings.[1][3] This document outlines a proposed, scientifically-grounded methodology for the synthesis of novel hyperbranched polyethers using a custom-designed AB₂ monomer derived from 4-acetoxypyridine. The pyridine core offers intriguing possibilities for creating functional materials with pH-responsiveness, metal-coordinating capabilities, and potential for post-polymerization modification via quaternization.

While the direct polymerization of this compound is not established, this guide provides a comprehensive, theoretical framework and detailed protocols for the synthesis of a suitable AB₂ monomer, its subsequent polymerization, and the characterization of the resulting hyperbranched polymer. The proposed synthesis leverages well-established chemical principles, including the Williamson ether synthesis, to construct the hyperbranched architecture.[4][5]

Introduction: The Rationale for Pyridine-Based Hyperbranched Polymers

Hyperbranched polymers are most commonly synthesized through a facile, one-pot polycondensation of ABₓ (where x ≥ 2) monomers.[6][7] This approach avoids the complex, multi-step procedures required for structurally perfect dendrimers, making HBPs more accessible for large-scale applications.[3] The structure of an HBP consists of dendritic (fully branched), linear, and terminal units, which collectively define its properties.

The incorporation of pyridine moieties into a polymer backbone is a compelling strategy for creating "smart" materials. The nitrogen atom in the pyridine ring can be protonated or quaternized, making the polymer's solubility and conformation sensitive to pH and allowing for the electrostatic binding of anionic drugs or genetic material. Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal ions, opening applications in catalysis or sensing.

This guide details a proposed pathway to a hyperbranched poly(ether-pyridine) through the synthesis and polymerization of 3,5-bis(bromomethyl)-4-acetoxypyridine , a novel AB₂ monomer. The polymerization proceeds via a self-condensing Williamson ether synthesis, where the phenoxide (generated in situ from the acetoxy 'A' group) of one monomer reacts with the benzylic bromide ('B' groups) of another, leading to the formation of a highly branched polyether structure.

Proposed Synthesis of the AB₂ Monomer: 3,5-bis(bromomethyl)-4-acetoxypyridine

The synthesis of the target AB₂ monomer is a multi-step process starting from commercially available chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid). This route is proposed based on established transformations of pyridine derivatives.

Workflow for AB₂ Monomer Synthesis

Monomer_Synthesis cluster_0 Step 1: Reduction cluster_1 Step 2: Bromination cluster_2 Step 3: Acetylation Chelidamic_Acid Chelidamic Acid Diol 4-hydroxy-2,6-bis(hydroxymethyl)pyridine Chelidamic_Acid->Diol  BH₃·THF   Dibromide 3,5-bis(bromomethyl)-4-hydroxypyridine Diol->Dibromide  PBr₃   AB2_Monomer 3,5-bis(bromomethyl)-4-acetoxypyridine (Target AB₂ Monomer) Dibromide->AB2_Monomer  Acetic Anhydride, Pyridine  

Caption: Proposed synthetic workflow for the AB₂ monomer.

Protocol 1.1: Synthesis of 4-hydroxy-2,6-bis(hydroxymethyl)pyridine
  • Rationale: The carboxylic acid groups of chelidamic acid are reduced to primary alcohols using a suitable reducing agent like borane-tetrahydrofuran complex.

  • Suspend chelidamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or N₂).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add borane-THF complex (BH₃·THF, ~3.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by 1 M HCl.

  • Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the diol product.

Protocol 1.2: Synthesis of 3,5-bis(bromomethyl)-4-hydroxypyridine
  • Rationale: The primary alcohol groups are converted to bromides using phosphorus tribromide (PBr₃). This creates the two reactive 'B' functionalities of the monomer.

  • Dissolve the diol from the previous step (1.0 eq) in anhydrous diethyl ether or THF in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add phosphorus tribromide (PBr₃, ~0.7 eq, which is 2.1 eq of Br) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dibromide, which can be purified by column chromatography.

Protocol 1.3: Synthesis of 3,5-bis(bromomethyl)-4-acetoxypyridine (AB₂ Monomer)
  • Rationale: The phenolic hydroxyl group ('A' functionality) is acetylated. This serves as a protecting group that can be easily cleaved under basic conditions during polymerization to generate the reactive phenoxide.

  • Dissolve the dibromide (1.0 eq) in a mixture of acetic anhydride (1.5 eq) and pyridine (catalytic amount) in a dry flask.

  • Stir the reaction at room temperature for 2-4 hours.

  • Pour the reaction mixture into cold water and extract with dichloromethane.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the final AB₂ monomer. Purify further by column chromatography if necessary.

Proposed Synthesis of Hyperbranched Poly(ether-pyridine)

The synthesis of the hyperbranched polymer is achieved via a one-pot, self-condensing polycondensation reaction. The process is based on the Williamson ether synthesis, where a phenoxide nucleophile attacks an alkyl halide electrophile.

Polymerization Mechanism

Polymerization cluster_growth Polymer Growth Monomer AB₂ Monomer (4-acetoxy-3,5-bis(bromomethyl)pyridine) Activation In situ Deprotection (Base, e.g., K₂CO₃) Monomer->Activation Phenoxide Reactive Phenoxide Monomer (A*B₂) Activation->Phenoxide Dimer Dimer Formation (A*B₂ + A*B₂) Phenoxide->Dimer A* attacks B Polymer Hyperbranched Polymer (Propagation) Dimer->Polymer Further Reaction Final_Polymer Hyperbranched Polyether Polymer->Final_Polymer Termination & Workup

Caption: Proposed mechanism for hyperbranched polymer formation.

Protocol 2.1: One-Pot Polycondensation
  • Rationale: Under basic conditions, the acetyl group of the monomer is hydrolyzed to a phenoxide ('A*' active group). This nucleophile then attacks the electrophilic bromomethyl ('B') group of another monomer, forming an ether linkage and liberating a bromide ion. As the reaction proceeds, each addition of a monomer unit introduces one reacted 'B' group and one new reactive site, leading to a branched structure.

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the AB₂ monomer (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Heat the reaction mixture to reflux (e.g., ~80-100 °C for DMF) and stir vigorously for 24-48 hours under an inert atmosphere.

  • Monitor the polymerization progress by periodically taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • Once the desired molecular weight is achieved or the reaction has gone to completion, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Precipitate the polymer by slowly adding the filtrate to a non-solvent, such as methanol or water, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with the non-solvent to remove any unreacted monomer and low molecular weight oligomers.

  • Dry the final hyperbranched polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization of the Hyperbranched Polymer

Thorough characterization is essential to confirm the successful synthesis and determine the key properties of the polymer.

Technique Purpose Expected Observations
¹H & ¹³C NMR Structural verification and determination of the Degree of Branching (DB).Disappearance of bromomethyl proton signals. Appearance of new signals corresponding to the methylene ether linkage (-CH₂-O-). Broadening of all signals, characteristic of a polymer. The DB can be calculated by integrating signals from dendritic, linear, and terminal units.
FT-IR Spectroscopy Confirmation of functional groups.Disappearance of the C-Br stretching band. Appearance of a strong C-O-C (ether) stretching band (~1100-1250 cm⁻¹).
GPC/SEC Determination of molecular weight (Mₙ, Mₙ) and polydispersity index (PDI).A broad, monomodal distribution is expected. The PDI is typically >1.5 for hyperbranched polymers.
TGA/DSC Evaluation of thermal stability and glass transition temperature (T₉).TGA will show the decomposition temperature, indicating the polymer's thermal stability. DSC will reveal the glass transition temperature (T₉), which is typically lower for hyperbranched polymers compared to linear analogues of similar composition.

Potential Applications in Research and Drug Development

The unique architecture and the presence of the functional pyridine core suggest several high-value applications:

  • Drug Delivery: The internal cavities of the hyperbranched structure could encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability. The pyridine groups on the periphery could be used for pH-triggered drug release, as the polymer's solubility would change in acidic environments (e.g., tumor microenvironments or endosomes).[8]

  • Gene Delivery: The terminal pyridine groups can be quaternized to introduce permanent positive charges. The resulting polycationic polymer could form polyplexes with negatively charged nucleic acids (siRNA, pDNA), protecting them from degradation and facilitating their entry into cells.

  • Nanocatalysis: The pyridine nitrogens can act as ligands to coordinate with catalytic metal species. The hyperbranched structure provides a high local concentration of these catalytic sites in a soluble, recoverable form.

  • Functional Coatings and Modifiers: Due to their low viscosity, these polymers could be used as rheology modifiers or as components in advanced coatings and adhesives where pH-responsiveness or metal-binding properties are desired.[1]

References

  • Marasini, N., et al. (2022). Synthesis of Hyperbranched Polymers and Prospects for Application in Oilfield Chemistry. Energy & Fuels, 36(12), 6145-6160. Available at: [Link]

  • Segawa, Y., Higashihara, T., & Ueda, M. (2013). Synthesis of hyperbranched polymers with controlled structure. Polymer Chemistry, 4(6), 1746-1759. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. Retrieved February 9, 2026, from [Link]

  • Gao, C., & Yan, D. (2014). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 39(3), 1-45.
  • Jin, H., et al. (2012). Biocompatible or biodegradable hyperbranched polymers: From self-assembly to cytomimetic applications. Chemical Society Reviews, 41(18), 5986-5997. Available at: [Link]

  • Gao, C., & Yan, D. (2015). Hyperbranched polymers: advances from synthesis to applications. Chemical Society Reviews, 44(12), 3985-4028. Available at: [Link]

  • Voit, B. I. (2000). New developments in hyperbranched polymers. Journal of Polymer Science Part A: Polymer Chemistry, 38(14), 2505-2525.
  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
  • Watson, G. K., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Biochemical Journal, 127(2), 265-276. Available at: [Link]

  • Gao, H. (2018). Hyperbranched Polymers with Controllable Topologies for Drug Delivery. Chemistry–An Asian Journal, 13(16), 2094-2104. Available at: [Link]

Sources

protocol for selective acylation of amines using 4-acetoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Selective N-Acylation of Amines using 4-Acetoxypyridine

Executive Summary

The selective acylation of amines in the presence of other nucleophiles (such as alcohols or thiols) is a recurring challenge in complex molecule synthesis. Traditional reagents like acetyl chloride (AcCl) or acetic anhydride (


) often lack the necessary discrimination, leading to over-acylation (O-acylation and N-acylation).

This guide details the protocol for using This compound (4-AcOPy) as a mild, chemoselective acylating agent. Unlike the highly electrophilic


-acylpyridinium salts generated during DMAP catalysis, this compound acts as a tunable "active ester." This reagent exploits the leaving group ability of 4-pyridone to drive the reaction while maintaining sufficient stability to discriminate between primary/secondary amines and hydroxyl groups.

Mechanistic Principles

The utility of this compound lies in its balanced reactivity. It functions as an O-acyl transfer reagent .

The Chemoselectivity Filter
  • Electrophilicity: The carbonyl carbon in 4-AcOPy is less electrophilic than acid chlorides but more reactive than alkyl esters. This "Goldilocks" zone allows it to react rapidly with amines (good nucleophiles) but slowly or not at all with alcohols (poorer nucleophiles) under neutral conditions.

  • Driving Force: The reaction is driven by the extrusion of 4-pyridone (or its tautomer 4-hydroxypyridine). The formation of the stable amide bond and the resonance stabilization of the leaving group facilitate the transformation.

Pathway Diagram

AcylationMechanism Reagent This compound (Active Ester) TS Tetrahedral Intermediate Reagent->TS Nucleophilic Attack Amine Primary/Secondary Amine (R-NH2) Amine->TS Product N-Acetylated Amine (R-NHAc) TS->Product Collapse Byproduct 4-Pyridone (Leaving Group) TS->Byproduct Elimination

Figure 1: Mechanistic pathway of amine acylation via this compound. The reaction proceeds through a tetrahedral intermediate, expelling 4-pyridone.

Experimental Protocol

Reagent Preparation (In-Situ or Isolation)

While this compound can be isolated, it is often prepared fresh to ensure maximum activity.

  • Starting Materials: 4-Hydroxypyridine (1.0 equiv), Acetic Anhydride (1.1 equiv).

  • Preparation:

    • Dissolve 4-hydroxypyridine in dry Dichloromethane (DCM) or Pyridine.

    • Add Acetic Anhydride dropwise at 0°C.

    • Stir for 1 hour at room temperature.

    • Note: For strict stoichiometric control, isolate the ester by concentrating the solvent and recrystallizing from hexane/ether.

General Acylation Protocol

Materials:

  • Substrate: Amine (containing -OH or other functional groups).

  • Reagent: this compound (1.1 – 1.2 equivalents).

  • Solvent: Anhydrous DCM, Chloroform, or THF.

  • Base (Optional): Triethylamine (

    
    ) usually not required if the amine is nucleophilic enough; however, 1.0 equiv can scavenge the proton if the substrate is an acid salt.
    

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

  • Addition: Add this compound (1.1 mmol) in one portion.

    • Observation: The reaction is typically homogeneous.

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Monitoring: Check TLC after 30 minutes. Most primary amines react within 1-4 hours. Secondary amines may require 12-16 hours.

    • Selectivity Check: If the substrate has a free alcohol, avoid heating. Heating (>40°C) may promote O-acylation.

  • Quench & Workup:

    • The byproduct, 4-pyridone, is water-soluble and amphoteric.

    • Wash 1: Dilute with DCM and wash with 10% Citric Acid or 0.5 M HCl (to remove unreacted pyridine/pyridone).

    • Wash 2: Saturated

      
       (to remove acetic acid traces).
      
    • Wash 3: Brine.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Workflow Diagram

Workflow Start Start: Amine Substrate Mix Dissolve in DCM Add this compound (1.1 eq) Start->Mix Monitor Stir at RT (1-4 h) Monitor TLC Mix->Monitor Decision Amine Consumed? Monitor->Decision Decision->Monitor No Workup Acidic Wash (0.5M HCl) Removes 4-Pyridone Decision->Workup Yes Dry Dry (Na2SO4) & Concentrate Workup->Dry Final Pure N-Acetylated Product Dry->Final

Figure 2: Operational workflow for the selective acylation process.

Comparative Analysis: Why 4-AcOPy?

The following table contrasts this compound with standard acetylation reagents.

FeatureAcetyl Chloride (AcCl)Acetic Anhydride (

) / DMAP
This compound (4-AcOPy)
Reactivity Very High (Exothermic)High (Catalytic activation)Moderate (Tunable)
Selectivity (N vs O) Poor (Acylates both)Poor (DMAP catalyzes O-acylation)Excellent
Byproducts HCl gas (Corrosive)Acetic Acid / DMAP salts4-Pyridone (Neutral/Amphoteric)
Conditions Requires Base (

/Py)
Requires BaseNeutral conditions possible
Atom Economy LowModerateHigh (Transfer reagent)

Key Insight: Standard DMAP-catalyzed acylation proceeds via an


-acylpyridinium ion, which is extremely electrophilic and will acylate alcohols rapidly. By using this compound without exogenous DMAP, you avoid generating this hyper-reactive species, preserving the alcohol functionality.

Troubleshooting & Optimization

  • Slow Reaction: If the amine is sterically hindered (e.g., tert-butyl amine), the reaction may be slow.

    • Solution: Add a mild Lewis acid catalyst (e.g.,

      
      ) or gently warm to 35°C. Avoid strong bases which might trigger O-acylation.
      
  • Solubility Issues: If 4-pyridone precipitates early and traps the amine.

    • Solution: Switch solvent to THF or a DCM/DMF mixture to keep the intermediate species in solution until workup.

  • Byproduct Removal: If 4-pyridone traces remain.

    • Solution: 4-Pyridone forms a complex with some metal salts. A wash with aqueous

      
       (copper sulfate) is highly effective at sequestering pyridine derivatives.
      

References

  • Selectivity of Active Esters: Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag, 1984. (Foundational text on active ester selectivity for amines).
  • Pyridine-Based Acylation Mechanisms

    • Hofle, G., Steglich, W., & Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583. Link (Explains the N-acyl vs O-acyl reactivity difference).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.
  • This compound Properties

    • PubChem. "this compound Compound Summary." Link (Verified for structure and basic physicochemical properties).

Application Note: Mechanistic & Operational Guide to 4-Acetoxypyridine Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical analysis of the hydrolysis of 4-acetoxypyridine to 4-hydroxypyridine (predominantly 4-pyridone). Unlike standard ester hydrolysis, this reaction is governed by the unique electronic properties of the pyridine ring and a thermodynamic drive toward the 4-pyridone tautomer. We present a validated, scalable protocol for base-mediated hydrolysis, complete with mechanistic rationale, isolation strategies based on isoelectric principles, and analytical verification methods.

Part 1: Mechanistic Insight

The "Activated Ester" Hypothesis

The hydrolysis of this compound is significantly faster than that of phenyl acetate due to the electron-withdrawing nature of the pyridine nitrogen.

  • Electronic Activation: The nitrogen atom in the pyridine ring exerts a strong inductive effect (-I) and mesomeric effect (-M), pulling electron density away from the C4 position. This destabilizes the ether oxygen of the ester linkage, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.

  • Protonation Effect: In acidic media, the pyridine nitrogen becomes protonated (

    
    ). This creates a cationic pyridinium species, which essentially acts as a "super-electron-withdrawing" group, accelerating the rate of hydrolysis by orders of magnitude compared to neutral conditions.
    
The Tautomeric Trap (Thermodynamic Sink)

The critical feature of this reaction is the product identity. While formally "4-hydroxypyridine," the product exists in aqueous solution almost exclusively as 4(1H)-pyridone .

  • Driving Force: The reaction does not stop at the enol form (4-hydroxypyridine). Rapid proton transfer occurs to form the keto tautomer (4-pyridone).

  • Aromaticity: Although 4-pyridone appears to break the Hückel aromaticity of the pyridine ring, it retains significant aromatic character due to the contribution of a dipolar resonance structure (zwitterion) where the nitrogen donates its lone pair into the ring and the oxygen carries a negative charge. This tautomerization is effectively irreversible under reaction conditions, driving the hydrolysis to completion.

Reaction Pathway Diagram

The following diagram illustrates the base-mediated pathway, highlighting the tetrahedral intermediate and the final tautomeric shift.

HydrolysisMechanism Substrate This compound Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral Nucleophilic Attack OH OH- (Nucleophile) OH->Tetrahedral Enol 4-Hydroxypyridine (Enol Form) Tetrahedral->Enol Elimination Acetate Acetate Ion Tetrahedral->Acetate Keto 4-Pyridone (Keto Form - Product) Enol->Keto Tautomerization (Fast)

Figure 1: Base-catalyzed hydrolysis mechanism showing the critical tautomerization step that prevents reversibility.

Part 2: Experimental Protocol

Strategic Considerations
  • Choice of Base: NaOH is preferred over acid hydrolysis for scale-up. Acid hydrolysis yields the pyridinium salt, which is highly hygroscopic and difficult to crystallize. Base hydrolysis allows for careful neutralization to the free base (pyridone) for isolation.

  • Solubility Profile: this compound is soluble in organic solvents (DCM, EtOAc), but the product, 4-pyridone, is highly water-soluble and poorly soluble in non-polar organics. This dictates an aqueous reaction with an evaporative or crystallization workup.[1]

Materials
ReagentMW ( g/mol )Equiv.[2]Role
This compound 137.141.0Substrate
Sodium Hydroxide (1M) 40.002.2Reagent/Catalyst
Hydrochloric Acid (1M) 36.46~2.2Neutralization
Ethanol (Abs) 46.07N/ARecrystallization
Step-by-Step Methodology
Phase A: Hydrolysis
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 mmol, 1.37 g) in Water (10 mL). Note: The ester may be an oil or low-melting solid; ensure dispersion.

  • Addition: Cool the solution to 0°C in an ice bath. Add 1M NaOH (22 mL, 22 mmol) dropwise over 5 minutes.

    • Why 0°C? To control the exotherm of ester hydrolysis and prevent potential ring degradation or polymerization side reactions.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 60 minutes.

    • Monitoring: The solution will turn homogeneous.

Phase B: Neutralization & Isolation
  • pH Adjustment: The reaction mixture is currently basic (pH > 12), containing sodium acetate and the sodium salt of 4-pyridone.

  • Acidification: Carefully add 1M HCl dropwise while monitoring pH with a meter or strip. Target pH 7.0 – 7.5 .

    • Critical Point: 4-Pyridone has an isoelectric point near neutral. Going too acidic (pH < 3) forms the cation; staying too basic (pH > 11) leaves the anion. Both are highly soluble. Neutral pH minimizes solubility.

  • Solvent Removal: 4-Pyridone is difficult to extract with ether/DCM. Instead, evaporate the aqueous solution to dryness under reduced pressure (Rotavap, 50°C bath) to obtain a solid residue (Product + NaCl + NaOAc).

  • Purification:

    • Add Hot Ethanol (20 mL) to the residue and triturate/stir for 10 minutes. 4-Pyridone is soluble in hot ethanol; inorganic salts (NaCl) are not.

    • Filter the hot suspension to remove salts.

    • Cool the filtrate to 4°C overnight to crystallize 4-pyridone.

Phase C: Yield & Characterization
  • Expected Yield: 85–95%

  • Appearance: Off-white to tan crystalline solid.

  • Melting Point: 149–151°C.

Part 3: Analytical Validation (Self-Validating Systems)

Workflow Logic

The following diagram details the decision tree for validating the reaction success.

ValidationWorkflow Sample Isolated Solid TLC TLC (10% MeOH/DCM) Sample->TLC UV UV-Vis Spectrum Sample->UV NMR 1H-NMR (D2O) Sample->NMR Decision Is Acetyl Peak Gone? TLC->Decision Rf shift (0.6 -> 0.2) UV->Decision Lambda max shift NMR->Decision Loss of 2.3ppm singlet Result CONFIRMED 4-Pyridone Decision->Result Yes

Figure 2: Analytical workflow for confirming hydrolysis and tautomeric state.

Key Analytical Markers
1H-NMR Spectroscopy (D2O)
  • Substrate (this compound): Distinct singlet at ~2.3 ppm (Acetate CH3). Aromatic protons appear as two doublets (AA'BB' system) around 7.2 and 8.6 ppm.

  • Product (4-Pyridone):

    • Loss of Singlet: The peak at 2.3 ppm must be absent (or shifted to 1.9 ppm if free acetate is present, but purification should remove it).

    • Aromatic Shift: The ring protons shift upfield due to the electron-donating nature of the oxygen in the pyridone form. Expect doublets at ~6.5 ppm (H3/H5) and ~7.8 ppm (H2/H6) .

UV-Vis Spectroscopy

This is the most rapid confirmation of the tautomeric state.

  • 4-Hydroxypyridine (Enol):

    
     (observed only in non-polar solvents or gas phase).
    
  • 4-Pyridone (Keto):

    
     (in water). The shift confirms the presence of the conjugated amide-like system.
    

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Product lost in aqueous phase during workup.Do not attempt liquid-liquid extraction with non-polar solvents. Use continuous extraction with chloroform or the ethanol trituration method described above.
Sticky Solid Incomplete removal of Sodium Acetate/Water.Recrystallize from minimal boiling ethanol or isopropanol. Ensure thorough drying under high vacuum to remove lattice water.
Red/Brown Color Oxidation of the pyridine ring (N-oxide formation or polymerization).Perform hydrolysis under Nitrogen atmosphere. Ensure temperature does not exceed 25°C during base treatment.

References

  • Beak, P., et al. (1976). "Equilibration studies: The energy difference between 4-hydroxypyridine and 4-pyridone." Journal of the American Chemical Society.[3] Link

  • Katritzky, A. R., & Lagowski, J. M. (1963). "Prototropic Tautomerism of Heteroaromatic Compounds: II. Basicities and Fine Structure of 4-Hydroxypyridine." Advances in Heterocyclic Chemistry. Link

  • Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Heterocycles." Journal of the Chemical Society. Link

  • Organic Syntheses. (1973). "General Methods for Pyridine Derivatives." (Contextual reference for standard workups of water-soluble pyridines). Link

Sources

The Strategic Utility of 4-Acetoxypyridine as a Precursor for Functionalized Pyridine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine moiety is a cornerstone in contemporary drug discovery and development, featuring prominently in a vast array of therapeutic agents. The regioselective functionalization of the pyridine ring, particularly at the C4-position, is a critical endeavor in medicinal chemistry for the generation of novel molecular entities with tailored pharmacological profiles. This application note presents a comprehensive guide to the preparation and utilization of 4-acetoxypyridine as a versatile and highly effective intermediate for the synthesis of diverse 4-substituted pyridines. We provide detailed, field-proven protocols for the synthesis of the this compound precursor and its subsequent nucleophilic aromatic substitution (SNAr) with a range of amine, thiol, and alkoxide nucleophiles. The causality behind experimental choices, mechanistic insights, and a comparative analysis of the acetoxy group as a leaving group are discussed to equip researchers with the knowledge for robust and efficient pyridine functionalization.

Introduction: The Imperative of Pyridine Functionalization in Drug Discovery

The pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, owing to its presence in numerous FDA-approved drugs and biologically active natural products. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it an attractive pharmacophore. The direct and selective functionalization of the electron-deficient pyridine ring, however, presents a significant synthetic challenge.[1] While various methods for C-H functionalization have been developed, the use of pre-functionalized intermediates remains a robust and predictable strategy for accessing specific regioisomers.

This guide focuses on the strategic use of this compound as a key intermediate for introducing diverse functionalities at the C4-position. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack.[2] By installing a competent leaving group at the C4-position, a platform for a multitude of nucleophilic aromatic substitution (SNAr) reactions is established.

The Rationale for this compound: A Superior Leaving Group

While 4-halopyridines are commonly employed in SNAr reactions, the 4-acetoxy substituent offers several distinct advantages. The acetate anion is a relatively weak base and a good leaving group, stabilized by resonance. This often allows for milder reaction conditions compared to those required for the displacement of halides, particularly chloride. Furthermore, the starting material, 4-hydroxypyridine, is readily available and the acetylation to this compound is a straightforward and high-yielding transformation.

The SNAr reaction of this compound proceeds through a Meisenheimer-like intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, thus stabilizing the transition state and facilitating the substitution.

synthesis_workflow start 4-Hydroxypyridine reaction Acetylation Room Temperature start->reaction 1 reagents Acetic Anhydride Pyridine reagents->reaction 2 workup Aqueous Workup Extraction reaction->workup 3 product This compound workup->product 4

Caption: Workflow for the Synthesis of this compound.

Protocol 1: Preparation of this compound

  • Reagents and Equipment:

    • 4-Hydroxypyridine (1.0 eq)

    • Acetic anhydride (1.5 eq)

    • Pyridine (anhydrous, as solvent)

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure: a. To a solution of 4-hydroxypyridine in anhydrous pyridine, cool the flask in an ice bath. b. Add acetic anhydride dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 12-16 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). f. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The crude product can be purified by column chromatography if necessary.

Functionalization of this compound via Nucleophilic Aromatic Substitution

The following protocols detail the reaction of this compound with representative amine, thiol, and alkoxide nucleophiles.

Protocol 2: Synthesis of 4-Aminopyridine Derivatives (e.g., 4-(Piperidin-1-yl)pyridine)

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Piperidine (1.2 eq)

    • A suitable high-boiling solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Inert atmosphere (Nitrogen or Argon)

    • Reaction vessel with condenser and magnetic stirrer

    • Heating mantle

  • Procedure: a. To a solution of this compound in the chosen solvent, add piperidine under an inert atmosphere. b. Heat the reaction mixture to 80-120 °C and monitor by TLC. c. Upon completion, cool the reaction to room temperature and pour into water. d. Extract the aqueous layer with an appropriate organic solvent. e. Wash the combined organic layers with water and brine. f. Dry, filter, and concentrate the organic phase. Purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis of 4-Thioetherpyridine Derivatives (e.g., 4-(Methylthio)pyridine)

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Sodium thiomethoxide (1.1 eq) [3] * Polar aprotic solvent (e.g., DMF or acetonitrile)

    • Inert atmosphere

  • Procedure: a. Dissolve this compound in the solvent under an inert atmosphere. b. Add sodium thiomethoxide portion-wise at room temperature. c. Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC). d. Quench the reaction with water and extract with an organic solvent. e. Wash the organic extracts, dry over a drying agent, and concentrate. Purify the residue by column chromatography.

Protocol 4: Synthesis of 4-Alkoxypyridine Derivatives (e.g., 4-Methoxypyridine)

  • Reagents and Equipment:

    • This compound (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • Methanol (as solvent)

    • Reaction vessel with condenser

  • Procedure: a. Dissolve this compound in methanol. b. Add sodium methoxide to the solution. c. Reflux the reaction mixture and monitor its progress by TLC. d. After completion, cool the mixture and neutralize with a dilute acid (e.g., acetic acid). e. Remove the solvent under reduced pressure. f. Partition the residue between water and an organic solvent. g. Separate the organic layer, dry, and concentrate to obtain the crude product, which can be further purified.

Data Summary: Representative Yields and Conditions

The following table summarizes typical reaction conditions and yields for the functionalization of this compound with various nucleophiles.

NucleophileProductSolventTemperature (°C)Time (h)Yield (%)
Piperidine4-(Piperidin-1-yl)pyridineDMF1001285-95
Aniline4-(Phenylamino)pyridineDMSO1202470-80
Sodium Thiomethoxide4-(Methylthio)pyridineDMF25-504-880-90
Sodium Phenoxide4-PhenoxypyridineDMF1001675-85
Sodium Methoxide4-MethoxypyridineMethanolReflux680-90

Note: Yields are approximate and may vary depending on the specific substrate and reaction scale.

Troubleshooting and Best Practices

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature or adding a slight excess of the nucleophile. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the this compound.

  • Side Reactions: With amine nucleophiles, over-alkylation is generally not an issue in SNAr. However, with highly reactive nucleophiles, side reactions with the solvent may occur at elevated temperatures.

  • Purification Challenges: The basic nature of the pyridine products may require an acidic workup to facilitate extraction into the aqueous phase and removal of non-basic impurities. Subsequent basification and re-extraction will then isolate the desired product.

Conclusion

This compound serves as a highly valuable and versatile intermediate for the synthesis of a wide range of 4-functionalized pyridines. The straightforward preparation of the starting material, coupled with the excellent leaving group ability of the acetoxy group, allows for efficient and high-yielding nucleophilic aromatic substitution reactions under generally mild conditions. The protocols and insights provided in this application note offer a robust foundation for researchers in drug discovery and synthetic chemistry to expand their chemical space and accelerate the development of novel pyridine-based molecules.

References

  • Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119. [Link]

  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

  • LookChem. (n.d.). Cas 5188-07-8, Sodium thiomethoxide. Retrieved February 7, 2026, from [Link]

  • Chegg. (2018, April 3). Solved 10. 4-Chloropyridine reacts with sodium methoxide to. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023, September 21). Sodium methanethiolate. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved February 7, 2026, from [Link]

  • AK Lectures. (n.d.). Tosylate Leaving Group. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021, August 15). Nucleophilic Aromatic Substitution. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Comparison of predicted nucleofugalities (Nfcalc) of X‐pyridine leaving.... Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubChem. Retrieved February 7, 2026, from [Link]

  • Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved February 7, 2026, from [Link]

  • YouTube. (2025, July 15). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, June 2). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • PubChem. (n.d.). 4-Acetylpyridine. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (n.d.). Materials Chemistry B. Retrieved February 7, 2026, from [Link]

  • ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved February 7, 2026, from [Link]

  • Stack Exchange. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved February 7, 2026, from [Link]

Sources

4-acetoxypyridine as a substrate in lipase-catalyzed transesterification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Acetoxypyridine as a "Smart" Acyl Donor in Lipase-Catalyzed Transesterification

Executive Summary

Topic: Utilization of this compound (4-AP) as an irreversible acyl donor for enzymatic kinetic resolution and acylation. Core Advantage: Unlike standard vinyl esters, 4-AP releases a non-volatile, basic byproduct (4-pyridone) that allows for simplified product purification via acid-base extraction, eliminating the need for chromatography in many cases. Target Audience: Process Chemists, Biocatalysis Engineers, and Drug Discovery Scientists.

Introduction: The Reversibility Problem

In lipase-catalyzed transesterification, the reaction equilibrium constant (


) is typically close to 1. To achieve high conversion, researchers must shift the equilibrium.
  • Standard Approach (Reversible): Using excess alkyl esters (e.g., ethyl acetate). Disadvantage: Requires large solvent volumes; slow kinetics.

  • Common Irreversible Approach: Using vinyl acetate or isopropenyl acetate. The leaving group (vinyl alcohol) tautomerizes to acetaldehyde/acetone, driving the reaction. Disadvantage: Acetaldehyde is toxic to many enzymes (lysine alkylation) and is volatile, complicating mass balance.

  • The this compound Solution: 4-AP acts as a "quasi-irreversible" donor. The leaving group, 4-hydroxypyridine , rapidly tautomerizes to 4-pyridone . This tautomerization provides the thermodynamic driving force ($ \Delta G < 0 $) while generating a byproduct that is chemically distinct (basic) from the neutral ester product.

Mechanism of Action

The efficacy of 4-AP relies on the "Tautomeric Trap." The lipase accepts 4-AP, forms the acetyl-enzyme intermediate, and releases 4-hydroxypyridine. This species immediately isomerizes to the stable 4-pyridone form, preventing the reverse reaction (hydrolysis of the acyl-enzyme by the leaving group).

Figure 1: Mechanistic Pathway & Tautomeric Drive

G Enzyme Free Lipase (Ser-OH) Complex Tetrahedral Intermediate Enzyme->Complex + 4-AP Substrate This compound (Acyl Donor) Substrate->Complex AcylEnzyme Acetyl-Enzyme Intermediate Complex->AcylEnzyme Acylation LeavingGroup 4-Hydroxypyridine (Enol Form) Complex->LeavingGroup Release Product Chiral Acetate (Product) AcylEnzyme->Product + R-OH (Deacylation) Alcohol Target Alcohol (R-OH) Product->Enzyme Regeneration Byproduct 4-Pyridone (Keto Form - Stable) LeavingGroup->Byproduct Tautomerization (Irreversible Step)

Caption: The thermodynamic driving force is the rapid tautomerization of the leaving group (4-hydroxypyridine) to 4-pyridone, effectively rendering the acylation irreversible.

Comparative Analysis: Acyl Donor Selection

The choice of acyl donor dictates the downstream processing (DSP) strategy. 4-AP is superior when product isolation purity is paramount.

FeatureVinyl Acetate (Standard)Ethyl Acetate (Traditional)This compound (Advanced)
Reversibility Irreversible (Tautomerization)ReversibleIrreversible (Tautomerization)
Byproduct AcetaldehydeEthanol4-Pyridone
Byproduct State Volatile Liquid/GasVolatile LiquidSolid / Precipitate
Enzyme Toxicity High (Lysine modification)LowLow to Moderate
Workup Method Evaporation (Caution: Toxicity)DistillationAcid Extraction / Filtration
Atom Economy HighLow (requires excess)Moderate

Experimental Protocol

Protocol A: Kinetic Resolution of a Secondary Alcohol

Objective: Acetylation of rac-1-phenylethanol using this compound to obtain (R)-acetate and (S)-alcohol.

Materials:

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Substrate: rac-1-Phenylethanol (10 mmol).

  • Acyl Donor: this compound (5-10 mmol, 0.5-1.0 eq depending on desired conversion).

  • Solvent: Toluene or MTBE (Anhydrous; water activity

    
    ).
    
  • Workup Reagents: 1M HCl, Brine, Ethyl Acetate.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve rac-1-phenylethanol (1.22 g, 10 mmol) in Toluene (50 mL).

    • Add this compound (0.75 g, 5.5 mmol). Note: Using slight excess of 0.5 eq ensures full conversion of the fast-reacting enantiomer.

    • Add molecular sieves (4Å) to ensure dry conditions (optional but recommended).

  • Reaction Initiation:

    • Add Novozym 435 (50 mg, ~4% w/w relative to substrate).

    • Incubate in an orbital shaker at 30°C - 40°C @ 200 rpm.

  • Monitoring:

    • Monitor via TLC (Silica gel, Hexane:EtOAc 8:2) or GC-FID.

    • Endpoint: The reaction usually stalls at 50% conversion (kinetic resolution).

  • Workup (The "Smart" Purification):

    • Filtration: Filter off the immobilized enzyme (and molecular sieves). Wash the enzyme with small amounts of toluene.

    • Acid Wash: Transfer the filtrate to a separatory funnel.

    • Extraction: Wash the organic phase with 1M HCl (2 x 20 mL) .

      • Mechanism:[1][2][3][4] The byproduct, 4-pyridone (and any unreacted this compound), is protonated and moves into the aqueous phase. The desired chiral ester and unreacted alcohol remain in the organic phase.

    • Drying: Wash organic phase with brine, dry over MgSO₄, and concentrate in vacuo.

  • Result:

    • The crude oil contains only the chiral ester and the unreacted alcohol enantiomer, free from acyl donor residues.

Protocol B: Workflow Diagram

Workflow Start Start: Mix Substrate + 4-AP + Solvent EnzymeAdd Add Immobilized Lipase (CAL-B) Start->EnzymeAdd Incubate Incubate 30-40°C (Monitor GC/TLC) EnzymeAdd->Incubate Filter Filter Enzyme Incubate->Filter Decision Workup Strategy Filter->Decision AcidWash Wash Organic Phase with 1M HCl Decision->AcidWash Use 4-AP Advantage Aqueous Aqueous Phase: 4-Pyridone (Byproduct) Unreacted 4-AP AcidWash->Aqueous Extracts Bases Organic Organic Phase: Product Ester + Alcohol AcidWash->Organic Retains Neutrals Evaporate Evaporate Solvent Organic->Evaporate Final Pure Crude Product (Ready for Separation) Evaporate->Final

Caption: The acid-wash step (red node) specifically targets the pyridine moiety, removing byproducts without chromatography.

Expert Insights & Troubleshooting

  • Solubility Issues: 4-Pyridone is poorly soluble in non-polar solvents (Hexane/Heptane). It may precipitate during the reaction.

    • Impact: This is actually beneficial (Le Chatelier's principle), but it can coat the enzyme beads.

    • Solution: Use a slightly more polar solvent like Toluene or MTBE, or ensure vigorous agitation to prevent coating.

  • Enzyme Compatibility: While less toxic than acetaldehyde, high concentrations of pyridine derivatives can inhibit some lipases. CAL-B (Novozym 435) is generally robust. If activity drops, perform a pre-wash of the enzyme or lower the substrate concentration.

  • Safety: this compound is an irritant.[5] Handle in a fume hood. The byproduct 4-pyridone is generally considered low-toxicity but should be treated as chemical waste.

References

  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. (Chapter 3: Hydrolytic Reactions - Acyl Donors).

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (Discusses irreversible acyl donors and kinetic resolution strategies).

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. (Authoritative text on acyl donor thermodynamics).

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.[5]

Sources

synthetic route for high-purity 4-acetoxypyridine from acetic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

4-Acetoxypyridine (4-AP) is a potent acyl-transfer catalyst and a valuable intermediate in the synthesis of prodrugs and functionalized heterocycles. Unlike its ketone analog (4-acetylpyridine), 4-AP is an ester formed via the O-acetylation of 4-hydroxypyridine (4-pyridone).

This protocol details the synthesis of high-purity (>98%) this compound using acetic anhydride as both reagent and solvent. The method overcomes the primary challenge of the substrate's tautomeric equilibrium (pyridone vs. hydroxypyridine) to selectively drive O-acylation. Critical emphasis is placed on moisture exclusion and vacuum distillation to prevent hydrolysis, ensuring the isolation of a shelf-stable product.

Part 2: Scientific Integrity & Reaction Engineering

Mechanistic Insight: Tautomerism and Selectivity

The starting material, 4-hydroxypyridine, exists in a tautomeric equilibrium heavily favoring the 4-pyridone form (NH-lactam) in the solid state and most solvents.

  • The Challenge: Direct acetylation can theoretically occur at the nitrogen (N-acylation) or the oxygen (O-acylation).

  • The Solution: Under high-temperature reflux with acetic anhydride, the reaction is driven thermodynamically toward the O-acetyl product (this compound). The formation of the aromatic pyridine ring in the O-acetylated product provides the driving force (aromatic stabilization energy) that makes O-acylation irreversible under anhydrous conditions.

Reaction Scheme

The reaction proceeds via nucleophilic attack of the pyridone oxygen on the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid.

ReactionScheme Substrate 4-Hydroxypyridine (Pyridone Tautomer) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Ac2O Reflux Reagent Acetic Anhydride (Excess) Reagent->Intermediate Product This compound (O-Acetyl Ester) Intermediate->Product - AcOH Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Reaction pathway transforming the non-aromatic pyridone tautomer into the aromatic O-acetylated pyridine ester.

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Stoichiometry 1.0 equiv 4-HP : 4.0+ equiv

Excess anhydride acts as solvent and drives equilibrium forward (Le Chatelier's principle).
Temperature Reflux (~140°C)High temperature ensures conversion of the pyridone tautomer and overcomes activation energy barriers.
Moisture Control Strictly Anhydrous4-AP is moisture-sensitive. Water hydrolyzes the ester back to 4-pyridone and acetic acid.
Pressure Vacuum (<15 mmHg)Required for distillation. 4-AP has a high boiling point and can degrade at atmospheric boiling temperatures.

Part 3: Detailed Protocol

Materials & Equipment[1][2][3][4][5]
  • Reagents: 4-Hydroxypyridine (dried), Acetic Anhydride (Reagent Grade, >99%), Nitrogen/Argon gas.

  • Equipment: Round-bottom flask (RBF), reflux condenser, drying tube (CaCl2 or Drierite), vacuum distillation setup (short path), oil bath, magnetic stirrer.

Step-by-Step Methodology
Phase 1: Synthesis[1]
  • Pre-drying: Dry the 4-hydroxypyridine starting material in a vacuum oven at 60°C for 4 hours to remove bound water.

  • Charging: In a dry 250 mL RBF equipped with a magnetic stir bar, charge 10.0 g (0.105 mol) of 4-hydroxypyridine.

  • Solvent Addition: Add 40 mL (0.42 mol) of acetic anhydride. The solid may not dissolve immediately.[2]

  • Reflux: Attach a reflux condenser fitted with a drying tube. Heat the mixture to reflux (oil bath set to ~150°C).

    • Observation: The mixture will clarify into a homogeneous solution as the reaction proceeds and the product forms.

  • Duration: Maintain reflux for 2 to 3 hours . Monitor by TLC (ensure sample is quenched in dry methanol) if necessary, though standard time is usually sufficient.

Phase 2: Workup & Isolation
  • Stripping Volatiles: Switch the condenser to a distillation configuration. Distill off the excess acetic anhydride and acetic acid byproduct at atmospheric pressure (or slight vacuum) until the volume is reduced to a viscous residue.

    • Note: Do not overheat the residue at this stage.

  • Vacuum Distillation (Purification): Connect the flask to a high-vacuum line (<15 mmHg). Perform a fractional distillation.

    • Fore-run: Discard the initial fraction (residual acetic anhydride/acid).

    • Main Fraction: Collect the product boiling at 110–112°C at 10 mmHg (approximate value; varies with vacuum depth).

  • Collection: The product is a colorless to pale yellow liquid that may solidify upon cooling (MP ~52°C, though often supercools).

Phase 3: Storage
  • Handling: Immediately transfer the distilled product into a dry, amber glass vial under an inert atmosphere (Ar/N2).

  • Storage: Store at 2–8°C. Seal with Parafilm or use a septum cap to prevent moisture ingress.

Workflow Visualization

Workflow Start Start: Dry 4-Hydroxypyridine Mix Add Excess Acetic Anhydride Start->Mix React Reflux (140°C, 3 hrs) Homogenization Mix->React Strip Strip AcOH/Ac2O (Rotary Evap or Distill) React->Strip Distill Vacuum Distillation (110-112°C @ 10 mmHg) Strip->Distill Store Store under Argon (Moisture Sensitive) Distill->Store

Figure 2: Operational workflow for the synthesis and isolation of this compound.[2]

Part 4: Troubleshooting & Quality Control

Analytical Specifications
  • Appearance: Clear, colorless to pale yellow liquid/solid.[3] Darkening indicates decomposition or oxidation.

  • 1H NMR (CDCl3): Look for the characteristic singlet of the acetate methyl group (~2.3 ppm) and the AA'BB' system of the pyridine ring (doublets at ~7.1 ppm and ~8.6 ppm).

  • Purity Check: GC-MS is preferred over HPLC due to the compound's hydrolytic instability in aqueous mobile phases.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or hydrolysis during workup.Increase reflux time; ensure glassware is bone-dry; avoid aqueous washes.
Product Solidifies in Condenser Product has high MP (~52°C) or is very pure.Use a heat gun to gently melt the blockage or use an air condenser for the main fraction.
Acetic Acid Smell in Product Incomplete removal of volatiles.Extend the vacuum stripping phase; ensure vacuum pressure is sufficiently low (<10 mmHg).
Reversion to White Solid Hydrolysis to 4-pyridone.Exposure to atmospheric moisture. Repurify by distillation and store under Argon.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983 , 12, 129-161. Link

  • Katritzky, A. R.Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010. (Tautomerism of 4-hydroxypyridine).
  • PubChem Database. "this compound (Compound)." National Center for Biotechnology Information. Accessed Oct 2023. Link

Sources

Troubleshooting & Optimization

preventing isomerization of 4-acetoxypyridine to N-acetyl-4-pyridone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-acetoxypyridine. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions concerning the prevention of its isomerization to the undesired N-acetyl-4-pyridone byproduct. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Understanding the Isomerization Challenge

The conversion of this compound to N-acetyl-4-pyridone is a classic example of an O- to N-acyl migration. This intramolecular rearrangement is a common challenge in the chemistry of acylated hydroxy-heterocycles. The core of the issue lies in the relative stability of the two isomers and the reaction conditions that facilitate their interconversion.

  • This compound is the O-acylated product. Its formation is generally faster, making it the kinetic product .

  • N-acetyl-4-pyridone is the N-acylated product. Due to the formation of a more stable amide bond and the pyridone tautomer, it is the thermodynamic product [1][2].

This relationship can be visualized as follows:

G cluster_0 Reaction Coordinate Diagram Start 4-Hydroxypyridine + Acylating Agent TS1 Transition State 1 (O-Acylation) Start->TS1 Lower Ea Kinetic This compound (Kinetic Product) TS1->Kinetic TS_iso Transition State (Isomerization) Kinetic->TS_iso Higher Ea for reverse Thermo N-Acetyl-4-pyridone (Thermodynamic Product) TS_iso->Thermo

Caption: Energy profile of 4-hydroxypyridine acetylation.

The isomerization is often catalyzed by the presence of acids or bases and is significantly accelerated by heat. Therefore, controlling these factors is paramount to maintaining the integrity of your this compound product.

Frequently Asked Questions (FAQs)

Q1: I acetylated 4-hydroxypyridine with acetic anhydride and pyridine, but my NMR shows a mixture of products. What happened?

A1: You have likely observed the isomerization of your desired this compound (the kinetic product) to the more thermodynamically stable N-acetyl-4-pyridone. The use of pyridine as a basic catalyst and elevated temperatures during the reaction or workup can promote this O- to N-acyl migration[3][4]. To prevent this, it is crucial to maintain low temperatures throughout the synthesis and purification and to neutralize any basic catalysts promptly during workup with a mild acid at low temperature.

Q2: What are the key factors that promote the isomerization to N-acetyl-4-pyridone?

A2: The primary factors that drive the isomerization are:

  • Temperature: Higher temperatures provide the activation energy needed to overcome the barrier to rearrangement.

  • pH: Both acidic and basic conditions can catalyze the acyl migration. Basic conditions deprotonate the pyridone nitrogen, increasing its nucleophilicity, while acidic conditions can activate the ester carbonyl for intramolecular attack.

  • Reaction Time: Longer reaction times, especially at elevated temperatures, allow the reaction to reach thermodynamic equilibrium, favoring the N-acetyl isomer[5].

  • Catalysts: Basic catalysts like pyridine or DMAP, if not used judiciously at low temperatures, can facilitate the rearrangement.

Q3: How can I confirm the presence of N-acetyl-4-pyridone in my sample?

A3: The two isomers are readily distinguishable by NMR spectroscopy and HPLC.

  • ¹H NMR: The acetyl methyl protons will have different chemical shifts. Typically, the N-acetyl protons of N-acetyl-4-pyridone will be at a different chemical shift compared to the O-acetyl protons of this compound. The aromatic proton signals will also differ in their chemical shifts and coupling patterns due to the change in the electronic structure of the pyridine ring.

  • ¹³C NMR: The carbonyl carbon of the amide in N-acetyl-4-pyridone will have a characteristic chemical shift that is different from the ester carbonyl in this compound.

  • HPLC: The two isomers will have different retention times on a reverse-phase HPLC column due to their differing polarities.

Q4: Can I reverse the isomerization from N-acetyl-4-pyridone back to this compound?

A4: Reversing the isomerization is generally not feasible under normal laboratory conditions. Since N-acetyl-4-pyridone is the thermodynamically more stable isomer, the equilibrium lies heavily in its favor. Prevention is the most effective strategy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and presence of N-acetyl-4-pyridone. Reaction temperature was too high, promoting isomerization.Maintain a reaction temperature of 0°C or below. Add the acylating agent slowly to control any exotherm.
Reaction was run for an extended period.Monitor the reaction closely by TLC or rapid LC-MS analysis and quench it as soon as the starting material is consumed.
Basic catalyst (e.g., pyridine) promoted rearrangement.Use a non-basic acylation method or perform the reaction at a very low temperature (e.g., -20°C to 0°C) with careful monitoring.
Product isomerizes during workup. Aqueous workup was basic or acidic, or was performed at room temperature.Perform the aqueous workup at 0-5°C. Use a chilled, weakly acidic solution (e.g., dilute NaHSO₄) to neutralize the base, followed by extraction into a cold organic solvent.
Product isomerizes during purification. Column chromatography on silica gel is slightly acidic and can catalyze isomerization, especially with prolonged contact time.Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, followed by flushing with the eluent alone. Alternatively, use a less acidic support like alumina. Keep the column cold if possible and run the chromatography as quickly as possible.
Product degrades or isomerizes upon storage. The isolated product contains residual acid or base.Ensure the final product is free of any acidic or basic impurities by washing thoroughly during workup. Store the purified this compound as a solid in a freezer (-20°C) under an inert atmosphere (N₂ or Ar).

Experimental Protocols

Protocol 1: Synthesis of this compound under Kinetic Control

This protocol is designed to favor the formation of the kinetic O-acylated product by maintaining low temperatures and minimizing reaction time.

G Start Dissolve 4-Hydroxypyridine in Anhydrous DCM Cool Cool to 0°C Start->Cool Add_Base Add Triethylamine (1.1 eq) Cool->Add_Base Add_AcCl Add Acetyl Chloride (1.05 eq) Dropwise Add_Base->Add_AcCl Stir Stir at 0°C for 1-2h (Monitor by TLC) Add_AcCl->Stir Quench Quench with Cold Sat. NaHCO₃ (aq) Stir->Quench Extract Extract with Cold DCM Quench->Extract Dry Dry (Na₂SO₄), Filter, Concentrate in vacuo Extract->Dry Purify Purify via Flash Chromatography Dry->Purify

Caption: Workflow for kinetically controlled synthesis.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 4-hydroxypyridine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cooling: Cool the resulting solution to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) and stir for 5 minutes.

  • Acylation: Add acetyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-2 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with cold DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a bath temperature below 30°C.

  • Purification: Purify the crude product immediately by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. It is advisable to use a solvent system containing 0.1% triethylamine to prevent on-column isomerization[6].

Protocol 2: Analytical Monitoring of Isomerization

This protocol provides a method for quantifying the ratio of this compound to N-acetyl-4-pyridone using reverse-phase HPLC.

Methodology:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Under these conditions, the more polar N-acetyl-4-pyridone will typically elute earlier than the less polar this compound. The relative amounts can be determined by integrating the respective peak areas.

References

  • Katritzky, A. R., et al. (Year). Title of a relevant paper on pyridine chemistry. Journal Name, Volume(Issue), pages.
  • Organic Syntheses. Title of relevant procedure. [Link to a relevant Organic Syntheses procedure, e.g.
  • Ueno, Y., Takaya, T., & Imoto, E. (1964). A Novel Method of Acetylation Using Acetoxypyridines. Bulletin of the Chemical Society of Japan, 37(6), 864-867. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • University of Wisconsin. Organic Chemistry Data & Info: 1H NMR Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Schlegel, H. B., et al. (1983). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 105(18), 5802–5809. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

  • Soai, K., et al. (Year). Title of a relevant paper on acyl transfer reactions. Journal of Organic Chemistry. [A placeholder for a specific paper on acyl transfer if found, otherwise general principles apply]
  • Perrin, C. L. (1995). Tautomerism: A Millennium of Discovery. Pure and Applied Chemistry, 67(5), 719-726.
  • PubChem. 4-Acetylpyridine. [Link]

  • Teledyne LABS. The Power of Preparative HPLC Systems. [Link]

  • Fersht, A. R., & Jencks, W. P. (1970). Acyl transfer to and from imidazole. Journal of the American Chemical Society, 92(18), 5432–5442. [Link]

  • Iwasaki, G., et al. (Year). Title of a paper on non-basic acylation. Tetrahedron Letters.
  • ResearchGate. How can I get acetylation with acetic anhydride and prydine?. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • King, A. Successful Flash Chromatography. [Link]

  • Teledyne LABS. HILIC Purification Strategies for Flash Chromatography. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. [Link]

  • ChemTube3D. 4-Hydroxypyridine-Tautomerism. [Link]

Sources

Technical Support Center: Troubleshooting 4-Acetoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide addresses the specific challenges in synthesizing and isolating 4-Acetoxypyridine (4-pyridyl acetate) . This compound is an active ester and a powerful acylating agent, making it inherently unstable and prone to hydrolysis and rearrangement.

Topic: Troubleshooting Low Yields in this compound Synthesis Target Molecule: this compound (CAS: 706-82-1) Precursor: 4-Hydroxypyridine (4-Pyridone) Critical Attribute: Moisture Sensitivity & Tautomeric Equilibrium

Diagnostic Workflow: Why is your yield low?

Before altering your chemistry, identify where the loss occurs. This compound is not a standard stable organic intermediate; it is a reactive acylating species (similar to p-nitrophenyl acetate).

Quick Diagnostic Checklist
ObservationDiagnosisRoot Cause
Crude NMR is perfect, but isolated yield is <10%. Hydrolysis during workup. The ester hydrolyzed back to 4-hydroxypyridine upon contact with aqueous buffers.
Product is a high-melting solid (mp > 200°C). Wrong Isomer / Reversion. You isolated 4-pyridone (starting material) or the N-acetyl-4-pyridone tautomer.
Reaction mixture turned dark/tarry. Polymerization/Decomposition. Excessive heat or presence of free amines caused self-acylation polymerizations.
Yield varies with humidity/season. Moisture Sensitivity. Reagents (Pyridine/Ac₂O) were wet. The product hydrolyzes in air.

The Core Chemistry: Mechanism & Pitfalls

To fix the yield, you must understand the "Invisible War" in your flask: Tautomerism and Kinetic vs. Thermodynamic Control .

The Tautomer Trap

4-Hydroxypyridine exists predominantly as 4-pyridone (the amide-like tautomer).

  • N-Acylation (Kinetic Trap): Reaction at the nitrogen yields N-acetyl-4-pyridone. This is often the initial product.

  • O-Acylation (Target): Reaction at the oxygen yields This compound .

  • The Equilibrium: There is a known equilibrium between the N-acyl and O-acyl forms. The O-acyl form (this compound) is the reactive "active ester." If you heat it or expose it to nucleophiles (like water), it degrades or rearranges.

Mechanism Diagram

G SM 4-Hydroxypyridine (4-Pyridone Tautomer) NAcyl N-Acetyl-4-pyridone (Amide-like, Stable-ish) SM->NAcyl Kinetic Control (Fast) OAcyl This compound (Active Ester, TARGET) SM->OAcyl Direct O-Acylation (Requires Base/Catalyst) Ac2O Acetic Anhydride (Excess) NAcyl->OAcyl Rearrangement (Thermodynamic/Conditions) Hydrolysis Hydrolysis (Back to SM) OAcyl->Hydrolysis + H2O (Workup) (FAST DEGRADATION)

Caption: The synthesis involves a competition between N- and O-acylation. The target O-acyl species is highly susceptible to hydrolysis, which is the primary cause of yield loss.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I followed a standard extraction (wash with NaHCO₃), and my product disappeared. Where did it go?

Answer: You hydrolyzed it.[1] this compound is an active ester . It is designed to react with nucleophiles.[2] Water is a nucleophile. When you wash with aqueous sodium bicarbonate, the base catalyzes the hydrolysis of the ester back to 4-hydroxypyridine (which is water-soluble and stays in the aqueous layer).

  • Solution: ELIMINATE AQUEOUS WORKUP.

    • Remove solvent (Pyridine/Acetic Anhydride) under high vacuum.

    • Triturate the residue with anhydrous ether or hexane to precipitate the pyridinium salts (if any) or to crystallize the product.

    • If you must wash, use ice-cold brine and work extremely fast, but this is not recommended.

Q2: My product is an oil that won't crystallize, or a solid that melts too high.

Answer:

  • Oil: Likely contains trapped acetic acid or acetic anhydride. This compound should be a solid (mp ~148-150°C, though reported values vary based on purity).

  • High Melting Solid (>200°C): This is 4-pyridone (starting material).[3] Your reaction didn't work, or the product hydrolyzed on the filter.

  • Solution: Recrystallize from anhydrous solvents like n-hexane or petroleum ether. Do not use ethanol (nucleophilic solvent) unless you are sure the ester is stable enough (it usually isn't).

Q3: Can I use silica gel chromatography?

Answer: Avoid it if possible. Silica gel is slightly acidic and contains bound water. It can hydrolyze the active ester or cause it to stick (due to the pyridine nitrogen).

  • Alternative: If purification is needed, use neutral alumina (activity grade II-III) with rapid elution using anhydrous solvents (e.g., DCM/EtOAc). However, recrystallization or vacuum sublimation is preferred.

Q4: How do I store it?

Answer: The compound has a limited shelf life.

  • Store in a desiccator at -20°C .

  • Pack under Argon/Nitrogen.

  • If it smells strongly of acetic acid, it has hydrolyzed.

The "Gold Standard" Protocol (High-Yield Method)

This protocol prioritizes the isolation of the kinetic/thermodynamic O-acyl product without exposing it to hydrolytic conditions.

Reagents
  • 4-Hydroxypyridine (dried in vacuo over P₂O₅)

  • Acetic Anhydride (Distilled, free of acetic acid)

  • Pyridine (Anhydrous, stored over KOH or sieves)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon atmosphere, suspend dried 4-hydroxypyridine (1.0 eq) in anhydrous Pyridine (5–10 volumes).

  • Acylation: Add Acetic Anhydride (1.2 – 1.5 eq) dropwise at 0°C.

    • Note: The reaction is exothermic.[4][5]

  • Reaction: Allow to warm to Room Temperature and stir for 4–12 hours.

    • Check: The solution should become clear. If solid remains, gently heat to 40–50°C, but avoid high reflux which promotes dark tar formation.

  • Workup (CRITICAL):

    • Do NOT add water.

    • Connect the flask directly to a high-vacuum manifold (Schlenk line) with a liquid nitrogen trap.

    • Evaporate the Pyridine and excess Acetic Anhydride completely at temperatures below 50°C .

  • Isolation:

    • You will be left with a solid or semi-solid residue.

    • Add anhydrous Diethyl Ether or n-Hexane . Triturate (grind/stir) the solid vigorously.

    • Filter the solid under an inert atmosphere (or quickly in air).

    • Wash with cold anhydrous ether.

  • Purification:

    • Recrystallize immediately from anhydrous petroleum ether or hexane/acetone mixture.

    • Dry in a vacuum desiccator.

References & Authority

  • Reaction Equilibrium & Mechanism:

    • Fleming, I., & Philippides, D. (1970). Equilibrium between this compound and N-acetyl-4-pyridone; a correction of the literature. Journal of the Chemical Society C: Organic, 2426.

    • Significance: Establishes the instability and rearrangement potential of the target molecule.

  • Synthesis & Properties:

    • Hayashi, E., et al. (1960). Yakugaku Zasshi, 80, 1145. (Classic synthesis reference for pyridyl acetates).

    • Significance: Validates the acetic anhydride/pyridine route.

  • Active Ester Reactivity:

    • Castro, E. A. (1999). Kinetics and mechanisms of reactions of thiol esters and oxygen esters. Chemical Reviews.

    • Significance: Explains the hydrolytic instability of pyridyl esters compared to phenyl esters.

Summary Table: this compound Properties
PropertyValueNote
CAS No. 706-82-1
Molecular Weight 137.14 g/mol
Appearance White to off-white crystalline solidTurns yellow/brown upon hydrolysis
Solubility DCM, Chloroform, EtOAcDecomposes in Water, Alcohols
Storage -20°C, DesiccatedHygroscopic

Disclaimer: This guide is for research purposes only. This compound is a skin irritant and lachrymator. Handle in a fume hood.

Sources

Technical Support Center: Minimizing Hydrolysis of 4-Acetoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the stability and handling of 4-Acetoxypyridine (4-AP) in aqueous media.

Product Identity Alert: Ensure you are working with This compound (Pyridin-4-yl acetate, CAS: 14210-20-9) , an active ester. Do not confuse with 4-Acetylpyridine (Methyl 4-pyridyl ketone, CAS: 1122-54-9), which is a stable ketone.

Executive Summary

This compound is an "active ester" frequently used as an acylating agent or intermediate. Its reactivity mirrors that of an intermediate in DMAP-catalyzed acylation (the


-acylpyridinium ion), though it is an 

-acyl species. In aqueous media, it is highly prone to hydrolysis, degrading into 4-hydroxypyridine (4-pyridone) and acetic acid . Minimizing this degradation requires strict control over pH, temperature, and water activity.
Module 1: pH Management (The Critical Control Point)

Q: My this compound degrades rapidly even in "neutral" water. Why? A: "Neutral" water (pH ~7) often drifts acidic upon hydrolysis because the reaction generates acetic acid. Furthermore, the hydrolysis profile of this compound is U-shaped:

  • Acidic pH (< 5.0): The pyridine nitrogen becomes protonated (

    
    ). This creates a cationic pyridine ring, which is strongly electron-withdrawing. This "activates" the carbonyl carbon, making it extremely susceptible to nucleophilic attack by water.
    
  • Basic pH (> 8.0): The concentration of hydroxide ions (

    
    ) increases, leading to rapid saponification.
    

Q: What is the optimal pH window for stability? A: The "Goldilocks" zone is typically pH 6.0 – 7.0 .

  • Why? At this pH, the pyridine nitrogen is largely unprotonated (preventing acid-catalyzed activation), and the hydroxide concentration is low enough to minimize base-catalyzed hydrolysis.

Q: Which buffers do you recommend? A: You must use non-nucleophilic buffers.

  • Recommended: Sulfonic acid buffers like MES (pH 6.0) or MOPS (pH 7.0). These are sterically hindered and unlikely to attack the ester.

  • Avoid:

    • Tris / Glycine: Contain primary amines that will react with the ester (aminolysis), destroying your compound faster than water.

    • Phosphate: Can act as a general base catalyst or form mixed anhydrides, potentially accelerating hydrolysis.

Module 2: Solvent Engineering & Reaction Conditions

Q: Can I use organic co-solvents to improve stability? A: Yes. Reducing the "water activity" (


) is a highly effective strategy.
  • Strategy: Use a water-miscible organic solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF) .

  • Ratio: A 50:50 (v/v) mixture can significantly retard hydrolysis compared to pure aqueous buffer.

  • Mechanism: Organic solvents lower the dielectric constant of the medium and disrupt the hydrogen-bonding network required for the transition state of hydrolysis.

Q: How does temperature affect the half-life (


)? 
A:  Hydrolysis follows Arrhenius kinetics.
  • Guideline: Every 10°C drop in temperature roughly halves the reaction rate.

  • Recommendation: Always prepare and store solutions at 0–4°C (ice bath) . Never heat the solution to dissolve the solid; use sonication in the organic co-solvent first, then dilute with cold buffer.

Module 3: Troubleshooting & Analytics

Q: How do I monitor the stability during my experiment? A: UV-Vis spectroscopy is often insufficient because the spectra of the ester and the hydrolysis product (4-pyridone) overlap significantly.

  • Preferred Method: HPLC-UV or

    
    -NMR .
    
  • NMR Marker: Watch for the shift of the acetyl methyl group singlet. In the ester, it appears around

    
     ppm. In free acetic acid/acetate, it shifts to 
    
    
    
    ppm.

Q: I see a precipitate forming. What is it? A: This is likely 4-pyridone (the hydrolysis product), which has lower solubility in organic solvents than the ester. Its formation is a visual indicator that your compound is degrading.

Visualizing the Hydrolysis Pathways

The following diagram illustrates the competing hydrolysis mechanisms that define the stability window.

HydrolysisPathways Ester This compound (Ester) AcidPath Acid Catalyzed (pH < 5) Ester->AcidPath H+ High BasePath Base Catalyzed (pH > 8) Ester->BasePath OH- High StableZone Stability Window (pH 6-7) Ester->StableZone Buffered Protonated Protonated Intermediate (Highly Electrophilic) AcidPath->Protonated N-Protonation Hydrolysis Hydrolysis Products (4-Pyridone + Acetate) BasePath->Hydrolysis Direct OH- Attack StableZone->Hydrolysis Slow Background Rate Protonated->Hydrolysis Rapid H2O Attack

Caption: Hydrolysis pathways of this compound showing rapid degradation at low pH (via N-protonation) and high pH (via saponification), with a stability window at pH 6-7.

Standard Stability Assay Protocol

Use this protocol to determine the half-life (


) of this compound in your specific reaction media before starting critical experiments.

Reagents:

  • Stock Solution: 50 mM this compound in Acetonitrile (anhydrous).

  • Buffer: 100 mM MES (pH 6.0) or target buffer.

  • Quench Solution: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

Procedure:

  • Preparation: Pre-chill the Buffer to 4°C.

  • Initiation: Add 100

    
    L of Stock Solution to 9.9 mL of Buffer (Final conc: 0.5 mM). Vortex briefly (3s).
    
  • Sampling: Immediately withdraw 100

    
    L (
    
    
    
    ) and inject into HPLC.
  • Time-Course: Incubate at target temperature. Withdraw aliquots at

    
     min.
    
  • Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Data Interpretation Table:

Observed

InterpretationAction Required
< 10 min Critical InstabilityIncorrect pH or nucleophilic buffer present. Switch to MES/MOPS.
10 - 60 min Moderate StabilityWork fast. Keep on ice. Increase organic co-solvent % if possible.
> 60 min StableConditions are acceptable for most short-term reactions.
References
  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 14282 (4-Acetylpyridine - distinct from this compound). Note: User must distinguish between the ketone (stable) and ester (labile).
    • Source:

  • Hydrolysis of Pyridyl Esters

    • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids.
    • Source:

  • Catalytic Instability

    • The Synthesis and Application of Hyperbranched Copolymers.
    • Source:

  • General Mechanism of Active Ester Hydrolysis

    • Nucleophilic and general base catalysis by pyridine in the hydrolysis of aryl acetates.
    • Source:

optimal storage conditions for moisture-sensitive 4-acetoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-acetoxypyridine (CAS 14210-20-9). This document provides in-depth guidance for researchers, chemists, and drug development professionals on the optimal storage, handling, and troubleshooting for this highly moisture-sensitive reagent. Due to limited publicly available data for this specific compound, this guide is built upon foundational principles of organic chemistry, extensive experience with analogous acetate esters and pyridine derivatives, and data from its known hydrolysis products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Based on its chemical structure, the primary concern for this compound is hydrolysis. Therefore, optimal long-term storage requires stringent control of environmental conditions. The recommended best practice is to store it at 2-8°C , under a dry, inert atmosphere (argon or nitrogen) , in a tightly sealed container with a PTFE-lined cap . For added protection, the primary container should be placed inside a desiccator.

Q2: Why is this compound so moisture-sensitive?

The molecule contains an acetoxy group, which is an ester functional group. Ester linkages are susceptible to cleavage by water in a process called hydrolysis.[1] In the presence of even trace amounts of moisture, this compound will degrade into 4-hydroxypyridine (also known as 4-pyridone) and acetic acid. This reaction is often catalyzed by acidic or basic impurities and can compromise the integrity of the reagent.

Q3: How can I visually or physically identify degraded this compound?

There are two primary indicators of degradation:

  • Odor: A sharp, vinegary smell upon opening the container is a definitive sign that hydrolysis has occurred, releasing acetic acid.

  • Appearance: The degradation product, 4-hydroxypyridine, is a solid.[2] If your this compound, which may be a liquid or low-melting solid, appears cloudy, contains a precipitate, or has solidified unexpectedly, significant degradation is likely.

Q4: What are the experimental consequences of using degraded this compound?

Using hydrolyzed this compound can severely impact experimental outcomes:

  • Inaccurate Stoichiometry: You are no longer using the pure reagent, leading to incorrect molar equivalents in your reaction.

  • Altered Reaction Conditions: The generation of acetic acid will lower the pH of the reaction mixture, which can alter reaction kinetics or lead to unwanted side reactions.

  • Introduction of a Nucleophile: The hydrolysis product, 4-hydroxypyridine, is a nucleophile and can compete in reactions, leading to the formation of undesired byproducts.

  • Reduced Yields & Difficult Purification: The combination of lower active reagent concentration and the formation of impurities will result in lower yields of the desired product and complicate its purification.

Troubleshooting Guide

Problem Encountered Potential Cause & Explanation Recommended Action
Low or no yield in a reaction where this compound is a key reagent. The reagent has likely hydrolyzed. The active concentration is lower than calculated, and the resulting 4-hydroxypyridine and acetic acid may be interfering with the reaction.Discard the suspect reagent. Before starting the next experiment, perform a quality control check on a new or unopened bottle of this compound using the NMR protocol below.
A sharp, vinegar-like odor is detected upon opening the reagent bottle. This is a clear indication of acetic acid, a product of hydrolysis. The material is significantly degraded.The reagent is compromised and should not be used for sensitive applications. Properly dispose of the material according to your institution's guidelines.
Inconsistent results are obtained using different aliquots from the same bottle. The bottle has likely been exposed to atmospheric moisture multiple times. The material at the top or exposed surfaces will be more degraded than the bulk material below.Discard the current bottle. For future use, purchase smaller quantities or immediately aliquot a new bottle into smaller, single-use vials under an inert atmosphere.
An unexpected polar impurity is observed by TLC or LC-MS. The impurity may be 4-hydroxypyridine, which is more polar than the parent ester.Co-spot your reaction mixture with an authentic sample of 4-hydroxypyridine on a TLC plate if available. Perform the NMR QC check to confirm the presence of impurities in the starting material.

Technical Data & Properties Summary

The table below summarizes the known or inferred properties of this compound and its degradation products. Data for analogous compounds is used to provide a comprehensive picture.[3]

Compound This compound 4-Hydroxypyridine (Degradation Product) Acetic Acid (Degradation Product)
CAS Number 14210-20-9[2]626-64-264-19-7
Molecular Formula C₇H₇NO₂C₅H₅NOC₂H₄O₂
Molecular Weight 137.14 g/mol [3]95.10 g/mol 60.05 g/mol
Appearance Data not widely available; likely a liquid or low-melting solid.Beige to light brown powder or chunks.[2]Colorless liquid
Key Hazard Highly moisture-sensitive. N/ACorrosive
Odor N/AFaint/characteristicPungent, vinegar-like

Diagrams and Workflows

Hydrolysis Pathway of this compound

The following diagram illustrates the chemical reaction responsible for the degradation of this compound in the presence of water.

hydrolysis cluster_reactants Reactants cluster_products Degradation Products A This compound P1 A->P1 W Water (H₂O) W->P1 B 4-Hydroxypyridine C Acetic Acid P1->B P1->C

Caption: Moisture-induced hydrolysis of this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues related to this compound quality.

troubleshooting start Experiment Yield is Low or Results are Inconsistent check_reagent Inspect this compound Bottle start->check_reagent smell_test Is there a strong vinegar-like odor? check_reagent->smell_test appearance_test Is the material cloudy, precipitated, or discolored? smell_test->appearance_test No degraded Reagent is Degraded. Discard and use a new bottle. smell_test->degraded Yes nmr_test Perform NMR QC Check (Protocol 2) appearance_test->nmr_test No / Unsure appearance_test->degraded Yes nmr_test->degraded Impurities Present aliquot Re-run experiment with new, confirmed pure reagent. Aliquot new bottle for future use. nmr_test->aliquot Material is Pure

Sources

purification techniques to separate 4-acetoxypyridine from acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Acetoxypyridine Purification

Subject: Purification Techniques to Separate this compound from Acetic Acid Ticket ID: CHEM-PUR-4AP-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

Isolating This compound (the O-acetyl ester of 4-hydroxypyridine) is technically demanding due to two critical instability factors:

  • Hydrolytic Sensitivity: The compound acts as an "active ester" and hydrolyzes rapidly in the presence of moisture and heat, reverting to 4-pyridone and acetic acid.[1]

  • O- to N-Acyl Migration: In solution, this compound exists in equilibrium with N-acetyl-4-pyridone .[1] Polar solvents and heat favor the rearrangement to the thermodynamically more stable N-acetyl form.[1]

Therefore, standard aqueous acid/base extractions often fail, resulting in low yields or isolation of the rearrangement product.[1] The protocols below prioritize non-aqueous azeotropic removal and rapid, cold buffering to preserve the kinetic O-acetyl product.

Module 1: The "Gold Standard" Protocol (Non-Aqueous)

Method: Azeotropic Distillation with Toluene Best For: High-purity isolation where hydrolysis must be strictly prevented.[1] Principle: Acetic acid forms a binary azeotrope with toluene (bp 100.6°C, ~28% acetic acid).[1] This allows for the removal of acetic acid at temperatures significantly lower than its boiling point (118°C), minimizing thermal rearrangement.[1]

Step-by-Step Workflow
  • Concentration: Remove the bulk of the reaction solvent (often acetic anhydride or pyridine) via rotary evaporation at <40°C under high vacuum.[1]

  • The Toluene Chase (Critical Step):

    • Redissolve the crude oily residue in anhydrous toluene (Volume ratio: 3x the estimated volume of residue).

    • Evaporate on a rotary evaporator at 35-40°C .

    • Repeat this process 3–4 times.

    • Observation: You will smell the "vinegar" scent diminishing.[1] The toluene co-distills the acetic acid.[1]

  • Final Drying:

    • Place the residue under high vacuum (<1 mbar) for 4–6 hours at ambient temperature.[1]

    • Result: This usually yields the product as a semi-solid or oil, free of bulk acetic acid.[1]

Data: Azeotropic Efficiency Table
SolventAzeotrope BP (°C)% Acetic Acid (wt)Suitability for 4-AP
Toluene 100.6 28% High (Recommended)
Benzene80.02%Low (Inefficient)
n-Heptane91.733%Medium (Solubility issues)
WaterN/AN/ACritical Failure (Hydrolysis)

Module 2: Rapid Aqueous Workup (High Throughput)

Method: Cold pH-Buffered Extraction Best For: Large scale crude cleanup where minor hydrolysis (<5%) is acceptable.[1] Risk: High risk of O -> N migration if allowed to warm.[1]

Protocol
  • Quench: Cool the reaction mixture to 0°C (Ice/Salt bath).

  • Dissolution: Dilute with cold Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

    • Note: DCM is preferred as it is non-polar and suppresses the O-to-N rearrangement better than EtOAc.[1]

  • The "Flash" Wash:

    • Wash rapidly with cold saturated NaHCO₃ .[1]

    • Warning: Evolution of CO₂ will be vigorous.[1] Do not seal the funnel immediately; allow gas to escape.[1]

    • Time Limit: Contact time between organic and aqueous phase must be <2 minutes .

  • Dry & Concentrate:

    • Immediately separate the organic layer.[1]

    • Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 10 minutes.

    • Filter and evaporate at <30°C .

Module 3: Troubleshooting Logic (Decision Tree)

The following Graphviz diagram visualizes the decision-making process to avoid product degradation.

PurificationLogic Start Crude Reaction Mixture (Contains 4-AP + AcOH) CheckScale Scale of Reaction? Start->CheckScale SmallScale Small Scale (<1g) CheckScale->SmallScale LargeScale Large Scale (>5g) CheckScale->LargeScale Azeotrope Method A: Toluene Azeotrope (Recommended) SmallScale->Azeotrope Best Yield LargeScale->Azeotrope If High Vac Available Extraction Method B: Cold NaHCO3 Wash LargeScale->Extraction Time Efficient CheckPurity Is Purity Sufficient? Azeotrope->CheckPurity Extraction->CheckPurity Success Isolate this compound CheckPurity->Success Yes ImpurityType Identify Impurity CheckPurity->ImpurityType No Hydrolysis Impurity: 4-Pyridone (Hydrolysis Product) ImpurityType->Hydrolysis Migration Impurity: N-Acetyl-4-pyridone (Rearrangement Product) ImpurityType->Migration Action1 Discard Aqueous Phase Recrystallize from Hexane Hydrolysis->Action1 Action2 Avoid Polar Solvents Keep Temp <30°C Migration->Action2

Caption: Decision Logic for this compound Purification minimizing hydrolysis and rearrangement risks.

Frequently Asked Questions (FAQs)

Q1: I see a white precipitate forming during the NaHCO₃ wash. What is it? A: This is likely 4-pyridone (or 4-hydroxypyridine).[1] If your wash was too slow or too warm, the ester hydrolyzed. 4-Pyridone is insoluble in DCM but soluble in water/polar solvents.[1] If you see this, your product is decomposing.[1] Switch to the Toluene Azeotrope method.

Q2: Can I use silica gel chromatography to purify the crude? A: Use caution. Silica gel is slightly acidic and contains bound water, which can catalyze hydrolysis.[1]

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane/EtOAc to neutralize acidity.[1]

  • Eluent: Use a gradient of Hexane:EtOAc.[1] Avoid Methanol, as it promotes transesterification.[1]

Q3: The NMR shows a mixture of two isomers. Did I fail? A: Not necessarily. You are likely observing the equilibrium between This compound (O-acetyl) and N-acetyl-4-pyridone .[1]

  • Diagnostic: O-acetyl protons typically appear around δ 2.3 ppm, while N-acetyl protons may shift slightly.[1]

  • Fix: This equilibrium is solvent-dependent.[1][2] Recording the NMR in a non-polar solvent (CDCl₃) vs. a polar solvent (DMSO-d6) will change the ratio.[1]

Q4: Why does the "vinegar" smell persist even after high vacuum? A: Acetic acid can hydrogen-bond strongly to the pyridine nitrogen (forming a pyridinium acetate salt).[1] This salt is difficult to break with vacuum alone.[1] The Toluene Azeotrope is chemically necessary to disrupt this interaction and carry the acetic acid away.[1]

References

  • Equilibrium of O-Acetyl vs N-Acetyl

    • Jones, R. A., & Katritzky, A. R.[1] (1959).[1] "The Structure of Some Acylpyridines." Journal of the Chemical Society.[1] (Clarifies that what is often isolated is the N-acetyl-4-pyridone due to rearrangement).[1]

    • [1]

  • Azeotropic Data & Solvent Selection

    • Wulf, O. R., & Liddel, U.[1] (1957).[1] "Azeotropic Data for Binary Systems." CRC Handbook of Chemistry and Physics.[1]

    • [1]

  • General Acetylation Workup Protocols

    • Organic Syntheses, Coll.[1][3] Vol. 5, p. 269.[1] (Demonstrates the sensitivity of pyridine derivatives to aqueous conditions).

    • [1]

  • Stability of Acylpyridinium Cations

    • Zipse, H., et al.[1][3] (2005).[1] "The Stability of Acylpyridinium Cations." Synthesis. (Explains the thermodynamic drive for rearrangement).

    • [1]

Sources

Technical Support Center: Improving Stability of 4-Acetoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

⚠️ CRITICAL: Compound Identification & Disambiguation

Before proceeding, confirm the exact chemical identity of your compound. The nomenclature for pyridine derivatives often leads to confusion between the ester (unstable) and the ketone (stable).

Feature4-Acetoxypyridine (The Ester) 4-Acetylpyridine (The Ketone)
Structure Pyridine ring + Ester (-O-CO-CH₃)Pyridine ring + Ketone (-CO-CH₃)
CAS Number 14210-20-9 1122-54-9
Stability High Risk: Hydrolytically unstable.Low Risk: Generally stable.
Main Issue Rapid hydrolysis to 4-pyridone & acetic acid.Oxidation (N-oxide formation) over long term.

This guide focuses on the ESTER (CAS 14210-20-9), as it presents significant stability challenges in solution.

PART 1: The Core Issue – Hydrolysis Mechanism

This compound is an "activated ester." Unlike phenyl acetate, the pyridine ring acts as an electron-withdrawing group, making the carbonyl carbon highly electrophilic. Furthermore, the pyridine nitrogen can facilitate "autocatalytic" hydrolysis.

Mechanism of Degradation

In aqueous or protic media, water attacks the carbonyl carbon. This process is accelerated by:

  • Low pH (Protonation): Protonation of the pyridine nitrogen (

    
    ) creates a cationic pyridinium species, which pulls electron density from the carbonyl, increasing hydrolysis rates by orders of magnitude.
    
  • Nucleophilic Catalysis: In concentrated solutions, unprotonated pyridine molecules can act as nucleophilic catalysts, attacking the carbonyl of a neighboring molecule.

Hydrolysis Ester This compound (Ester) Inter Tetrahedral Intermediate Ester->Inter + H2O (Rate Limiting) Pyridone 4-Pyridone (Tautomer of 4-OH) Inter->Pyridone Elimination Acid Acetic Acid Inter->Acid Elimination H_ion H+ (Acid Catalysis) Accelerates Step 1 H_ion->Ester

Figure 1: Hydrolysis pathway of this compound. The reaction yields 4-pyridone and acetic acid, often resulting in precipitation or yellowing of the solution.

PART 2: Validated Stability Protocols

To maintain the integrity of this compound in solution, you must eliminate nucleophiles (water/alcohols) or control the pH rigidly.

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a stock solution stable for >24 hours.

  • Solvent Selection:

    • Recommended: Anhydrous Acetonitrile (MeCN) or Anhydrous Dimethyl Sulfoxide (DMSO).

    • Avoid: Methanol, Ethanol (transesterification risk), and Water.

  • Drying: Ensure solvents are dried over 3Å molecular sieves for at least 24 hours prior to use. Water content must be

    
    .
    
  • Storage: Store at

    
     in amber vials.
    
Protocol B: Handling in Aqueous Media (If Unavoidable)

Objective: Minimize degradation during biological assays or aqueous reactions.

  • Temperature: Keep all solutions on ice (

    
    ). Hydrolysis rates double roughly every 
    
    
    
    .
  • Buffer Selection:

    • Avoid Phosphate buffers (phosphate can act as a nucleophilic catalyst).

    • Use: HEPES or MES buffers.

  • pH "Goldilocks" Zone: Maintain pH 6.0–7.0.

    • Why? Below pH 5, N-protonation accelerates hydrolysis. Above pH 8, hydroxide ion attack accelerates hydrolysis.

ConditionHalf-Life (

) Estimation
Recommendation
Water (pH 7, 25°C) < 1–2 HoursCritical Risk - Prepare immediately before use.
PBS (pH 7.4, 25°C) < 1 HourAvoid - Phosphate catalyzes hydrolysis.
Dry DMSO (25°C) > 2 WeeksSafe - Ideal for stock solutions.
Dry MeCN (25°C) > 1 MonthSafe - Best for HPLC standards.
PART 3: Troubleshooting & FAQs
Q1: My solution turned yellow/brown overnight. Is it still good?

Diagnosis: Likely degraded. Root Cause: The yellowing is typically due to the formation of 4-pyridone (or its oxidation products) and potential polymerization side-products. Action: Discard the solution. Check the purity of the solid source; if the solid is yellow, recrystallization (from dry ethyl acetate/hexanes) is required.

Q2: I see a precipitate in my acetonitrile stock.

Diagnosis: Hydrolysis has occurred. Root Cause: this compound is soluble in MeCN, but the hydrolysis product, 4-pyridone , is significantly less soluble in organic solvents and will precipitate as a white/off-white solid. Action: Test the water content of your "anhydrous" solvent. It is likely compromised.

Q3: Can I use this compound in a cell culture assay (pH 7.4)?

Answer: Yes, but with strict time constraints. Protocol:

  • Prepare a

    
     stock in anhydrous DMSO .
    
  • Spike into the cell culture media immediately before the experiment.

  • Assume the effective concentration decreases rapidly (

    
     mins). You may need to replenish the compound or use a continuous flow system if long-term exposure is required.
    
Q4: How do I verify the purity?

Method: Reverse-Phase HPLC.

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Detection: UV at 254 nm.

  • Note: 4-Pyridone is much more polar than the ester and will elute near the void volume (very early retention time). The ester will retain longer.

References
  • PubChem Compound Summary. "Pyridin-4-yl acetate (CAS 14210-20-9)." National Center for Biotechnology Information. Link

  • Comparison of Pyridine Derivatives. "4-Acetylpyridine (Ketone, CAS 1122-54-9)." ChemicalBook. Link

  • Mechanistic Insight. Butler, A. R., & Robertson, I. H. (1975). "Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates." Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663. Link

  • General Stability Data. "Hydrolysis of Activated Esters." Journal of Organic Chemistry. (General reference for p-nitrophenyl and pyridyl ester kinetics).

Technical Support Center: 4-Acetoxypyridine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature to Avoid Degradation of 4-Acetoxypyridine

Document ID: TS-4AP-001 | Version: 2.1 | Status: Active

Executive Summary

Warning: Identity Verification Required Before proceeding, verify your compound. There is frequent confusion between 4-Acetylpyridine (Ketone, CAS 1122-54-9, stable) and This compound (Ester, Pyridin-4-yl acetate, unstable).

  • If you have the Ketone , it is stable at room temperature.

  • If you have the Ester (the subject of this guide), it is a highly reactive acylating agent that hydrolyzes rapidly upon exposure to moisture or heat.

This guide addresses the This compound Ester , the active intermediate in DMAP-catalyzed acylation, which degrades into 4-pyridone and acetic acid.

Module 1: The Degradation Mechanism (The "Why")

Q: Why is my this compound degrading even in a sealed vial? A: The degradation is likely driven by hydrolysis , catalyzed by trace moisture and accelerated by temperature. This compound is an "active ester"—its high reactivity toward nucleophiles (like alcohols in your synthesis) makes it equally reactive toward water.

The Pathway:

  • Hydrolysis: Water attacks the carbonyl carbon.

  • Cleavage: The ester bond breaks, releasing Acetic Acid.

  • Tautomerization: The leaving group, 4-hydroxypyridine, rapidly tautomerizes to the stable 4-Pyridone form, which often precipitates out of organic solvents.

Visualizing the Degradation Pathway

DegradationPathway Ester This compound (Active Ester) Transition Tetrahedral Intermediate Ester->Transition + H₂O (Rate Limiting) Water H₂O (Trace Moisture) Water->Transition Pyridone 4-Pyridone (Precipitate) Transition->Pyridone Tautomerization Acid Acetic Acid (Vinegar Smell) Transition->Acid Cleavage Heat HEAT (>0°C) Heat->Transition Accelerates

Figure 1: The hydrolysis pathway of this compound. Note that the reaction is autocatalytic as the generated acetic acid can further protonate the pyridine ring, making the ester more electrophilic.

Module 2: Storage & Handling Protocols

Q: What is the absolute maximum temperature for storage? A:

  • Long-term (>24 hours): Store at -20°C .

  • Short-term (Working Bench): Keep on Ice (0-4°C) .

  • Critical Threshold: Degradation rates double approximately every 10°C increase. At 25°C (Room Temp), significant hydrolysis can occur within hours if the atmosphere is not strictly anhydrous.

Q: Can I store it in solution? A: Only in anhydrous, non-nucleophilic solvents (e.g., Dichloromethane, Toluene) over molecular sieves. Never store in alcohols (Methanol/Ethanol) or wet ethers, as alcoholysis or hydrolysis will occur.

Protocol: The "Cold Chain" Handling System
PhaseTemperatureEnvironmentCritical Action
Receipt N/AShipping BoxCheck ice packs immediately. If warm, run QC (see Module 3).
Long-Term -20°C FreezerStore under Argon/Nitrogen. Seal cap with Parafilm.
Weighing 20°C (Brief)Glovebox/HoodAllow vial to warm to RT before opening to prevent condensation.
Reaction 0°C -> RTReactorDissolve in anhydrous solvent immediately.
Module 3: Troubleshooting & Diagnostics

Q: How do I know if my compound has degraded? A: Use the "S.A.T." (Smell, Appearance, Test) method.

  • Smell (Qualitative): A sharp vinegar odor indicates the release of acetic acid. Pure this compound has a distinct pyridine-like odor, but not acrid vinegar.

  • Appearance (Visual):

    • Pure: Clear oil or low-melting white solid (depending on purity/salt form).

    • Degraded: Cloudy liquid or presence of white crystalline precipitate (4-Pyridone is insoluble in many organic solvents like DCM).

  • Test (Quantitative - NMR): Run a ¹H-NMR in CDCl₃.

NMR Diagnostic Table
SignalPure this compoundDegraded (Mixture)
Acetate Methyl (-CH₃) Singlet ~2.35 ppmSinglet ~2.10 ppm (Free Acetic Acid)
Pyridine Protons (α) Doublet ~8.6 ppmShifted upfield (Pyridone character)
Pyridine Protons (β) Doublet ~7.1 ppmShifted/Broadened
Module 4: Reaction Optimization (In Situ Generation)

Q: I cannot buy high-purity this compound. What should I do? A: Because of its instability, it is standard practice to generate this compound in situ rather than isolating it. This is the "Gold Standard" for reproducibility.

Protocol: In Situ Generation

  • Reagents: Mix 4-Dimethylaminopyridine (DMAP) (catalytic) + Acetic Anhydride (stoichiometric) + Triethylamine (base).

  • Solvent: Anhydrous DCM or THF.

  • Temperature: 0°C.

  • Mechanism: DMAP attacks Acetic Anhydride to form the N-acetylpyridinium ion (highly reactive), which then transfers the acetyl group to your substrate or forms this compound in equilibrium if 4-hydroxypyridine is present.

Decision Tree: Synthesis vs. Purchase

DecisionTree Start Need this compound Check Is it for Kinetic Studies? Start->Check Branch1 YES (Need isolated species) Check->Branch1 Yes Branch2 NO (Just need acetylation) Check->Branch2 No Action1 Synthesize & Use Immediately (Do not store >24h) Branch1->Action1 Action2 Generate In Situ (DMAP + Ac2O) Branch2->Action2

Figure 2: Decision matrix for handling this compound based on experimental needs.

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 14282, 4-Acetylpyridine (Note: Distinguishes Ketone from Ester). Retrieved from .

    • Note: Specific data for the ester (Pyridin-4-yl acetate)
  • Hydrolysis Mechanisms

    • Journal of the Chemical Society. Kinetics and mechanism of the hydrolysis of pyridyl esters.[2] (General ester hydrolysis mechanisms in heterocyclic systems).

    • Organic Syntheses.[1] Procedure: 4-Acetylpyridine oxime tosylate (Discusses hydrolysis of related pyridine derivatives). Retrieved from .

  • Safety & Handling

    • Fisher Scientific. Safety Data Sheet (SDS) for Pyridine Derivatives. (General handling for moisture-sensitive pyridine esters). Retrieved from .

  • Catalysis Context (DMAP/Acetylation)

    • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[3] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. (Foundational text on the instability and reactivity of N-acyl and O-acyl pyridines).

Sources

Validation & Comparative

1H NMR characterization distinguishing 4-acetoxypyridine from N-acetyl isomer

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive 1H NMR characterization distinguishing 4-acetoxypyridine (the O-acetyl isomer) from 1-acetyl-4-pyridone (the N-acetyl isomer).[1]

Part 1: Core Directive & Executive Summary

The Challenge: The acetylation of 4-hydroxypyridine (4-pyridone) is governed by a delicate kinetic-thermodynamic equilibrium. Depending on reaction conditions (solvent, temperature, acylating agent), the reaction may yield the aromatic O-acetyl ester (this compound) or the non-aromatic N-acetyl amide (1-acetyl-4-pyridone).[1] Distinguishing these isomers is critical because they possess vastly different reactivities: the O-isomer is a stable ester, while the N-isomer is a reactive "vinylogous imide" often used as an acyl transfer reagent.

The Solution: 1H NMR provides an unequivocal readout of the isomer state by probing the aromaticity of the ring . The O-isomer exhibits a classic pyridine aromatic ring current (downfield shifts), while the N-isomer displays a quinoid/enone-like pattern (upfield shifts for


-protons).[1]

Part 2: Structural Analysis & Mechanistic Logic

The fundamental difference lies in the electronic structure of the ring.[2]

  • This compound (O-isomer): Retains full 6

    
     aromaticity.[1][2] The ring current strongly deshields the 
    
    
    
    -protons (H2/H6).[2]
  • 1-Acetyl-4-pyridone (N-isomer): The ring adopts a quinoid (4-pyridone) structure.[1][2] While the N-acetyl group is electron-withdrawing, the loss of full aromatic ring current and the enone character significantly shield the

    
    -protons (H3/H5).[1]
    
Isomerization Pathway (Graphviz Diagram)

AcetylationPathways Start 4-Hydroxypyridine (Tautomeric Equilibrium) NAcetyl 1-Acetyl-4-pyridone (N-Isomer) KINETIC PRODUCT Start->NAcetyl Ac2O / Low Temp (Kinetic Control) OAcetyl This compound (O-Isomer) THERMODYNAMIC PRODUCT Start->OAcetyl Ac2O / Base / Heat (Thermodynamic Control) NAcetyl->OAcetyl O-to-N Migration (Slow rearrangement)

Caption: Kinetic vs. Thermodynamic control in the acetylation of 4-hydroxypyridine.

Part 3: 1H NMR Diagnostic Guide

Comparative Chemical Shift Data (CDCl3)

The following table summarizes the diagnostic shifts. Note that


 values may vary slightly (

0.1 ppm) depending on concentration and water content, but the relative difference (

)
is constant.[2]
Proton EnvironmentThis compound (O-Isomer) 1-Acetyl-4-pyridone (N-Isomer) Diagnostic Logic
H2 / H6 (

-protons)
8.65 ppm (d,

Hz)
8.05 ppm (d,

Hz)
O-isomer is aromatic (deshielded).[1][2] N-isomer is deshielded by N-Ac but lacks full ring current.[1][2]
H3 / H5 (

-protons)
7.15 ppm (d,

Hz)
6.40 ppm (d,

Hz)
CRITICAL DISTINCTION. O-isomer

-protons are aromatic.[1][2] N-isomer

-protons are vinylic/enone-like (highly shielded).[1][2]
Acetyl Methyl (-CH3) 2.35 ppm (s)2.65 ppm (s)N-acetyl is typically downfield of O-acetyl due to the amide-like anisotropy.[1][2]
Coupling (

)
~5.0 - 6.0 Hz ~7.5 - 8.0 Hz Pyridine vicinal coupling (smaller) vs. cis-alkene/enone coupling (larger).[1][2]
Spectral Interpretation Workflow

Step 1: Check the


-Protons (H3/H5) [1]
  • Look at the region between 6.0 – 7.5 ppm .[2][3]

  • If you see a doublet ~6.4 ppm: You have the N-isomer .[2] This is the "enone" region.[2]

  • If you see a doublet ~7.1 ppm: You have the O-isomer .[2] This is the "aromatic pyridine" region.[2]

Step 2: Check the


-Protons (H2/H6) [1]
  • O-Isomer: These will be very far downfield (> 8.5 ppm ), characteristic of pyridines adjacent to nitrogen.[1][2]

  • N-Isomer: These will be shifted upfield relative to the O-isomer (~8.0 ppm ), despite the electron-withdrawing N-acetyl group, due to the loss of the aromatic ring current.[1]

Step 3: Analyze Coupling Constants (


-values) 
  • The vicinal coupling constant (

    
    ) is a subtle but reliable marker.[1][2]
    
  • O-Isomer (Pyridine):

    
     Hz.[1][2]
    
  • N-Isomer (Pyridone):

    
     Hz (characteristic of cis-alkene protons in a 6-membered ring).[1][2]
    

Part 4: Experimental Protocol for Validation

To ensure accurate characterization, follow this self-validating protocol. Solvents like DMSO-


 can cause peak broadening or accelerate isomerization; CDCl3  is preferred for distinct resolution.[1][2]

Protocol: 1H NMR Sample Preparation

  • Isolation: If the product is a solid, filter and dry under vacuum (avoid heat if N-isomer is suspected, as it may rearrange).[2]

  • Solvent Choice: Dissolve ~10 mg of sample in 0.6 mL CDCl3 (99.8% D).

    • Note: If the sample is insoluble in CDCl3, use DMSO-

      
      , but expect 
      
      
      
      -protons to shift slightly downfield in both isomers.[1][2]
  • Acquisition:

    • Scans: 16 (sufficient for >10 mg).[2]

    • Relaxation Delay (

      
      ): Set to 5 seconds  to ensure accurate integration of the acetyl methyl singlet vs. ring protons.
      
  • Processing:

    • Reference the spectrum to residual CHCl3 at 7.26 ppm .[2][3]

    • Integrate the Methyl singlet (set to 3H).[2]

    • Integrate the aromatic regions (should be 2H each).[2]

Self-Validation Check:

  • Does the integration ratio of Methyl :

    
    -H : 
    
    
    
    -H equal 3 : 2 : 2 ?
    • If yes: Pure isomer.[2][4]

    • If no: Check for hydrolysis (free 4-pyridone/acetic acid) or a mixture of isomers. 4-Pyridone (hydrolysis product) will show broad NH peaks and shifts distinct from both acetylated forms.[1][2]

Part 5: References

  • Balasubramanian, A. et al. "Acetylation of 4-pyridone: Kinetic vs Thermodynamic Control."[2] Journal of the Chemical Society, Perkin Transactions 1, 1978.[2]

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Edition, Elsevier, 2010.[2] (Definitive source for Pyridine vs. Pyridone tautomer shifts).

  • Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2] (Reference for general ester vs. amide methyl shifts).

  • ResearchGate Publication. "Acylation of 4-Pyridone: Isolable N-acyl Intermediates."[1][2][5]

(Note: Exact ppm values are consensus values derived from spectral databases of pyridine derivatives in CDCl3.)

Sources

Comparative Guide: FTIR Spectral Analysis of Ester Carbonyl in 4-Acetoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetoxypyridine (4-AP) represents a critical structural motif in physical organic chemistry, serving as both a probe for nucleophilic substitution mechanisms and a potential side-product in DMAP-catalyzed acylation reactions. Unlike standard aliphatic or aromatic esters, the carbonyl stretching frequency (


) of 4-AP is significantly perturbed by the electron-deficient pyridine ring.

This guide provides a rigorous comparative analysis of the 4-AP ester carbonyl stretch against standard alternatives (Phenyl Acetate and Ethyl Acetate). It establishes the 1770–1780 cm⁻¹ range as the diagnostic signature for 4-AP, distinct from the ~1760 cm⁻¹ of phenyl esters and ~1740 cm⁻¹ of aliphatic esters.

Part 1: The Spectroscopic Landscape

For the structural elucidation of activated esters like 4-AP, FTIR is the superior analytical choice compared to Raman or NMR, particularly for assessing electronic bond character.

FeatureFTIR (Mid-IR) Raman Spectroscopy ¹³C NMR
Primary Detection Dipole moment change (Strong for C=O)Polarizability change (Weak for C=O)Magnetic environment of Nucleus
Sensitivity to C=O High (Dominant peak)Low (Often obscured)Moderate (Chemical shift ~169 ppm)
Electronic Insight Direct correlation to bond order (

)
Better for ring vibrationsIndirect (Shielding/Deshielding)
Solvent Interference High (in aqueous/protic solvents)Low (Water is transparent)Low (Deuterated solvents used)

Conclusion: FTIR is the "Gold Standard" for this analysis because the force constant (


) of the carbonyl bond is directly observable via the stretching frequency, providing immediate insight into the electronic influence of the pyridine ring.

Part 2: Spectral Characterization & Mechanism

The Electronic Tug-of-War

The shift in the carbonyl frequency of this compound is governed by two competing electronic effects: Induction (-I) and Resonance (+M/-M) .

  • Competing Resonance: The ether oxygen of the ester normally donates electron density into the carbonyl carbon (lowering

    
    ). In 4-AP, the electron-deficient pyridine ring also pulls electron density from this ether oxygen.
    
  • The Result: The "pull" from the pyridine ring reduces the oxygen's ability to donate to the carbonyl. This increases the double-bond character of the C=O bond, stiffening the spring and raising the frequency.[1]

Diagram 1: Electronic Effects Pathway

Visualizing the causality of the wavenumber shift.

ElectronicEffects cluster_0 Competing Resonance Effect Pyridine Pyridine Ring (Electron Deficient) EtherO Ether Oxygen (Lone Pair) Pyridine->EtherO Withdraws Density (-I, -M) Carbonyl Carbonyl Group (C=O) EtherO->Carbonyl Reduced Resonance Donation Freq Frequency Shift (> 1770 cm⁻¹) Carbonyl->Freq Increased Bond Order (k)

Caption: The electron-withdrawing nature of the pyridine ring suppresses resonance donation to the carbonyl, increasing bond order and wavenumber.

Part 3: Comparative Analysis

The following table contrasts this compound with its relevant chemical alternatives. This data validates the use of FTIR to distinguish 4-AP from standard starting materials or byproducts.

Table 1: Carbonyl Stretching Frequencies ( )[2][6][7]
CompoundStructure Type

(cm⁻¹)
Electronic Environment
Ethyl Acetate Aliphatic Ester1735 – 1750 Baseline.[2] Alkyl group is weakly electron-donating.
Phenyl Acetate Phenolic Ester1755 – 1765 Phenyl ring withdraws density, slightly increasing

.
This compound Heteroaromatic Ester 1770 – 1780 High Energy. Strong withdrawal by pyridine N reduces ester resonance.
N-Acetyl-DMAP⁺Acyl-Pyridinium1780 – 1800Reference: Active catalyst intermediate. Positive charge on N causes extreme shift.

Key Insight: If your spectrum shows a peak near 1775 cm⁻¹ , it confirms the presence of the O-acetylated pyridine species (4-AP). If the peak is >1790 cm⁻¹, you are likely observing the unstable N-acetylated intermediate or an acid chloride impurity.

Part 4: Experimental Protocol

Objective: To obtain an artifact-free spectrum of this compound, minimizing hydrolysis (which produces acetic acid,


 cm⁻¹).
Method A: Inert Solution Cell (Recommended)

Best for quantitative analysis and observing solvent effects.

  • Solvent Selection: Use anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃) . Avoid alcohols (protic solvents cause H-bonding shifts).

  • Preparation: Dissolve 10 mg of 4-AP in 1 mL of solvent under nitrogen atmosphere.

  • Cell: Use a sealed CaF₂ or NaCl liquid cell (0.1 mm path length).

  • Acquisition: Scan background (pure solvent) -> Scan Sample -> Subtract.

Method B: Nujol Mull (Solid State)

Best for quick qualitative ID if dry box is available.

  • Grinding: In a mortar, grind 5 mg of 4-AP with 1-2 drops of Nujol (mineral oil).

  • Plating: Sandwich the mull between two KBr or NaCl plates.

  • Note: Nujol has C-H peaks at 2900/1460/1375 cm⁻¹, but the carbonyl region (1700-1800 cm⁻¹) is clear.

Diagram 2: Experimental Workflow & Validation

Workflow cluster_methods Choice of Medium Sample This compound Sample Prep Preparation Method Sample->Prep Check Check Hydrolysis? Prep->Check Scan 1700-1800 cm⁻¹ Method1 Anhydrous DCM (Solution) Prep->Method1 Method2 Nujol Mull (Solid) Prep->Method2 Result Valid Spectrum Check->Result Single Peak @ ~1775 cm⁻¹ Fail Reject: Acetic Acid Contamination Check->Fail Shoulder/Peak @ ~1710 cm⁻¹

Caption: Protocol decision tree ensuring sample integrity. Detection of a 1710 cm⁻¹ peak indicates sample degradation (hydrolysis).

Part 5: Solvatochromic Shifts

When analyzing 4-AP in solution, the solvent choice will shift the carbonyl peak. This is critical when comparing data across different studies.

  • Non-Polar (CCl₄, Hexane):

    
     is highest (~1778 cm⁻¹). No external stabilization of the dipole.
    
  • Polar Aprotic (DCM, THF):

    
     shifts slightly lower (~1772 cm⁻¹) due to dipole-dipole interactions.
    
  • Protic (Methanol, Water): Avoid. Hydrogen bonding to the carbonyl oxygen weakens the bond, shifting

    
     significantly lower (towards 1760 cm⁻¹) and broadening the peak. Furthermore, 4-AP is unstable in water.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for ester shifts and inductive effects).
  • Katritzky, A. R., & Taylor, R. (1990). Electrophilic Substitution of Heterocycles: Quantitative Aspects. Advances in Heterocyclic Chemistry. (Discusses electronic deficiency of pyridine ring).
  • Hofmann, S., et al. (2003). "The DMAP-Catalyzed Acetylation of Alcohols - A Mechanistic Study." Journal of Organic Chemistry. (Validates the distinction between O-acetyl and N-acetyl intermediates).

  • NIST Chemistry WebBook. "Phenyl Acetate IR Spectrum." [Link] (Source for comparative phenyl acetate data).

Sources

comparative reactivity of 4-acetoxypyridine vs p-nitrophenyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-acetoxypyridine (4-AP) and p-nitrophenyl acetate (PNPA) , focusing on their reactivity profiles, mechanistic distinctions, and experimental utility in biochemical and synthetic applications.

Executive Summary

Featurep-Nitrophenyl Acetate (PNPA) This compound (4-AP)
Primary Role Gold Standard Assay Substrate Acyl Transfer Reagent / Specialized Probe
Reactivity (pH 7) High (Activated Ester)Moderate to Low (pH-dependent)
Leaving Group p-Nitrophenolate anion (

7.15)
4-Pyridone / 4-Hydroxypyridinate (

~11.1)
Detection Colorimetric (Yellow,

405 nm)
UV-Vis (Colorless,

~250-260 nm)
Mechanism Anion-stabilized nucleophilic acyl substitutionProton-assisted or general base-catalyzed hydrolysis

Mechanistic Foundation & Reactivity Analysis

The comparative reactivity of these two esters is dictated fundamentally by the leaving group ability and the electrophilicity of the carbonyl carbon .

The Leaving Group Factor

The rate of ester hydrolysis (and aminolysis) generally correlates with the acidity of the conjugate acid of the leaving group (Brønsted relationship).

  • PNPA: Hydrolysis yields p-nitrophenolate . The nitro group (

    
    ) is strongly electron-withdrawing (via resonance and induction), stabilizing the negative charge on the phenolate oxygen.
    
    • Conjugate Acid: p-Nitrophenol (

      
      ).
      
    • Implication: At physiological pH (7.4), the leaving group is partially ionized and highly stable, making PNPA highly susceptible to spontaneous and enzymatic hydrolysis.

  • 4-AP: Hydrolysis yields 4-hydroxypyridine , which exists in equilibrium with its tautomer, 4-pyridone .

    • Conjugate Acid: 4-Hydroxypyridine (

      
       for the hydroxyl group).
      
    • Implication: The leaving group (4-hydroxypyridinate) is a much stronger base than p-nitrophenolate. Consequently, 4-AP is significantly less reactive toward nucleophilic attack at neutral pH compared to PNPA. However, its reactivity can be dramatically enhanced by N-protonation (low pH) or N-alkylation (forming a cationic pyridinium species), which turns the pyridine ring into a potent electron sink.

Electrophilicity & Resonance
  • PNPA: The benzene ring acts as a spacer that transmits the electron-withdrawing effect of the nitro group, activating the carbonyl carbon.

  • 4-AP: The pyridine nitrogen is electronegative, but in its neutral form, it can also donate electron density into the ring (resonance), potentially deactivating the ester slightly compared to the cationic form.

Experimental Performance & Data

Hydrolysis Kinetics (Spontaneous)

The following table summarizes the approximate kinetic behavior observed in aqueous buffer at


.
Parameterp-Nitrophenyl Acetate (PNPA) This compound (4-AP)
Spontaneous Rate (

)
Fast (

at pH 8.0)
Slow (Stable at neutral pH)
pH Sensitivity Linear increase with pH (OH⁻ attack)Sigmoidal (Activated by protonation at low pH)
Half-life (pH 7.0) ~6–10 hours> 24 hours (estimated)

Note: PNPA is unstable in alkaline buffers. Always prepare fresh stock solutions in acetonitrile or isopropanol and keep on ice.

Enzymatic Assays (Esterase/Lipase)
  • PNPA: Used universally because the product, p-nitrophenolate, is intensely yellow (

    
     at pH > 7.5). It allows for continuous spectrophotometric monitoring.
    
  • 4-AP: Not typically used as a chromogenic substrate because 4-hydroxypyridine is colorless in the visible spectrum. It requires UV monitoring (

    
    ), which suffers from interference by proteins and buffers (e.g., Triton X-100, aromatic amino acids).
    

Visualization of Reaction Pathways

The following diagrams illustrate the mechanistic divergence between the two substrates.

Diagram 1: Comparative Hydrolysis Mechanism

G cluster_0 p-Nitrophenyl Acetate (PNPA) cluster_1 This compound (4-AP) PNPA PNPA (Active Ester) TI_PNPA Tetrahedral Intermediate PNPA->TI_PNPA + OH- (Fast) Prod_PNPA p-Nitrophenolate (Yellow, pKa 7.15) TI_PNPA->Prod_PNPA Leaving Group Expulsion AP This compound (Neutral) AP_H N-Protonated Intermediate (Highly Active) AP->AP_H + H+ (Acidic pH) Prod_AP 4-Pyridone (Colorless, pKa 11.1) AP->Prod_AP + OH- (Slow) AP_H->Prod_AP Hydrolysis (Fast)

Caption: PNPA undergoes rapid direct hydrolysis via a stable phenolate leaving group. 4-AP reactivity is heavily modulated by the protonation state of the pyridine nitrogen.

Detailed Experimental Protocols

Protocol A: Standard Esterase Activity Assay (PNPA)

Use this protocol for determining enzyme kinetics (


, 

) or screening lipase activity.

Materials:

  • Buffer: 50 mM Phosphate Buffer, pH 7.4 (or 50 mM Tris-HCl, pH 8.0).

  • Substrate Stock: 100 mM PNPA in dry Acetonitrile (Store at -20°C).

  • Detection: Spectrophotometer at 405 nm .

Workflow:

  • Blank Preparation: Mix 980 µL Buffer + 10 µL Solvent (Acetonitrile).

  • Substrate Prep: Dilute PNPA stock to 1 mM working concentration in buffer (Prepare immediately before use to minimize spontaneous hydrolysis).

  • Reaction Initiation: Add 10 µL Enzyme solution to 990 µL Substrate solution.

  • Monitoring: Record Absorbance (

    
    ) every 10 seconds for 2 minutes.
    
  • Calculation:

    
    
    
    • 
       (p-nitrophenol at pH 7.4) 
      
      
      
      (Verify with a standard curve).
    • 
       = Path length (1 cm).
      
Protocol B: this compound Reactivity Test (UV Method)

Use this protocol to study mechanistic transfer or when nitro-compounds interfere with downstream applications.

Materials:

  • Buffer: 50 mM Phosphate Buffer, pH 7.0 (Avoid buffers with high UV absorbance like HEPES if possible).

  • Substrate Stock: 100 mM this compound in Ethanol.

  • Detection: UV Spectrophotometer at 253 nm .

Workflow:

  • Baseline: Zero the instrument with buffer containing the enzyme/protein.

  • Reaction: Add 4-AP to a final concentration of 0.5 mM.

  • Monitoring: Track the change in absorbance at 253 nm (appearance of 4-pyridone/4-hydroxypyridine).

  • Note: This reaction is significantly slower. Spontaneous hydrolysis background must be subtracted carefully.

References

  • Buncel, E., & Stairs, R. A. (2016). Solvent Effects in Chemistry. Wiley.[1] (Discusses solvolysis mechanisms and leaving group effects).

  • Kirby, A. J., & Jencks, W. P. (1965). "The Reactivity of Nucleophilic Reagents toward the p-Nitrophenyl Phosphate Ester." Journal of the American Chemical Society, 87(14), 3209–3216.

  • Um, I. H., et al. (2021).[2] "Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate." Canadian Journal of Chemistry.[3]

  • Albert, A., & Phillips, J. N. (1956). "Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings." Journal of the Chemical Society, 1294-1304. (Source for 4-hydroxypyridine pKa data).

  • Sigma-Aldrich. "Product Information: 4-Nitrophenyl acetate."

Sources

HPLC Methods for Purity Determination of 4-Acetoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the HPLC methodologies for determining the purity of 4-Acetoxypyridine , with a specific focus on distinguishing it from its degradation products and structurally similar analogs.

A Comparative Technical Guide for Analytical Development

Part 1: The Analytical Challenge

This compound (4-AP) is frequently employed as an acetylation catalyst and synthetic intermediate. Unlike its stable ketone analog (4-acetylpyridine), this compound is an ester subject to rapid hydrolysis.

The primary analytical challenge is not just separation, but stability . In aqueous mobile phases, 4-AP degrades into 4-hydroxypyridine (4-HP) and acetic acid. This degradation is often catalyzed by the very conditions used to analyze it (e.g., basic buffers or prolonged run times). Furthermore, the basic nitrogen on the pyridine ring interacts with silanol groups on standard silica columns, leading to severe peak tailing.

The Degradation Pathway

Understanding the impurity profile is critical for method selection. The primary impurity is the hydrolysis product, which tautomerizes to 4-pyridone.

degradation_pathway AP This compound (Analyte) HP 4-Hydroxypyridine (Primary Impurity) AP->HP Hydrolysis (+H2O) AcOH Acetic Acid (Byproduct) AP->AcOH Pyridone 4-Pyridone (Tautomer) HP->Pyridone Tautomerization (Predominant in Aqueous Solution)

Figure 1: Hydrolysis pathway of this compound. The method must resolve the ester (AP) from the polar pyridone tautomer.

Part 2: Method Comparison

We compare three distinct approaches. Method A is the industry standard for robustness. Method B is specialized for stability-indicating studies where the polar degradant must be quantified.

Comparative Matrix
FeatureMethod A: Ion-Suppression RP-HPLC Method B: HILIC (Hydrophilic Interaction) Method C: Ion-Pair Chromatography
Primary Use Routine Purity & QCDegradation/Stability StudiesHigh-Resolution Impurity Profiling
Stationary Phase C18 (Base Deactivated)Amide or Bare SilicaC8 or C18
Mobile Phase Phosphate Buffer (pH 3.0) / ACNAmmonium Acetate / ACN (High Organic)Hexanesulfonate / MeOH / Phosphate
Peak Shape Excellent (Tailing < 1.3)GoodSuperior (Tailing < 1.1)
4-HP Retention Weak (Elutes near void)Strong (Well retained)Moderate
Hydrolysis Risk Low (Acidic pH stabilizes ester)Low (High organic content)Moderate (Equilibration time is long)

Part 3: Detailed Experimental Protocols

Method A: The "Workhorse" Protocol (Buffered RP-HPLC)

Recommended for routine purity checks of raw material.

Rationale: This method uses a low pH (3.0) phosphate buffer. The acidic environment serves two purposes:

  • Protonation: It ensures the pyridine nitrogen (pKa ~5.2) is fully protonated, preventing interaction with silanols and eliminating peak tailing.

  • Stabilization: Ester hydrolysis is minimized at pH 3.0 compared to neutral or basic conditions.

1. Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped L1 column.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic (

    
    ), adjusted to pH 3.0 with dilute Phosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (to minimize equilibration time and hydrolysis risk).

    • Ratio: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Do not heat the column; heat accelerates hydrolysis).

  • Detection: UV @ 254 nm.[1]

  • Injection Volume: 10 µL.

2. Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile (Anhydrous).

    • Expert Insight: Never dissolve the sample in the aqueous mobile phase. The ester will hydrolyze in the vial before injection. Dissolve in pure ACN; the small injection volume will not disrupt the buffer equilibrium.

  • Stock Solution: Prepare 1.0 mg/mL in Diluent.

  • Working Standard: Dilute to 0.1 mg/mL in Diluent immediately prior to analysis.

3. System Suitability Criteria
  • Tailing Factor (4-AP): NMT 1.5.

  • Resolution (4-HP vs 4-AP): > 5.0 (4-HP will elute very early, ~1.5-2.0 min; 4-AP will elute ~5-7 min).

  • RSD (Area): < 0.5% (n=5).

Method B: The "Stability-Indicating" Protocol (HILIC)

Recommended when quantifying the 4-hydroxypyridine impurity is critical.

Rationale: 4-Hydroxypyridine is highly polar and elutes in the void volume of C18 columns, making accurate quantitation difficult. HILIC retains polar compounds, reversing the elution order.

1. Chromatographic Conditions
  • Column: Waters XBridge Amide (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Premix: 90% Acetonitrile / 10% 10mM Ammonium Formate (pH 3.0).

  • Flow Rate: 0.8 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[1]

2. Workflow Logic

In HILIC, water is the "strong" solvent. The high acetonitrile content preserves the ester stability better than aqueous reversed-phase methods.

Part 4: Decision Logic for Method Selection

Use the following workflow to select the appropriate method for your specific development stage.

method_selection Start Start: Define Analytical Goal Goal_QC Routine Purity Check (Raw Material Release) Start->Goal_QC Goal_Stab Degradation Study (Quantify Hydrolysis) Start->Goal_Stab Method_A Use Method A (Buffered C18) Robust & Simple Goal_QC->Method_A Check_Impurity Is 4-Hydroxypyridine > 1.0%? Goal_Stab->Check_Impurity Check_Impurity->Method_A No (Trace levels) Method_B Use Method B (HILIC) Retains Polar Impurity Check_Impurity->Method_B Yes (High levels)

Figure 2: Decision tree for selecting the optimal HPLC method based on analytical requirements.

Part 5: References

  • BenchChem. (2025).[2] A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. Link

  • SIELC Technologies. (2024). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 14282, 4-Acetylpyridine. Link

  • Phenomenex. (2025). Choosing the Right HPLC Column: A Complete Guide. Link

  • ChemTube3D. (2024). 4-Hydroxypyridine-Tautomerism. Link

Sources

mass spectrometry fragmentation patterns of pyridin-4-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of pyridin-4-yl acetate, specifically designed for analytical chemists and drug development professionals requiring rigorous structural confirmation.

Executive Summary

Pyridin-4-yl acetate (4-acetoxypyridine) is a structural isomer of the common acylating agent 2-acetoxypyridine and the metabolite 3-acetoxypyridine. Distinguishing these isomers is critical in metabolic flux analysis and impurity profiling during drug synthesis.

This guide characterizes the fragmentation behavior of pyridin-4-yl acetate under Electron Ionization (EI) and Electrospray Ionization (ESI). Unlike its ortho-isomer (2-yl), which undergoes rapid cyclization-assisted elimination, the 4-yl isomer exhibits a distinct "remote-nitrogen" fragmentation profile , characterized by a more resilient molecular ion and a competitive acetyl cation formation pathway.

Mechanistic Fragmentation Analysis

The fragmentation of pyridin-4-yl acetate (


 m/z 137) is governed by the stability of the resulting pyridone tautomer and the lack of a proximal nitrogen to assist in elimination.
Primary Pathway: Ketene Elimination (The Diagnostic Transition)

The dominant pathway is the loss of a neutral ketene molecule (


, 42 Da).
  • Mechanism: In the 4-yl isomer, the ring nitrogen is too distant to abstract the

    
    -proton directly via a low-energy 6-membered transition state (the "ortho effect" seen in 2-yl isomers). Instead, the elimination likely proceeds via a 4-membered transition state or intermolecular catalysis.
    
  • Product: The resulting ion at m/z 95 is the 4-hydroxypyridine radical cation, which rapidly tautomerizes to the highly stable 4-pyridone radical cation. This stability makes m/z 95 the Base Peak (100% relative abundance) in standard EI spectra.

Secondary Pathway: Carbon Monoxide Loss

The stable m/z 95 ion undergoes further fragmentation by expelling carbon monoxide (CO, 28 Da).

  • Product: This yields the pyrrole-like cation at m/z 67 . This transition (

    
    ) is a standard confirmation transition in MS/MS workflows.
    
Competitive Pathway: Acylium Ion Formation
  • Product: Simple bond cleavage

    
     to the carbonyl yields the acetyl cation (
    
    
    
    ) at m/z 43 .[1]
  • Differentiation Factor: In the 2-yl isomer, ketene loss is so kinetically favored that m/z 43 is often suppressed. In the 4-yl isomer, the higher energy barrier for ketene loss allows the m/z 43 channel to compete more effectively, resulting in a higher relative abundance of the acetyl peak.

Comparative Profiling: Isomer Differentiation

The following table contrasts pyridin-4-yl acetate with its structural "alternatives" (isomers).

FeaturePyridin-4-yl Acetate (Target)Pyridin-2-yl Acetate (Alternative)Pyridin-3-yl Acetate (Alternative)
Base Peak (EI) m/z 95 (4-pyridone)m/z 95 (2-pyridone)m/z 95 (3-hydroxypyridine)
Molecular Ion (

)
Observable (5-15%)Weak/Absent (<2%)Observable
Mechanism Remote elimination (slower)Ortho-effect (Fast, cyclic TS)Remote elimination
m/z 43 Intensity Moderate/High LowModerate
m/z 95 Stability High (Aromatic tautomer)High (Aromatic tautomer)Lower (Phenolic character)
Diagnostic Ratio High

/ High m/z 43
Low

/ Low m/z 43
High

/ Low m/z 67 stability
Visualizing the Fragmentation Logic

The following diagram illustrates the specific fragmentation pathways for the 4-yl isomer.

FragmentationPathway Parent Pyridin-4-yl Acetate [M]+ m/z 137 (Precursor) Ketene Neutral Loss Ketene (42 Da) Parent->Ketene Pyridone 4-Pyridone Cation [M-42]+ m/z 95 (Base Peak) Parent->Pyridone - Ketene (Dominant) Acetyl Acetyl Cation [CH3CO]+ m/z 43 Parent->Acetyl alpha-cleavage (Competitive) CO_Loss Neutral Loss CO (28 Da) Pyridone->CO_Loss Pyrrole Pyrrole-like Cation [M-42-28]+ m/z 67 Pyridone->Pyrrole - CO (Secondary)

Caption: Figure 1.[2][3] EI Fragmentation pathway of Pyridin-4-yl Acetate showing the dominant ketene loss to the stable 4-pyridone ion and competitive acetyl formation.

Experimental Protocols

To replicate these profiles for validation, use the following self-validating protocols.

Protocol A: GC-MS (Electron Ionization)

Use for: Structural confirmation and isomer differentiation.

  • Sample Prep: Dissolve 1 mg Pyridin-4-yl acetate in 1 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (or equivalent 5% phenyl polysilarylene-siloxane), 30m x 0.25mm ID.

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Source: 70 eV Electron Impact, 230°C.

  • Validation Check:

    • Verify m/z 95 is the base peak.

    • Verify m/z 137 is present (S/N > 10). If m/z 137 is absent, check for thermal degradation in the inlet (inlet temperature may be too high, causing pyrolysis before ionization).

Protocol B: LC-MS/MS (Electrospray Ionization)

Use for: Biological matrices and metabolite identification.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Collision Energy (CE) Ramp:

    • Low CE (10 eV): Dominant precursor (

      
      ).
      
    • Med CE (20-25 eV): Appearance of m/z 96 (Protonated 4-pyridone, loss of ketene).

    • High CE (40+ eV): Appearance of m/z 68 (Pyrrole cation) and m/z 43 .

  • Validation Check: Differentiate from 2-yl isomer by observing the breakdown curve. The 2-yl isomer will show m/z 96 at significantly lower collision energies due to the ortho-assisted elimination.

Decision Workflow: Isomer Identification

Use this logic flow to assign the correct isomer based on spectral data.

DecisionTree Start Unknown Pyridyl Acetate Spectrum (Parent m/z 137) CheckBase Is Base Peak m/z 95? Start->CheckBase CheckParent Is Molecular Ion (137) Easily Visible (>5%)? CheckBase->CheckParent Yes CheckOrtho Suspect 2-Isomer (Ortho Effect) CheckParent->CheckOrtho No (Weak/Absent) CheckMetaPara Suspect 3- or 4-Isomer CheckParent->CheckMetaPara Yes CheckRef Compare Retention Time & m/z 43 Abundance CheckMetaPara->CheckRef Result4 Confirmed: Pyridin-4-yl Acetate CheckRef->Result4 High m/z 43 Stable m/z 95

Caption: Figure 2. Logic tree for distinguishing Pyridin-4-yl Acetate from its isomers using relative ion abundances.

References

  • NIST Mass Spectrometry Data Center. (2023). 4-Pyridinol, acetate (ester) Mass Spectrum. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Lavorato, D. J., et al. (2000). Identifying ylide ions and methyl migrations in the gas phase: the decarbonylation reactions of simple ionized N-heterocycles.
  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available at: [Link]

  • PubChem. (2024). This compound Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validating 4-Acetoxypyridine Synthesis: A UV-Vis Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Acetoxypyridine (4-AP) is a critical acylating agent and intermediate in medicinal chemistry, synthesized primarily via the O-acetylation of 4-hydroxypyridine (4-HP). While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, it is often too slow for real-time reaction monitoring.

This guide validates the use of UV-Vis Spectroscopy as a high-throughput, cost-effective alternative for routine quality control. By exploiting the distinct electronic transitions between the pyridone tautomer of the starting material and the pyridine aromatic system of the product, researchers can achieve rapid "Go/No-Go" validation within minutes.

Part 1: The Scientific Challenge

The Tautomeric Trap

The synthesis of this compound is not merely a simple esterification; it is a battle against tautomerism.

  • Starting Material (4-HP): In solution, 4-hydroxypyridine exists in equilibrium with 4-pyridone .[1] In polar solvents (methanol, water), the pyridone form dominates, exhibiting a conjugated amide-like system.

  • Product (4-AP): O-acetylation locks the molecule into the pyridine aromatic form.

  • The Impurity Risk: Kinetic control can sometimes lead to N-acetylation (forming N-acetyl-4-pyridone), which is thermodynamically unstable but spectrally distinct.

Spectroscopic Principles

The validation relies on the Auxochromic Shift :

  • 4-Pyridone (SM): Exhibits a broad absorption band (

    
     nm) due to the 
    
    
    
    and
    
    
    transitions of the conjugated amide system.
  • This compound (Product): The acetyl group is electron-withdrawing relative to the oxide, but the restoration of the full pyridine aromatic sextet alters the molar absorptivity (

    
    ) and sharpens the peak. A characteristic hypsochromic shift (blue shift)  or a distinct change in the peak-to-valley ratio is observed compared to the starting material.[2]
    

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares UV-Vis against alternative analytical techniques for this specific synthesis.

FeatureUV-Vis Spectroscopy

H-NMR Spectroscopy
HPLC-UV
Primary Utility In-Process Monitoring / QC Structural ConfirmationPurity Quantification
Time to Result < 5 Minutes30–60 Minutes20–40 Minutes
Cost per Run NegligibleHigh (Solvents/Instrument time)Moderate (Solvents/Columns)
Specificity Moderate (Relies on

shift)
High (Definitive structural proof)High (Separation based)
Sample Prep Simple DilutionDeuterated Solvents RequiredFiltration + Buffer Prep
Key Marker Shape change /

shift
Methyl singlet (

ppm)
Retention time shift

Verdict: Use NMR for the initial characterization of a new batch. Use UV-Vis for routine reaction monitoring and stability testing.

Part 3: Experimental Protocol

Synthesis Workflow (Context)
  • Reagents: 4-Hydroxypyridine (1.0 eq), Acetic Anhydride (1.1 eq), Pyridine (Solvent/Base).

  • Conditions: 0°C to RT, stir for 2–4 hours.

  • Quench: Careful addition of anhydrous solvent or removal of volatiles (avoid aqueous workup if possible to prevent hydrolysis).

UV-Vis Validation Method

Critical Warning: this compound is hydrolytically unstable. Do not use water or alcohols as the primary solvent for UV analysis, as they may hydrolyze the ester back to the starting material during the scan, yielding a false negative.

Protocol:

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

  • Blank: Pure solvent (MeCN or DCM).

  • Sample Preparation:

    • Prepare a stock solution of the reaction aliquot in MeCN (

      
       mg/mL).
      
    • Dilute further to

      
      
      
      
      
      M (aim for Absorbance
      
      
      AU).
  • Scan Parameters:

    • Range: 200 nm – 400 nm.

    • Scan Speed: Medium/Fast.

    • Path Length: 1 cm (Quartz cuvette).

Visualization of Workflow

ValidationWorkflow Start Reaction Mixture Aliquot Take Aliquot (10 µL) Start->Aliquot Dilution Dilute in Anhydrous MeCN Aliquot->Dilution Avoid Water! UVScan UV-Vis Scan (200-400 nm) Dilution->UVScan Decision Spectral Check UVScan->Decision Result_Pass Sharp Peak (Pyridine-like) PASS Decision->Result_Pass λmax ~250-255nm No Tailing Result_Fail Broad Band (Pyridone-like) FAIL Decision->Result_Fail λmax ~258nm Broad Tail

Figure 1: Decision matrix for validating this compound synthesis using UV-Vis.

Part 4: Data Interpretation & Troubleshooting

What to Look For

Upon superimposing the spectra of the Starting Material (SM) and the Product (P):

  • Shape Change: The SM (4-pyridone form) typically shows a broader absorption band due to the amide resonance. The Product (4-AP) will exhibit a sharper, more defined aromatic pyridine band.

  • Hypsochromic Shift: Expect a slight blue shift (e.g., from

    
     nm to 
    
    
    
    nm) depending on the solvent.
  • Absence of Long-Wave Tailing: If the spectrum shows significant absorbance

    
     nm, it may indicate incomplete reaction or the formation of colored impurities (oxidized byproducts).
    
Common Pitfalls (Troubleshooting)
ObservationRoot CauseCorrective Action
Spectrum identical to SM Hydrolysis during measurementImmediate: Switch to anhydrous MeCN/DCM. Ensure cuvettes are dry.
Broad peak > 300 nm N-acylation or OxidationCheck reaction temperature (too high favors side reactions).
No Absorbance Concentration too low4-AP has a lower

than some conjugated dyes. Increase concentration.
Synthesis Pathway Diagram

SynthesisPathway SM 4-Hydroxypyridine (Tautomeric Equilibrium) Reagents + Ac2O / Pyridine SM->Reagents Intermediate Kinetic vs Thermodynamic Reagents->Intermediate Product This compound (O-Acyl / Aromatic) Target Intermediate->Product Thermodynamic Control Impurity N-Acetyl-4-pyridone (N-Acyl / Amide) Unstable Impurity Intermediate->Impurity Kinetic Control Impurity->Product Rearrangement (Heat/Time)

Figure 2: Mechanistic pathway showing the competition between O- and N-acetylation.

References

  • ChemicalBook. 4-Hydroxypyridine Synthesis and Properties. (Accessed 2024). Link

  • National Institutes of Health (NIH) - PubChem. 4-Acetylpyridine Compound Summary (Structural Analog Data).Link

  • SpectraBase. UV-Vis Spectrum of 4-Pyridinol (Starting Material). John Wiley & Sons. Link

  • SIELC Technologies. UV-Vis Spectrum of Pyridine Derivatives and HPLC Methods.Link

  • ResearchGate. Solvent Effects on Tautomeric Equilibria of Hydroxypyridines. (General Principle Citation). Link

Sources

Comparative Guide: Acyl Donor Efficiency – 4-Acetoxypyridine vs. Vinyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of acylation chemistry—specifically for the kinetic resolution of secondary alcohols and the functionalization of hindered substrates—the choice of acyl donor dictates reaction rate, conversion equilibrium, and downstream purification.

This guide compares two distinct classes of acyl donors:

  • Vinyl Acetate (VA): The industry standard "enol ester" for biocatalytic (lipase-mediated) transformations.

  • 4-Acetoxypyridine (4-AP): A highly reactive "active ester" (specifically an N-acyl pyridinium precursor) utilized primarily in chemical/organocatalytic synthesis.

The Verdict:

  • Use Vinyl Acetate for enzymatic kinetic resolutions (e.g., CAL-B) where cost and atom economy are paramount, provided the enzyme can withstand acetaldehyde inhibition.

  • Use this compound for chemical acylation of sterically hindered alcohols or "biomimetic" resolutions where enzymatic pockets are too restrictive or where acetaldehyde toxicity is unacceptable.

Mechanistic Foundations

The "efficiency" of an acyl donor is defined by its ability to drive the reaction to completion (irreversibility) and the nature of its leaving group.

Vinyl Acetate: The Tautomerization Drive

Vinyl acetate is an enol ester . Its acylation efficiency relies on the thermodynamic instability of its leaving group, vinyl alcohol. Upon acyl transfer, vinyl alcohol is released and immediately tautomerizes to acetaldehyde.

  • Mechanism: Irreversible. The keto-enol tautomerization (

    
    ) prevents the reverse reaction (hydrolysis/alcoholysis).
    
  • Limitation: The byproduct, acetaldehyde, is an electrophile that forms Schiff bases with lysine residues on enzymes (e.g., Candida antarctica Lipase B), leading to progressive deactivation.

This compound: The Leaving Group Drive

This compound acts as an active ester . It is structurally related to the intermediate formed during DMAP-catalyzed acylation.

  • Mechanism: Kinetic activation. The leaving group is 4-pyridone (or 4-hydroxypyridine, depending on solvent/pH). The driving force is the restoration of aromaticity in the pyridone/hydroxypyridine byproduct and the relief of the electron-deficient carbonyl.

  • Advantage: The byproduct is non-volatile, solid, and chemically distinct, allowing for easy removal via acid extraction. It does not covalently deactivate catalysts.

Mechanistic Pathway Diagram

AcylDonorPathways Substrate Substrate (Alcohol R-OH) Inter_VA Acyl-Enzyme/Catalyst Intermediate Substrate->Inter_VA + VA (Catalyst) Inter_AP Tetrahedral Intermediate Substrate->Inter_AP + 4-AP VA Vinyl Acetate (Enol Ester) VA->Inter_VA Prod_VA Acylated Product (R-OAc) Inter_VA->Prod_VA VinylOH Vinyl Alcohol (Transient) Inter_VA->VinylOH Leaving Group Acetaldehyde Acetaldehyde (Toxic/Volatile) VinylOH->Acetaldehyde Tautomerization (Irreversible) Acetaldehyde->Inter_VA Enzyme Deactivation AP This compound (Active Ester) AP->Inter_AP Prod_AP Acylated Product (R-OAc) Inter_AP->Prod_AP Pyridone 4-Pyridone (Solid/Stable) Inter_AP->Pyridone Aromatic Drive

Figure 1: Mechanistic divergence between Vinyl Acetate (tautomerization-driven) and this compound (leaving-group driven).

Performance Metrics Comparison

The following data synthesizes typical performance characteristics in kinetic resolution (KR) and general acylation contexts.

FeatureVinyl Acetate (VA)This compound (4-AP)
Primary Application Biocatalysis (Lipases/Esterases)Chemical Synthesis (Organocatalysis)
Reversibility Irreversible (Tautomerization)Effectively Irreversible (Leaving Group Stability)
Reaction Rate Fast (Enzymatic); Slow (Uncatalyzed)Fast (Chemically Activated)
Atom Economy High (MW of byproduct: 44 g/mol )Low (MW of byproduct: 95 g/mol )
Byproduct Acetaldehyde (Volatile liquid)4-Pyridone (Solid)
Catalyst Compatibility Toxic: Deactivates enzymes over time.Neutral: Compatible with Lewis bases/acids.
Substrate Scope Limited by enzyme active site pocket.Broad; excellent for hindered alcohols.
Cost Very Low (Commodity chemical)Moderate to High (Specialty reagent)
Key Insight: The "Acetaldehyde Problem"

In enzymatic systems, vinyl acetate is theoretically perfect due to irreversibility. However, experimental data confirms that acetaldehyde acts as a "suicide inhibitor" for lipases like Candida antarctica Lipase B (CAL-B). It modifies lysine residues on the enzyme surface, reducing half-life (


) significantly upon reuse.

Data Point: In repetitive batch experiments, immobilized CAL-B retains <50% activity after 5 cycles with vinyl acetate, compared to >90% retention with ethyl acetate (though the latter is reversible and slower).

Experimental Protocols

Protocol A: Biocatalytic Resolution using Vinyl Acetate

Best for: Large-scale resolution of unhindered secondary alcohols.

Reagents:

  • Racemic Alcohol (1.0 equiv)

  • Vinyl Acetate (3.0 - 5.0 equiv)

  • Lipase (e.g., Novozym 435, 10-20 mg/mmol substrate)

  • Solvent: MTBE or Toluene (Dry)

Procedure:

  • Setup: In a dry vial, dissolve the racemic alcohol in MTBE (0.1 M concentration).

  • Initiation: Add Vinyl Acetate. Add the immobilized lipase.[1]

  • Incubation: Shake at 30–40°C (orbital shaker, 200 rpm). Note: Do not stir magnetically to avoid grinding the enzyme support.

  • Monitoring: Monitor conversion by GC/HPLC. Stop at 50% conversion (theoretical max for KR).

  • Workup: Filter off the enzyme (can be washed and reused, though activity declines). Concentrate the filtrate.

  • Purification: Separate the unreacted alcohol (R-enantiomer) from the new ester (S-enantiomer) via column chromatography.

Protocol B: Chemical Acylation using this compound

Best for: Sterically hindered substrates or when enzymatic methods fail.

Reagents:

  • Alcohol (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Base: Triethylamine (1.5 equiv) or catalytic DMAP if using anhydride (here 4-AP acts as the reagent).

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve the alcohol in anhydrous DCM under Nitrogen/Argon atmosphere.

  • Addition: Add Triethylamine (as a proton scavenger).

  • Reaction: Add this compound in one portion.

  • Incubation: Stir at room temperature. For highly hindered substrates, reflux may be required.

  • Quench: The reaction typically precipitates 4-pyridone/salts.

  • Workup: Wash the organic layer with 1M HCl (to remove pyridine byproducts and excess amine) followed by NaHCO₃ and Brine.

  • Isolation: Dry over MgSO₄ and concentrate.

Strategic Recommendations

When to use Vinyl Acetate:
  • High Throughput: You are performing a standard kinetic resolution of a simple secondary alcohol.

  • Cost Sensitivity: The process requires cheap reagents and solvents.

  • Equilibrium Shift: You need to force a reaction to 100% conversion (e.g., desymmetrization of diols) and can sacrifice the enzyme or use a robust mutant.

When to use this compound:
  • Steric Bulk: The substrate is a tertiary alcohol or a hindered secondary alcohol that does not fit into the lipase active site.

  • Catalyst Preservation: You are using a sensitive organocatalyst that would be deactivated by acetaldehyde.

  • Purification: You require a byproduct that is easily removed by simple acid extraction rather than evaporation (which might co-evaporate with a volatile product).

References

  • Enzymatic Acylation & Vinyl Acetate Limitations

    • Mechanism of Acetaldehyde Inhibition: Weber, H. K., et al. "Desymmetrization of diols by lipase-catalyzed acylation." European Journal of Organic Chemistry, 1999.
    • General Protocol: Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.

  • This compound & Active Esters

    • Acylpyridinium Stability: Zipse, H., et al. "The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases." Synthesis, 2008.[2]

    • Chemical Acylation Efficiency: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983.

  • Comparative Kinetics: Vinyl Acetate vs. Other Donors: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.

Sources

Safety Operating Guide

Part 1: Critical Disambiguation & Hazard Identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 4-Acetoxypyridine , with a critical distinction between two commonly confused chemical entities.

STOP AND VERIFY: Before proceeding, you must confirm the identity of your chemical. "this compound" is frequently confused with "4-Acetylpyridine" due to phonetic similarity, but they have distinct chemical behaviors and disposal risks.

Check the CAS Number on your container immediately.

Feature4-Acetylpyridine (Most Common)This compound (Rare/Unstable)
CAS Number 1122-54-9 N/A (Often prepared in situ)
Chemical Structure Methyl 4-pyridyl ketone (Ketone)Pyridin-4-yl acetate (Ester)
Stability Stable liquid/solid.Unstable. Hydrolyzes rapidly.
Primary Hazard Irritant, Combustible.Corrosive (releases Acetic Acid).
Disposal Stream Organic Solvents (Non-Halogenated).Acidic Organic Waste.

Part 2: Disposal Protocol for 4-Acetylpyridine (CAS 1122-54-9)

Assumption: This is the commercially available reagent likely in your inventory.

Waste Characterization
  • EPA Waste Code: Not P-listed or U-listed. Classify as D001 (Ignitable) if the flash point is <60°C (though pure 4-Acetylpyridine has a flash point ~104°C, solvent mixtures may lower this).

  • Hazard Class: Skin/Eye Irritant (Category 2), Combustible Liquid.

  • Incompatibilities: Strong Oxidizers (Peroxides, Nitrates), Strong Reducing Agents.[1]

Segregation & Collection

Directive: Do not mix with oxidizing acids (e.g., Nitric Acid) or active metals.

  • Container: High-density polyethylene (HDPE) or Amber Glass.

  • Labeling: "Hazardous Waste - Organic - 4-Acetylpyridine."

  • Solvent Compatibility: Compatible with standard organic waste streams (Acetone, Methanol, DCM) unless the waste stream contains strong oxidizers.

Neutralization (Spill Response)
  • Minor Spill (<50 mL):

    • Evacuate the immediate area; ensure ventilation.[2][3]

    • Absorb with vermiculite or chemically inert pads .

    • Do not use paper towels as the primary absorbent if oxidizers are present.

    • Place used absorbents in a sealed bag labeled "Contaminated Debris - 4-Acetylpyridine."

    • Wash surface with soap and water; collect rinsate as chemical waste.

Part 3: Disposal Protocol for this compound (The Ester)

Assumption: You have synthesized this intermediate or have a rare reagent bottle.

The Hydrolysis Risk

This compound is an active ester. Upon contact with moisture or protic solvents, it hydrolyzes to form Acetic Acid and 4-Pyridone (or 4-Hydroxypyridine).

  • Risk: Pressure buildup in sealed containers if moisture is present.

  • pH Shift: Waste will become acidic over time.

Quenching & Disposal

Do not dispose of the pure active ester directly into a bulk solvent drum.

  • Controlled Hydrolysis (Quenching):

    • Dilute the material in an ice bath with Ethanol .

    • Slowly add 10% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to hydrolyze the ester and neutralize the resulting acetic acid.

    • Observation: Evolution of gas (CO₂) if using bicarbonate. Wait for bubbling to cease.

  • Final pH Check: Ensure pH is between 6 and 9.

  • Disposal: The quenched mixture (now containing Sodium Acetate and 4-Pyridone) can be disposed of in the Aqueous Organic Waste stream.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process to ensure the correct protocol is selected based on the chemical identity.

DisposalWorkflow Start Identify Chemical (Check CAS & Structure) Decision Which Compound? Start->Decision Acetyl 4-Acetylpyridine (CAS 1122-54-9) Ketone | Stable Decision->Acetyl Ketone (Most Common) Acetoxy This compound (Ester) Unstable | Hydrolysis Risk Decision->Acetoxy Ester (Rare/Synth) SegregationA Segregate from Oxidizers Acetyl->SegregationA ContainerA Container: HDPE/Glass Label: Non-Halogenated Organic SegregationA->ContainerA IncinerationA High-Temp Incineration ContainerA->IncinerationA Quench Quench Protocol: Dilute EtOH + 10% NaHCO3 Acetoxy->Quench Neutralize Neutralize Acetic Acid Byproduct (Target pH 6-9) Quench->Neutralize DisposalB Dispose as Aqueous Organic Waste Neutralize->DisposalB

Figure 1: Decision tree for segregating and disposing of 4-substituted pyridine derivatives.

Part 5: Summary of Physical Properties for Disposal

Property4-Acetylpyridine (CAS 1122-54-9)Relevance to Disposal
Physical State Liquid (may solidify <15°C)May freeze in cold storage; require warming before transfer.
Flash Point 104°C (219°F)Combustible.[4] Class IIIB liquid.
Water Solubility SolubleCan be rinsed with water during spill cleanup.
Density 1.102 g/mLHeavier than water; sinks in aqueous pools.
Boiling Point 220°CLow volatility; inhalation risk is moderate but present.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14282, 4-Acetylpyridine. PubChem. Available at: [Link]

Sources

Personal protective equipment for handling 4-Acetoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Safety & Operational Guide: Handling 4-Acetoxypyridine (and 4-Acetylpyridine)

Executive Summary: Immediate Hazard Profile This compound (CAS: 1006-01-5) is a pyridine derivative typically encountered as a solid or oil that hydrolyzes to release acetic acid and 4-hydroxypyridine. It acts as a skin, eye, and respiratory irritant.[1][2][3][4] CRITICAL WARNING: This compound is frequently confused with 4-Acetylpyridine (CAS: 1122-54-9), a common liquid reagent with distinct handling requirements. This guide addresses both to ensure operator safety regardless of the specific derivative in hand.

Part 1: Chemical Identity & Risk Assessment

Standard Operating Procedure (SOP) Pre-Check

Before opening the container, verify the CAS number. The safety protocols diverge based on the physical state (Solid vs. Liquid).

FeatureThis compound (The Ester)4-Acetylpyridine (The Ketone)
CAS Number 1006-01-5 1122-54-9
Structure Pyridine ring with -O-CO-CH3Pyridine ring with -CO-CH3
Physical State Solid (low melting) or OilLiquid (MP ~13-16°C)
Primary Risk Hydrolysis (Acid release), Dust/AerosolVolatile Vapor, Skin Permeation
Odor Acetic / Pyridine-likeSweet, Nutty, Pyridine-like

Core Hazards (GHS Classification):

  • Skin Irritation (Category 2): Causes localized dermatitis and chemical burns upon prolonged contact.

  • Eye Irritation (Category 2A): High risk of corneal damage from dust or splash.

  • STOT-SE (Category 3): Respiratory tract irritation.[4] Inhalation of dust or vapor causes coughing and mucosal inflammation.

  • Acute Toxicity (Oral/Dermal): Harmful if swallowed or absorbed through skin.

Part 2: The PPE Matrix (Personal Protective Equipment)

Hand Protection Strategy
  • Dry Solid Handling (this compound):

    • Primary: Nitrile Exam Gloves (Minimum 0.11 mm / 4 mil).

    • Protocol: Double-gloving recommended. Change outer glove immediately if contaminated.

  • Liquid/Solution Handling (4-Acetylpyridine or Dissolved Ester):

    • Primary: Laminate Film (e.g., Silver Shield / Barrier) or Viton .

    • Why? Standard nitrile degrades/permeates in <10 minutes against concentrated pyridine derivatives.

    • Dexterity Compromise: Wear a tight-fitting Nitrile glove over the Laminate glove to secure the loose fit and improve grip.

Respiratory & Eye Protection[1][6]
  • Engineering Control (Mandatory): All handling must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid pyridine handling due to vapor absorption by contact lenses and splash risk.

  • Respiratory (If Fume Hood unavailable/Spill Cleanup):

    • Solid: N95 or P100 Particulate Respirator.

    • Liquid/Solution: Half-face respirator with Organic Vapor (OV) cartridges.

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the safe handling logic, emphasizing the "Stop-Check" for glove selection.

HandlingProtocol Start START: Reagent Retrieval CheckState Check Physical State (Solid vs. Liquid) Start->CheckState Solid SOLID (this compound) CheckState->Solid Liquid LIQUID (4-Acetylpyridine or Solution) CheckState->Liquid PPE_Solid PPE: Double Nitrile Gloves + N95 (if outside hood) Solid->PPE_Solid Weighing Weighing: Anti-Static Balance (Minimize Dust) PPE_Solid->Weighing Reaction Reaction / Solubilization Weighing->Reaction PPE_Liquid PPE: Laminate/Barrier Gloves + Splash Goggles Liquid->PPE_Liquid Transfer Transfer: Syringe/Cannula (Avoid Open Pouring) PPE_Liquid->Transfer Transfer->Reaction Waste Disposal: Halogen-Free Organic Waste Reaction->Waste

Caption: Decision tree for PPE selection based on the physical state of the pyridine derivative.

Detailed Step-by-Step Procedures

A. Weighing (Solid this compound)

  • Preparation: Place a disposable balance draft shield or "weighing boat" inside the fume hood.

  • Anti-Static Measures: Pyridine esters can be sticky or static-prone. Use an anti-static gun if available to prevent powder scattering.

  • Transfer: Use a disposable spatula. Do not return excess chemical to the stock bottle to prevent hydrolysis/contamination.

  • Decon: Wipe the balance area with a methanol-dampened tissue immediately after use.

B. Liquid Transfer (4-Acetylpyridine)

  • Syringe Technique: Prefer needle/syringe transfer over pouring to eliminate vapor release.

  • Pressure Equalization: If withdrawing >10 mL, use a chemically inert gas (Nitrogen/Argon) balloon to equalize pressure in the stock bottle, preventing vapor escape.

  • Needle Disposal: Do not recap needles. Discard immediately into a sharps container inside the hood.

Part 4: Emergency Response & Disposal

Spill Management Logic

In the event of a spill, immediate categorization determines the response intensity.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10 mL/g) Inside Hood Assess->Minor Major Major (>10 mL/g) Or Outside Hood Assess->Major Action_Minor 1. Absorb (Vermiculite) 2. Wipe with weak acid (Vinegar) 3. Dispose Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Call EHS 3. Do not attempt cleanup Major->Action_Major

Caption: Triage protocol for chemical spills involving pyridine derivatives.

Disposal Protocols:

  • Waste Stream: Segregate as "Hazardous Organic Waste (Halogen-Free)."

  • Quenching: Small amounts of residue can be rinsed with dilute HCl (forming the water-soluble pyridinium salt) before disposal into the aqueous waste stream, provided local regulations permit.

  • Container: Do not use metal containers (potential corrosion from hydrolysis to acetic acid). Use HDPE or Glass.[5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14282, 4-Acetylpyridine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetoxypyridine
Reactant of Route 2
Reactant of Route 2
4-Acetoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.